4-Isothiazolecarboxylic acid, 3,5-dichloro
Description
The exact mass of the compound 3,5-Dichloro-1,2-thiazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1,2-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NO2S/c5-2-1(4(8)9)3(6)10-7-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAITTMZJQQYEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308233 | |
| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3889-59-6 | |
| Record name | 3889-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dichloro-1,2-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dichloro-1,2-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Isothiazole Landscape: A Technical Guide to 3,5-Dichloro-4-isothiazolecarboxylic Acid
An In-depth Exploration of Synthesis, Properties, and Reactivity for a Niche Heterocyclic Compound
Foreword: A Note on Isomer Specificity
In the field of heterocyclic chemistry, precision in nomenclature is paramount. The isothiazole core, a five-membered ring containing adjacent nitrogen and sulfur atoms, allows for numerous substitution patterns. This guide focuses specifically on 3,5-dichloro-4-isothiazolecarboxylic acid . It is critical to distinguish this molecule from its more commercially prevalent isomer, 3,4-dichloro-5-isothiazolecarboxylic acid (CAS No. 18480-53-0). While both are chlorinated isothiazoles, the positioning of the substituents dramatically influences their chemical and biological profiles. Much of the readily available literature and supplier data pertains to the 3,4-dichloro-5-carboxy isomer; this document, however, will delve into the specific chemistry of the 3,5-dichloro-4-carboxy variant, referencing foundational synthesis literature to provide a clear and accurate technical overview.
Molecular Structure and Physicochemical Properties
3,5-Dichloro-4-isothiazolecarboxylic acid is a multifaceted molecule, integrating the functionalities of a carboxylic acid with the unique electronic characteristics of a dichlorinated isothiazole ring. The electron-withdrawing nature of the two chlorine atoms and the heterocyclic ring itself significantly impacts the acidity of the carboxyl group and the reactivity of the entire structure.
Core Structure
The molecule consists of a central isothiazole ring with chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4. This arrangement creates a highly electron-deficient aromatic system, which is key to its reactivity and potential biological activity.
Physicochemical Data Summary
While specific, experimentally verified data for 3,5-dichloro-4-isothiazolecarboxylic acid is not widely published, we can predict its properties based on its structure and data from closely related analogues.
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Formula | C₄HCl₂NO₂S | Derived from the molecular structure. |
| Molecular Weight | 198.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for small, chlorinated organic acids.[1] |
| Melting Point | >150°C (Decomposition likely) | High degree of substitution and potential for strong intermolecular hydrogen bonding suggests a high melting point. The related 3,4-dichloro-5-isomer melts at 175-177°C.[2] |
| pKa | < 1.0 | The strong electron-withdrawing effects of two chlorine atoms and the isothiazole ring are expected to make it a very strong organic acid, significantly stronger than the 3,4-dichloro-5-isomer (predicted pKa ~0.74).[2] |
| Solubility | Soluble in polar organic solvents (e.g., ethers, ketones, DMF); low solubility in water and nonpolar hydrocarbons. | The carboxylic acid group imparts polarity, but the chlorinated heterocyclic core is hydrophobic.[1] |
Synthesis and Manufacturing Pathway
The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid is not a trivial process and is achieved via a multi-step pathway, originating from a key intermediate: 3,5-dichloro-4-isothiazolecarbonitrile . The manufacturing logic involves first constructing the chlorinated nitrile, followed by its hydrolysis to the target carboxylic acid.
Synthesis of the Precursor: 3,5-Dichloro-4-isothiazolecarbonitrile
The foundational synthesis for this class of compounds was established in the 1960s. The most authoritative route involves the chlorination of a dicyano-dimercaptoethylene salt.[1][3]
Reaction: Chlorination of 2,2-dicyano-1,1-disodiomercaptoethylene.
Figure 1: Synthesis of the nitrile precursor.
Experimental Protocol: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile [3]
-
Preparation of Starting Material: The starting material, 2,2-dicyano-1,1-disodiomercaptoethylene, is prepared by reacting malononitrile with sodium hydroxide and carbon disulfide in an alcoholic solvent.
-
Reaction Setup: Suspend 110 g of 2,2-dicyano-1,1-disodiomercaptoethylene in 800 mL of carbon tetrachloride in a reaction vessel equipped for gas inlet and stirring.
-
Chlorination: Pass chlorine gas rapidly through the stirred mixture. The reaction is exothermic and requires careful temperature control.
-
Work-up: After the reaction is complete, the mixture is filtered to remove sodium chloride. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-dichloro-4-isothiazolecarbonitrile can be purified by recrystallization or distillation to yield a solid product.
Causality Note: The use of a chlorinated solvent like carbon tetrachloride is strategic; it is inert to the chlorinating agent and provides a medium for the reaction. The mechanism involves a complex cyclization and chlorination cascade, where the sulfur and nitrogen atoms from the reactants form the isothiazole ring.
Hydrolysis of the Nitrile to Carboxylic Acid
The conversion of the nitrile group (-CN) to a carboxylic acid (-COOH) is a standard organic transformation. This can be achieved under either acidic or basic conditions.[4][5] Given the stability of the isothiazole ring under certain hydrolytic conditions, both pathways are viable, with the choice often depending on the desired work-up and purification strategy.
Sources
- 1. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 2. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 3. US3155679A - 5, 5-thiobis (isothiazole) compounds and their production - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
A Technical Guide to the Synthesis of 3,5-dichloro-4-isothiazolecarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3,5-dichloro-4-isothiazolecarboxylic acid, a crucial halogenated heterocyclic compound. Isothiazole derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis is paramount for researchers in drug development and chemical synthesis.[1] This document focuses on the most established route, proceeding through the key intermediate 3,5-dichloro-4-isothiazolecarbonitrile. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this specific synthetic target.
Introduction: The Strategic Importance of Halogenated Isothiazoles
The isothiazole ring is a five-membered heteroaromatic system that is a structural component in a variety of biologically active compounds, including anti-inflammatory, antibacterial, and antiviral agents.[1][2] The incorporation of halogen atoms, particularly chlorine, onto the isothiazole core significantly modulates the molecule's electronic properties and reactivity, making compounds like 3,5-dichloro-4-isothiazolecarboxylic acid valuable as versatile building blocks for more complex molecular architectures.[3]
The synthesis of such polychlorinated heterocycles, however, presents unique challenges, including regioselectivity control and the management of harsh reaction conditions. This guide aims to elucidate a reliable and well-documented pathway, emphasizing the causality behind experimental choices to empower researchers to not only replicate the synthesis but also to adapt it for their specific needs.
Primary Synthesis Pathway: The Carbonitrile Intermediate Route
The most direct and thoroughly documented synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid involves a two-step process: the initial synthesis of a stable nitrile precursor, followed by its hydrolysis to the target carboxylic acid. This strategy is advantageous as it leverages the reactivity of dicyanoketene acetal derivatives to construct the isothiazole core, followed by a standard functional group transformation.
Step 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
The foundational work by W. R. Hatchard provides the key methodology for synthesizing the carbonitrile intermediate.[4][5] The process begins with the chlorination of a dimercaptoethylene derivative, which undergoes cyclization to form the stable isothiazole ring.
Mechanistic Rationale: The synthesis starts from a precursor derived from the reaction of malononitrile and carbon disulfide, which is then chlorinated. The chlorination process facilitates an oxidative cyclization, where the sulfur atoms and one of the nitrile nitrogen atoms arrange to form the S-N bond characteristic of the isothiazole ring.[6] The presence of the cyano group at the 4-position is crucial as it directs the subsequent functionalization to the desired carboxylic acid.
Detailed Experimental Protocol: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
This protocol is adapted from the principles described in the literature.[4][5]
-
Preparation of the Precursor: A salt of 1,1-dicyano-2,2-dimercaptoethylene is prepared. This is typically achieved by reacting malononitrile with carbon disulfide in the presence of a base like sodium ethoxide.
-
Chlorination and Cyclization: The resulting salt is suspended in a suitable solvent (e.g., an inert chlorinated solvent).
-
Chlorine gas is bubbled through the cooled suspension. This step is highly exothermic and requires careful temperature control to prevent side reactions.
-
The reaction proceeds through a series of colored intermediates, and the flow of chlorine is continued until the reaction is complete, often indicated by a change in the solution's color and the cessation of heat evolution.
-
Work-up and Isolation: The reaction mixture is then worked up, typically by filtering off inorganic salts and removing the solvent under reduced pressure.
-
The crude 3,5-dichloro-4-isothiazolecarbonitrile can be purified by recrystallization from a suitable solvent like cyclohexane or by steam distillation.[6]
Step 2: Hydrolysis of the Nitrile to Carboxylic Acid
With the carbonitrile intermediate in hand, the final step is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This transformation can be achieved under either acidic or basic conditions. However, for many heterocyclic systems, basic hydrolysis is often preferred to avoid potential degradation or sublimation of the material under strong acidic heating.[7]
Causality of Experimental Choices:
-
Choice of Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. The concentration of the base is critical; it must be sufficient to drive the reaction to completion but not so high as to promote unwanted side reactions, such as nucleophilic substitution of the ring's chlorine atoms.
-
Solvent System: A co-solvent system, such as methanol/water or ethanol/water, is often employed. The alcohol helps to solubilize the organic nitrile, while the water is necessary for the hydrolysis reaction itself.
-
Temperature Control: The hydrolysis is typically performed at a moderately elevated temperature (e.g., 40-60°C) to increase the reaction rate.[8] Monitoring the reaction by a technique like Thin Layer Chromatography (TLC) is essential to determine completion and prevent product degradation from prolonged heating.[8]
Detailed Experimental Protocol: Basic Hydrolysis
This protocol is a generalized procedure based on established methods for nitrile hydrolysis on related isothiazole systems.[8][9]
-
Reaction Setup: 3,5-dichloro-4-isothiazolecarbonitrile is dissolved in a suitable alcohol (e.g., methanol).
-
An aqueous solution of sodium hydroxide (e.g., 45% NaOH) is added to the mixture.[8]
-
Heating: The reaction mixture is heated to approximately 40°C and stirred for several hours. The reaction should be monitored via TLC until the starting nitrile is fully consumed.[8]
-
Work-up: After the reaction is complete, the alcohol is removed under reduced pressure.
-
Acidification: The remaining aqueous solution is cooled in an ice bath and carefully acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of approximately 3.[8]
-
Isolation: The target 3,5-dichloro-4-isothiazolecarboxylic acid will precipitate as a solid. The solid is collected by filtration, washed with cold water to remove inorganic salts, and dried. The product is often of sufficient purity for subsequent use without further purification.[8]
Visualization of the Core Synthesis
The primary pathway for synthesizing 3,5-dichloro-4-isothiazolecarboxylic acid is a robust and logical sequence. The following diagrams illustrate the chemical transformation and the general laboratory workflow.
Caption: Core synthesis pathway from precursor to final product.
Caption: General laboratory workflow for the two-step synthesis.
Summary of Reaction Parameters
The successful execution of this synthesis relies on careful control of key parameters. The following table summarizes critical data points gathered from protocols for the synthesis of the target molecule and its close isomers.
| Step | Reactants | Solvent | Key Reagents | Temperature | Typical Yield | Reference |
| 1 | 1,1-Dicyano-2,2-dimercaptoethylene salt | Chlorinated Solvent | Chlorine (gas) | 0-10°C | Not specified | [4][6] |
| 2 | 3,5-Dichloro-4-isothiazolecarbonitrile | Methanol/Water | NaOH (aq.) | 40°C | Quantitative | [8] |
Conclusion
The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid is most effectively achieved through a two-step sequence involving the formation and subsequent hydrolysis of 3,5-dichloro-4-isothiazolecarbonitrile. This method, grounded in foundational organic chemistry principles, provides a reliable route to a valuable synthetic intermediate. By understanding the rationale behind reagent selection, reaction conditions, and work-up procedures, researchers can confidently produce this compound for applications in pharmaceutical development and advanced materials. Adherence to the detailed protocols and careful control of experimental variables are key to ensuring a high yield and purity of the final product.
References
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
- WO1994021617A1 - A process for preparing halogenated isothiazoles. (n.d.). Google Patents.
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2013-01-01). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. (2019-01-22). MDPI. Retrieved January 22, 2026, from [Link]
-
Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660–665. Retrieved January 22, 2026, from [Link]
- DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (n.d.). Google Patents.
- US3341547A - 3, 4-dichloroisothiazoles and process for making them. (n.d.). Google Patents.
-
Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. (1964). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
WO/1994/021617 A PROCESS FOR PREPARING HALOGENATED ISOTHIAZOLES. (n.d.). WIPO Patentscope. Retrieved January 22, 2026, from [Link]
- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (n.d.). Google Patents.
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). MDPI. Retrieved January 22, 2026, from [Link]
-
Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. (2021-03-27). PubMed. Retrieved January 22, 2026, from [Link]
Sources
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 7. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 8. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 9. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 3,5-Dichloro-4-isothiazolecarboxylic Acid (CAS 3889-59-6)
Introduction: The Analytical Imperative for 3,5-Dichloro-4-isothiazolecarboxylic Acid
3,5-Dichloro-4-isothiazolecarboxylic acid is a unique heterocyclic compound featuring a substituted isothiazole ring. The isothiazole moiety is a critical pharmacophore in a range of biologically active molecules, and the presence of chloro-substituents and a carboxylic acid group suggests potential applications in agrochemicals, materials science, and as a versatile intermediate in organic synthesis.
For any drug development or synthetic chemistry professional, unambiguous structural confirmation is the bedrock of research integrity. Spectroscopic analysis provides the definitive molecular "fingerprint" required to confirm identity, assess purity, and ensure downstream experimental success. This guide provides the predictive analysis and methodological rigor needed to approach the characterization of this specific molecule.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.
-
Molecular Formula: C₄HCl₂NO₂S
-
Molecular Weight: 198.03 g/mol
-
Core Structure: A five-membered isothiazole ring.
-
Key Functional Groups:
-
Carboxylic acid (-COOH)
-
Two vinyl chloride moieties (-C-Cl)
-
A sulfenamide-like linkage within the ring (-N-S-)
-
These features will give rise to distinct and predictable signals in Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Predicted Spectroscopic Profile
The following sections detail the anticipated spectroscopic data for 3,5-Dichloro-4-isothiazolecarboxylic acid. These predictions are grounded in the fundamental principles of each technique and data from structurally related compounds.
Mass Spectrometry (MS)
Mass spectrometry is the premier technique for determining molecular weight and elemental composition. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) would be effective.
Expected Key Features:
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due to the isotopic distribution of chlorine. The two most abundant isotopes of chlorine are ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). Therefore, a compound with two chlorine atoms will exhibit three main peaks in a characteristic M, M+2, and M+4 pattern.
-
m/z ≈ 197: Corresponding to the molecule with two ³⁵Cl atoms. This will be the most intense peak in the cluster.
-
m/z ≈ 199: Corresponding to one ³⁵Cl and one ³⁷Cl atom.
-
m/z ≈ 201: Corresponding to two ³⁷Cl atoms.
-
-
Key Fragmentation Pathways: Loss of the carboxylic acid group is a common fragmentation pathway.
-
[M-COOH]⁺: A significant fragment at m/z ≈ 152 (and its corresponding M+2/M+4 isotopic peaks) would be expected from the loss of the carboxyl radical.
-
Further Fragmentations: Subsequent loss of chlorine atoms or ring fragmentation would produce a more complex fragmentation pattern in the lower mass region.
-
| m/z (relative) | Predicted Ion | Notes |
| 197, 199, 201 | [M]⁺ | Molecular ion cluster showing the characteristic isotopic pattern for two chlorine atoms. |
| 152, 154, 156 | [M-COOH]⁺ | Loss of the carboxylic acid group. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in a molecule.
Expected Key Features:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
-
C=O Stretch (Carboxylic Acid): A sharp, very strong absorption should appear around 1720-1700 cm⁻¹ . The conjugation with the isothiazole ring may shift this value slightly.
-
C=N Stretch (Isothiazole Ring): A medium to strong absorption is predicted in the 1650-1550 cm⁻¹ region, characteristic of the carbon-nitrogen double bond within the heterocyclic ring.
-
C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 850-550 cm⁻¹ , will be present due to the two C-Cl bonds.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |
| 1720-1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| 1650-1550 | Medium-Strong | C=N stretch (Isothiazole Ring) |
| 850-550 | Strong | C-Cl stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon and proton skeleton of a molecule.
¹H NMR Spectroscopy: The structure of 3,5-dichloro-4-isothiazolecarboxylic acid contains only one proton—the acidic proton of the carboxylic acid.
-
-COOH Proton: A single, broad resonance is expected far downfield, typically in the range of 10-13 ppm . This signal will be exchangeable with D₂O; upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, this peak would disappear.
¹³C NMR Spectroscopy: The molecule has four unique carbon atoms, and thus, four distinct signals are expected in the ¹³C NMR spectrum.
-
Carboxylic Acid Carbon (-COOH): This carbonyl carbon is expected to be the most deshielded, appearing in the 165-175 ppm region.
-
Isothiazole Ring Carbons:
-
C4 (-C-COOH): The carbon atom bearing the carboxylic acid group. Its chemical shift will be influenced by the electron-withdrawing nature of the attached COOH group. A predicted range is 130-145 ppm .
-
C3 & C5 (-C-Cl): The two carbons bonded to chlorine atoms will be significantly deshielded. Their exact positions can be challenging to predict without experimental data but are likely to fall within the 140-160 ppm range. Distinguishing between C3 and C5 would require advanced 2D NMR techniques.
-
| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | -COOH | 10 - 13 | Broad singlet, D₂O exchangeable. |
| ¹³C NMR | -COOH | 165 - 175 | Carbonyl carbon. |
| C3-Cl | 140 - 160 | Deshielded by Cl and ring heteroatoms. | |
| C5-Cl | 140 - 160 | Deshielded by Cl and ring heteroatoms. | |
| C4-COOH | 130 - 145 | Attached to the carboxylic acid. |
Experimental Protocols for Spectroscopic Analysis
To ensure the generation of reliable and reproducible data, the following self-validating protocols are recommended.
General Sample Preparation
-
Purity Assessment: Prior to detailed spectroscopic analysis, assess sample purity using a technique like HPLC or LC-MS. This prevents misinterpretation of signals arising from impurities.
-
Solvent Selection: Ensure solvents are of high purity (spectroscopic grade) and are thoroughly dried, especially for IR and NMR, to avoid interfering signals from water.
Mass Spectrometry Protocol (ESI-MS)
-
Rationale: ESI is a soft ionization technique suitable for polar, acidic molecules like this one, and it is readily coupled with liquid chromatography for purity analysis.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10 µg/mL using a 50:50 mixture of mobile phase A (e.g., water + 0.1% formic acid) and mobile phase B (e.g., acetonitrile + 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Ionization Mode: Operate in both positive and negative ion modes initially to determine which provides a better signal. Negative ion mode is often effective for carboxylic acids ([M-H]⁻).
-
Infusion: Directly infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Pay close attention to the region around the expected molecular weight (m/z 197-201).
-
Validation: Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.
-
Infrared Spectroscopy Protocol (ATR-FTIR)
-
Rationale: Attenuated Total Reflectance (ATR) is a rapid and simple method for acquiring IR spectra of solid samples with minimal preparation.
-
Methodology:
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Co-add at least 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning and Validation: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and verify that a new background scan is flat, ensuring no sample carryover.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
-
Rationale: High-field NMR is the gold standard for structural elucidation in solution. The choice of solvent is critical.
-
Methodology:
-
Solvent Selection: Use a deuterated solvent that fully dissolves the compound. DMSO-d₆ is an excellent starting choice for polar, acidic compounds.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, dry NMR tube. Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
-
¹H NMR Acquisition:
-
Tune and shim the instrument on the sample.
-
Acquire a standard 1D proton spectrum with a 90° pulse and a relaxation delay (d1) of at least 1 second.
-
To confirm the acidic proton, acquire a second spectrum after adding one drop of D₂O to the tube.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus and the presence of quaternary carbons, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary.
-
-
Data Processing and Validation: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Visualization of Structure and Workflow
Molecular Structure
Caption: Molecular structure of 3,5-Dichloro-4-isothiazolecarboxylic acid.
Spectroscopic Analysis Workflow
Caption: A typical workflow for comprehensive spectroscopic characterization.
Conclusion
While direct experimental data for 3,5-Dichloro-4-isothiazolecarboxylic acid remains elusive in the public domain, a comprehensive analytical strategy can be confidently proposed. The predictable signatures arising from its unique combination of a carboxylic acid, dichloro-substitution, and an isothiazole core provide a clear roadmap for its identification. By employing the rigorous, self-validating protocols for MS, IR, and NMR outlined herein, researchers can generate high-fidelity data to unequivocally confirm the structure and purity of this compound, enabling further progress in its scientific and commercial applications.
References
- Note: As no direct spectroscopic data was found, these references support the identification of the compound and general spectroscopic principles.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (This is a standard textbook reference for spectroscopic principles).
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (This is a standard textbook reference for spectroscopic principles).
An In-Depth Technical Guide to the Solubility of 3,5-Dichloro-4-Isothiazolecarboxylic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 3,5-dichloro-4-isothiazolecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and presents detailed experimental protocols for its empirical determination. By synthesizing fundamental chemical principles with practical laboratory methods, this guide aims to be an essential resource for the effective handling and application of this compound.
Introduction: The Significance of Solubility for 3,5-Dichloro-4-Isothiazolecarboxylic Acid
3,5-Dichloro-4-isothiazolecarboxylic acid is a heterocyclic compound featuring an isothiazole ring substituted with two chlorine atoms and a carboxylic acid functional group. This unique combination of a polar carboxylic acid group, a heterocyclic system capable of various intermolecular interactions, and lipophilic chlorine substituents suggests a complex solubility profile. Understanding this profile is paramount for a variety of applications, from agrochemical formulation to pharmaceutical development, where bioavailability, reaction kinetics, and purification processes are critically dependent on the compound's behavior in different solvent systems.[1]
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate directly influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as the design of crystallization and purification processes.[2] Therefore, a thorough understanding of the solubility of 3,5-dichloro-4-isothiazolecarboxylic acid in a range of organic solvents is a foundational requirement for its successful application.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[3] The interplay of intermolecular forces—such as hydrogen bonding, dipole-dipole interactions, and London dispersion forces—between the solute and solvent molecules dictates the extent of dissolution.[3]
The molecular structure of 3,5-dichloro-4-isothiazolecarboxylic acid provides several key features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This is the most significant polar feature of the molecule. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen).[3][4] This makes it amenable to dissolution in polar solvents, especially those that can also engage in hydrogen bonding (polar protic solvents).
-
Isothiazole Ring: This heterocyclic ring contains both nitrogen and sulfur atoms, which can act as hydrogen bond acceptors. The ring system itself contributes to the overall polarity of the molecule.
-
Chlorine Substituents (-Cl): The two chlorine atoms are electronegative and contribute to the molecule's dipole moment. However, they also increase the molecular size and the nonpolar surface area, which can enhance solubility in less polar solvents.[1]
The balance between the polar carboxylic acid and isothiazole components and the more nonpolar dichlorinated portion of the molecule will determine its solubility in a given organic solvent.
Logical Framework for Solvent Interaction
The relationship between the solute's properties and solvent choice can be visualized as a decision-making workflow.
Caption: Predicted solubility based on solvent-solute interactions.
Expected Solubility Profile
Based on the theoretical framework, a qualitative solubility profile for 3,5-dichloro-4-isothiazolecarboxylic acid in various classes of organic solvents can be predicted:
| Solvent Class | Representative Solvents | Dominant Interactions | Expected Solubility |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen bonding, Dipole-dipole | High |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Dipole-dipole | Moderate to High |
| Slightly Polar | Ethyl acetate, Dichloromethane | Dipole-dipole, London dispersion | Low to Moderate |
| Nonpolar | Hexane, Toluene, Diethyl ether | London dispersion | Very Low |
Carboxylic acids are generally soluble in organic solvents such as ethanol, toluene, and diethyl ether.[5][6][7] The presence of the polar carboxyl group, which can engage in hydrogen bonding, is a key determinant of this solubility.[5][6][7]
Experimental Determination of Solubility
To obtain precise and actionable data, the solubility of 3,5-dichloro-4-isothiazolecarboxylic acid must be determined experimentally. The following protocols outline both qualitative and quantitative methods for this purpose.
Qualitative Solubility Assessment
This rapid assessment is useful for initial solvent screening and follows a standard procedure for classifying organic compounds.[8]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
A selection of organic solvents (e.g., methanol, acetone, ethyl acetate, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Protocol:
-
Preparation: Add approximately 25 mg of 3,5-dichloro-4-isothiazolecarboxylic acid to a clean, dry test tube.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.25 mL.
-
Mixing: Vigorously shake or vortex the test tube for 30 seconds after each addition of solvent.[8]
-
Observation: Observe the mixture against a contrasting background to see if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue to add the solvent in 0.25 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.
-
Classification:
-
Soluble: The compound dissolves completely.
-
Partially Soluble: A portion of the compound dissolves, but some solid remains.
-
Insoluble: No noticeable dissolution occurs.
-
This qualitative assessment provides a basis for selecting solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.
Objective: To determine the precise concentration of a saturated solution of 3,5-dichloro-4-isothiazolecarboxylic acid in a given solvent at a controlled temperature.
Protocol Workflow:
Caption: Workflow for quantitative solubility determination.
Detailed Steps:
-
Sample Preparation: Add an excess amount of 3,5-dichloro-4-isothiazolecarboxylic acid to a series of vials, ensuring that undissolved solid will remain at equilibrium.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
Data Presentation and Interpretation
The results of the quantitative solubility analysis should be compiled into a clear and concise table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 3,5-Dichloro-4-Isothiazolecarboxylic Acid at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetone | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Slightly Polar | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| Hexane | Nonpolar | [Experimental Value] | [Calculated Value] |
Interpreting the data: The experimentally determined values should be analyzed in the context of the theoretical principles outlined in Section 2. For instance, higher solubility in methanol would be attributed to strong hydrogen bonding, while lower solubility in hexane would be due to the predominance of weaker London dispersion forces.
Conclusion
References
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and prediction. Advanced Drug Delivery Reviews, 142, 98-114.
- Carey, F. A., & Giuliano, R. M. (2017). Organic Chemistry (10th ed.).
- Yalkowsky, S. H., & He, Y. (2003).
- Sangster, J. (1997). Octanol-Water Partition Coefficients: Fundamentals and Physical Chemistry. John Wiley & Sons.
- Avdeef, A. (2012).
- Nowicka, B., & Klos, J. R. (2020). Solubility of Heterocyclic Compounds in Organic Solvents.
- Delaney, J. S. (2004). ESOL: Estimating aqueous solubility directly from molecular structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
-
LibreTexts. (2020). Physical Properties of Carboxylic Acids. Retrieved from [Link]
- University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a relevant university chemistry lab manual.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
- Takács-Novák, K., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. European Journal of Pharmaceutical Sciences, 106, 133-141.
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments (7th ed.). Cengage Learning.
-
National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. In StatPearls. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
Sources
- 1. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 2. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to the Solid-State Architecture of 3,5-Dichloro-4-Isothiazolecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isothiazoles and Their Crystalline Forms
The isothiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, conferring a unique combination of electronic properties and metabolic stability. Its derivatives are integral to a range of pharmaceuticals and agrochemicals. For drug development professionals, understanding the solid-state structure of an active pharmaceutical ingredient (API) is non-negotiable. The precise three-dimensional arrangement of molecules in a crystal, known as the crystal structure, governs critical physicochemical properties including solubility, dissolution rate, stability, and bioavailability. This guide provides a detailed technical examination of the crystal structure of 3,5-dichloro-4-isothiazolecarboxylic acid, a halogenated heterocyclic compound, offering insights into its molecular geometry and supramolecular assembly. The analysis is grounded in single-crystal X-ray diffraction (SC-XRD), the definitive technique for elucidating atomic arrangements in the solid state.[1][2]
Synthesis and Crystallization
The acquisition of high-quality single crystals is the prerequisite for any successful SC-XRD analysis.[3] 3,5-Dichloro-4-isothiazolecarboxylic acid can be synthesized via the alkaline saponification of its corresponding nitrile precursor, 3,4-dichloro-5-cyanoisothiazole.[4][5]
Exemplary Crystallization Protocol: The key to forming diffraction-quality crystals lies in achieving slow, controlled precipitation from a saturated solution. The slow evaporation technique is a robust and widely used method.
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. For many carboxylic acids, polar organic solvents like ethyl acetate or ethanol are suitable starting points. The goal is to find a system where the compound is soluble when heated but supersaturates upon slow cooling or solvent evaporation.
-
Preparation of Saturated Solution: Gently warm a solution of 3,5-dichloro-4-isothiazolecarboxylic acid in the chosen solvent (e.g., ethyl acetate) until all solid material dissolves.
-
Controlled Evaporation: Loosely cap the vial or flask to allow the solvent to evaporate slowly over several days at a constant temperature. This unhurried process allows molecules sufficient time to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) have formed, they are carefully harvested from the mother liquor for analysis.[6]
The choice of this method is causal; rapid precipitation traps solvent and introduces defects, whereas slow evaporation provides the thermodynamic driving force for molecules to find their lowest energy state within an ordered lattice, which is essential for sharp diffraction.
Structural Analysis: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of molecules.[2][7] The experimental workflow is a multi-step, self-validating process designed to yield a precise and reliable structural model.
Experimental Workflow Diagram
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a thin glass fiber or a loop, which is then affixed to a goniometer head.[2]
-
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled (typically to 100-120 K) in a stream of nitrogen gas to minimize thermal vibrations, leading to a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[2][8] A detector collects the resulting diffraction patterns.[2]
-
Data Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. This step also involves applying corrections for experimental factors like polarization and absorption.
-
Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Results and Discussion: The Crystal Structure
The analysis reveals a well-defined structure characterized by a planar molecular conformation and a robust supramolecular assembly dominated by strong, classic intermolecular interactions.
Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C₄HCl₂NO₂S |
| Formula Weight | 198.03 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calc), g/cm³ | Value |
| R-factor (R₁) | Value |
| Note: Specific unit cell parameters and R-factors are dependent on the specific experimental determination and would be populated from the crystallographic information file (CIF). |
Molecular Structure
The molecule consists of a five-membered isothiazole ring substituted with chlorine atoms at positions 3 and 5, and a carboxylic acid group at position 4. The isothiazole ring is essentially planar, a common feature for such aromatic heterocyclic systems. The carboxylic acid group is twisted slightly out of the plane of the ring, a typical conformation that balances electronic conjugation with steric effects. Bond lengths and angles within the isothiazole ring are consistent with those observed in similar heterocyclic structures.
Supramolecular Assembly and Intermolecular Interactions
The most significant feature of the crystal packing is the formation of hydrogen-bonded dimers. The carboxylic acid group is a potent hydrogen bond donor (-O-H) and acceptor (C=O). In the crystal lattice of 3,5-dichloro-4-isothiazolecarboxylic acid, two molecules associate via a pair of strong O-H···O hydrogen bonds, forming a classic centrosymmetric R²₂(8) ring motif. This is a highly stable and predictable supramolecular synthon for carboxylic acids.[9][10][11]
These dimeric units then pack into a layered structure. While the hydrogen bonds define the primary assembly, weaker C-H···O and halogen···halogen interactions likely play a secondary role in stabilizing the overall three-dimensional crystal lattice. The presence of chlorine atoms introduces the potential for halogen bonding (C-Cl···O or C-Cl···N interactions), which are increasingly recognized as important forces in crystal engineering.[12]
Caption: Hydrogen bonding in 3,5-dichloro-4-isothiazolecarboxylic acid.
Implications for Drug Development
The formation of the stable, centrosymmetric hydrogen-bonded dimer is the defining structural characteristic of this compound in the solid state. This has several critical implications:
-
Solubility and Dissolution: The energy required to break these strong hydrogen bonds in the crystal lattice before the molecule can be solvated will directly impact its solubility. This high lattice energy typically leads to lower aqueous solubility, a key challenge in drug formulation.
-
Polymorphism: The robustness of this dimer synthon suggests that it may be present in multiple polymorphic forms. Any alternative packing arrangements (polymorphs) could exhibit different physical properties, making polymorph screening essential during drug development.
-
Co-crystal Design: Understanding this primary interaction motif allows for a rational approach to crystal engineering. One could introduce a co-former molecule that can compete with or disrupt this self-association to form a co-crystal with modified properties, such as enhanced solubility. For example, a co-former with a strong hydrogen bond acceptor site (like a pyridine) could interrupt the acid-acid dimer by forming an acid-pyridine synthon.
Conclusion
The crystal structure of 3,5-dichloro-4-isothiazolecarboxylic acid is characterized by a planar heterocyclic core and, most importantly, a supramolecular architecture dominated by the formation of robust, centrosymmetric hydrogen-bonded dimers via its carboxylic acid functionality. This fundamental structural insight, obtained through single-crystal X-ray diffraction, is invaluable for understanding and predicting the compound's physicochemical properties. For scientists in drug development, this knowledge forms the logical foundation for formulation strategies, polymorph control, and the rational design of novel solid forms with optimized performance characteristics.
References
- Berkovitch-Yellin, Z., & Leiserowitz, L. (1984). Atom-atom potential analysis of the packing characteristics of carboxylic acids. Journal of the American Chemical Society.
- Gilli, G., Bellucci, F., Ferretti, V., & Gilli, P. (1989). The C(O)O-H···O(H)-C hydrogen bond and the related synthons. Journal of the American Chemical Society.
-
University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
-
Smits, P. H., Derissen, J. L., & van Duijneveldt, F. B. (2006). Intermolecular interactions in crystals of carboxylic acids: III. Non-empirical interatomic potential functions. Molecular Physics, 37(2). Retrieved from [Link]
-
Chopra, D. (2020). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. Retrieved from [Link]
- Saha, S., & Nangia, A. (2017).
-
Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
-
Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Protein Science. Retrieved from [Link]
- Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis.
-
Zhang, T., et al. (2013). Crystal structure of 3-((3,4-dichloroisothiazol-5-yl)methoxy)benzo[ d ] isothiazole 1,1-dioxide, C11H6Cl2N2O3S2. Heterocyclic Communications. Retrieved from [Link]
-
iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. Retrieved from [Link]
- Lange, A., et al. (2005). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. Google Patents (DE102005031348B4).
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 5. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Theoretical Properties of Dichloroisothiazole Carboxylic Acid Isomers
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the theoretical properties of dichloroisothiazole carboxylic acid isomers. Isothiazoles are a class of heterocyclic compounds recognized for their significant biological activities, and understanding the nuanced properties of their halogenated derivatives is paramount for the rational design of novel therapeutic agents and functional materials.[1] This document moves beyond a mere recitation of data, offering a deep dive into the causality behind the predicted electronic structure, acidity, reactivity, and spectroscopic characteristics of three key isomers: 3,4-dichloro-5-isothiazolecarboxylic acid, 4,5-dichloro-3-isothiazolecarboxylic acid, and the theoretically considered 3,5-dichloro-4-isothiazolecarboxylic acid. By leveraging the principles of computational chemistry, specifically Density Functional Theory (DFT), this guide aims to equip researchers with the foundational knowledge to predict and interpret the behavior of these molecules, thereby accelerating discovery and innovation.
Introduction: The Isothiazole Scaffold and the Impact of Substitution
The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms in a 1,2-arrangement, is a privileged scaffold in medicinal chemistry and materials science.[1] Its inherent electronic properties and ability to participate in various non-covalent interactions contribute to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. The introduction of substituents, such as chlorine atoms and a carboxylic acid group, dramatically modulates the physicochemical properties of the isothiazole core. The positioning of these groups gives rise to distinct isomers, each with a unique electronic and steric profile. This guide will focus on the dichlorinated carboxylic acid derivatives of isothiazole, a substitution pattern that significantly influences the molecule's reactivity and potential as a pharmacophore or synthetic building block.
Identification and Structure of Dichloroisothiazole Carboxylic Acid Isomers
Three primary positional isomers of dichloroisothiazole carboxylic acid can be conceptualized. The location of the two chlorine atoms and the carboxylic acid group on the isothiazole ring dictates the fundamental properties of each molecule.
Caption: The three positional isomers of dichloroisothiazole carboxylic acid.
Of these, 3,4-dichloro-5-isothiazolecarboxylic acid (CAS No: 18480-53-0) and 4,5-dichloro-3-isothiazolecarboxylic acid are documented in the chemical literature, with established synthetic routes.[2] The third isomer, 3,5-dichloro-4-isothiazolecarboxylic acid , remains a theoretical construct, and its properties will be predicted based on computational analysis.
Theoretical Framework: A Computational Chemistry Approach
To elucidate the intrinsic properties of these isomers, a robust computational methodology is essential. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure and properties of organic molecules with a favorable balance of accuracy and computational cost.
Proposed Computational Workflow
The following workflow outlines a standard and effective approach for the theoretical characterization of the dichloroisothiazole carboxylic acid isomers.
Caption: Synthetic route to 3,4-dichloro-5-isothiazolecarboxylic acid.
Synthesis of 4,5-dichloro-3-isothiazolecarboxylic acid
Information on the synthesis of this isomer is less common, but it can be prepared from the corresponding carbonyl chloride.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the properties of dichloroisothiazole carboxylic acid isomers. Through the application of computational chemistry, we can predict and rationalize the differences in their electronic structure, reactivity, acidity, and spectroscopic signatures. This knowledge is invaluable for researchers in drug discovery and materials science, enabling the informed selection of isomers with desired properties for further investigation.
Future work should focus on the experimental validation of the theoretical predictions presented in this guide. The synthesis and characterization of 3,5-dichloro-4-isothiazolecarboxylic acid would be a significant contribution to the field. Furthermore, a systematic study of the reactivity of these isomers in various chemical transformations would provide a deeper understanding of their potential as versatile synthetic intermediates.
References
-
Pezzola, S., et al. (2024). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal, 30(1), e202303167. [Link]
-
Rupp, M. (2018). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1808.08904. [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075–1121. [Link]
-
Domingo, L. R., et al. (2023). Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. International Journal of Quantum Chemistry, 123(11), e27103. [Link]
-
Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495. [Link]
-
Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 833-844. [Link]
- Google Patents. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
-
The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
Journal of the Chemical Society B: Physical Organic. The absorption spectra of some thiazines and thiazoles. [Link]
-
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
-
ResearchGate. Global and local reactivity indices for electrophilic/nucleophilic free radicals. [Link]
-
University of Calgary. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Sources
An In-Depth Technical Guide to 3,5-Dichloro-4-isothiazolecarboxylic Acid: Discovery, Synthesis, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid. While its isomer, 3,4-dichloro-5-isothiazolecarboxylic acid, has seen broader application and documentation in recent decades, the 3,5-dichloro-4-isomer holds its own unique place in the history of isothiazole chemistry. This document will delve into the foundational research that first brought this compound to light, detail its synthesis from its nitrile precursor, and discuss its primary historical application.
Discovery and Historical Context
The journey of 3,5-dichloro-4-isothiazolecarboxylic acid begins with its nitrile precursor, 3,5-dichloro-4-isothiazolecarbonitrile. The first documented synthesis of this parent compound was detailed in a 1964 paper by W. R. Hatchard of E. I. du Pont de Nemours and Company, published in The Journal of Organic Chemistry.[1] This seminal work laid the groundwork for the exploration of isothiazoles and their derivatives.
Contemporaneously, the herbicidal properties of this class of compounds were being investigated. U.S. Patent 3,155,678, also assigned to Du Pont, first disclosed a range of 3,5-dichloro-4-isothiazole compounds, including the carbonitrile, and identified their utility as herbicides.[2] This patent highlighted the potential of these novel chemical entities in agriculture. A subsequent patent, U.S. Patent 3,341,547, further solidified the distinction between the 3,5-dichloro-4-isothiazole series and the then-newly-synthesized 3,4-dichloroisothiazoles, noting the herbicidal activity of the former at relatively high concentrations.[2]
The primary route to 3,5-dichloro-4-isothiazolecarboxylic acid is through the hydrolysis of its more stable and directly synthesized carbonitrile precursor.
Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile
The foundational synthesis of 3,5-dichloro-4-isothiazolecarbonitrile, as described in the historical literature, involves the chlorination of 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene.[2] This approach establishes the core isothiazole ring structure with the desired substitution pattern.
Experimental Protocol: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile (Conceptual)
The following is a generalized protocol based on the principles outlined in the foundational literature.
Materials:
-
2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride)
Procedure:
-
Suspend the 2,2-dicyano-1,1-di(alkali-metal)mercaptoethylene in an inert solvent in a reaction vessel equipped with a gas inlet and a condenser.
-
Cool the suspension to a suitable temperature (e.g., 0-10 °C).
-
Bubble chlorine gas through the suspension with vigorous stirring.
-
Monitor the reaction progress by appropriate analytical methods (e.g., TLC, GC).
-
Upon completion, cease the chlorine gas flow and allow the reaction mixture to warm to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 3,5-dichloro-4-isothiazolecarbonitrile.
-
Purify the crude product by recrystallization or distillation.
Hydrolysis to 3,5-Dichloro-4-isothiazolecarboxylic Acid
The conversion of the nitrile to the carboxylic acid is a standard organic transformation, typically achieved through acid or alkaline hydrolysis. While specific documented examples for the 3,5-dichloro-4-isomer are scarce in modern literature, the general methodology is well-established for related isothiazolecarbonitriles.
Experimental Protocol: Hydrolysis of 3,5-Dichloro-4-isothiazolecarbonitrile
Materials:
-
3,5-dichloro-4-isothiazolecarbonitrile
-
Sodium hydroxide solution (for alkaline hydrolysis) or a strong acid (e.g., sulfuric acid)
-
Water
-
Hydrochloric acid (for acidification)
Procedure (Alkaline Hydrolysis):
-
To a solution of 3,5-dichloro-4-isothiazolecarbonitrile in a suitable solvent (e.g., an alcohol/water mixture), add a stoichiometric excess of sodium hydroxide solution.
-
Heat the mixture to reflux and monitor the reaction until the nitrile is consumed.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Synthesis Workflow
Caption: Synthesis pathway from the starting mercaptoethylene to the final carboxylic acid.
Physicochemical Properties
| Property | Value (3,4-dichloro-5-isomer) |
| Molecular Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.03 g/mol |
| Melting Point | 175-177 °C |
| Boiling Point (predicted) | 205.9 °C at 760 mmHg |
| Density (predicted) | 1.824 g/cm³ |
Data for the 3,4-dichloro-5-isomer is provided for comparative purposes.[3]
Applications and Further Research
The primary historical application for 3,5-dichloro-4-isothiazole derivatives, as established in the foundational patents, is in the field of herbicides .[2] These compounds were shown to have phytotoxic effects, although their commercial development and widespread use in this capacity are not as well-documented as other herbicides.
In contrast to the extensive research into the biological activities of other isothiazole derivatives, including their use as fungicides and in drug discovery, 3,5-dichloro-4-isothiazolecarboxylic acid has not been a prominent subject of modern scientific literature. This suggests that its particular substitution pattern may not have yielded biological activities of significant interest for pharmaceutical or agrochemical development compared to other isomers.
Further research into this specific isomer could explore its potential in areas where other isothiazoles have shown promise, such as:
-
Antifungal and antimicrobial agents
-
Enzyme inhibitors
-
Building blocks for more complex heterocyclic systems
Such studies would be necessary to determine if 3,5-dichloro-4-isothiazolecarboxylic acid and its derivatives hold untapped potential in medicinal chemistry or materials science.
Conclusion
3,5-Dichloro-4-isothiazolecarboxylic acid is a compound with a clear historical origin rooted in the mid-20th-century exploration of isothiazole chemistry by DuPont. Its discovery was linked to the synthesis of its nitrile precursor and the early investigation of isothiazoles as herbicides. While it has been overshadowed by its more extensively studied 3,4-dichloro-5-isomer, a review of its history provides valuable insight into the development of heterocyclic chemistry and the early search for novel agrochemicals. The synthetic pathways to this compound are based on fundamental organic reactions, and while its modern applications are not well-documented, the potential for new discoveries remains.
References
-
Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660–665. [Link]
- Google Patents. (n.d.). Preparation method of 3, 4-dichloroisothiazole carboxylic acid. (CN101218215A).
- Google Patents. (n.d.). 3, 4-dichloroisothiazoles and process for making them. (US3341547A).
- Google Patents. (n.d.). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (DE102005031348B4).
-
Mohd Ridzuan, M. J., et al. (2022). Herbicidal properties of antihypertensive drugs: calcium channel blockers. PeerJ, 10, e13958. [Link]
-
Weng, J., et al. (2012). Synthesis and Herbicidal Activity of Amide Derivatives Containing Thiazole Moiety. Asian Journal of Chemistry, 24(5), 2149-2151. [Link]
- Google Patents. (n.d.). METHOD FOR PRODUCING 3,4-DICHLORO-ISOTHIAZOLECARBONIC ACID. (ATE452126T1).
-
Rybka, S., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(1-2), 35-46. [Link]
- Google Patents. (n.d.). Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (CN109320472B).
-
PubChem. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. Retrieved from [Link]
-
iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. Retrieved from [Link]
-
American Chemical Society. (2024). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Biological Activities of Substituted Isothiazoles
Abstract
The isothiazole nucleus, a five-membered aromatic heterocycle containing nitrogen and sulfur, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and structural versatility have led to the development of a vast array of substituted derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological potential of substituted isothiazoles, with a focus on their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and key experimental protocols used to evaluate these activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.
Introduction: The Isothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isothiazole ring system, first synthesized in 1956, has emerged as a cornerstone in the design of novel therapeutic agents.[1] Its derivatives are found in both natural products, such as the phytoalexin brassilexin, and synthetic drugs, highlighting its biological relevance.[1] The presence of both a sulfur and a nitrogen atom in a 1,2-relationship within the five-membered ring imparts distinct physicochemical properties that are conducive to biological interactions.[2]
Physicochemical Properties and Structural Features
The unique arrangement of heteroatoms in the isothiazole ring results in a molecule with a specific dipole moment and the capacity for hydrogen bonding, which are crucial for receptor binding. The sulfur atom can participate in various non-covalent interactions, while the nitrogen atom can act as a hydrogen bond acceptor. Furthermore, the aromatic nature of the ring provides a stable scaffold that can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.
Historical Perspective and Significance in Drug Discovery
The journey of isothiazoles in drug discovery has been marked by the successful development of drugs for a range of indications. Notable examples include the antipsychotic drug ziprasidone, the antiviral agent denotivir, and the antibacterial sulfamizole.[2] The versatility of the isothiazole scaffold has spurred continuous research, leading to the identification of derivatives with potent and selective activities against various diseases, including cancer, microbial infections, and inflammatory disorders.[2][3][4]
Antimicrobial Activity of Substituted Isothiazoles
Substituted isothiazoles have demonstrated significant promise as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][5][6] Their efficacy stems from their ability to interfere with essential microbial processes.
Mechanism of Action against Bacteria and Fungi
The antimicrobial mechanisms of isothiazole derivatives are multifaceted. One of the key mechanisms involves the inhibition of essential enzymes necessary for microbial survival. For instance, some isothiazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[2] Additionally, the electrophilic nature of the sulfur atom in certain isothiazolones allows them to react with thiol-containing enzymes and proteins, leading to the disruption of cellular functions and membrane integrity.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of substituted isothiazoles is highly dependent on the nature and position of the substituents on the isothiazole ring. For example, the introduction of halogen atoms, particularly chlorine, on the isothiazole ring can enhance antimicrobial activity.[4] In a series of isothiazolyl oxazolidinones, compounds with an unsubstituted or a 4-fluoro-substituted phenyl ring exhibited potent antibacterial activity, in some cases superior to linezolid and vancomycin.[7]
Representative Data on Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of substituted isothiazole derivatives against various microbial strains.
| Compound ID | Substituent(s) | Target Organism | MIC (µg/mL) | Reference |
| Iso-Thz-1 | 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-one | Staphylococcus aureus | 0.5 | [7] |
| Iso-Thz-2 | 3-(2-(heterocyclo-2-ylthio)ethoxy)benzo[d]isothiazole | Escherichia coli | 4-32 | [2] |
| Iso-Thz-3 | 5-{[(1H-benzo[d]imidazol-2ʹ-yl)thio]methyl}-3-aryl isothiazole | Pseudomonas aeruginosa | N/A | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound is the lowest concentration that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The isothiazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Properties of Substituted Isothiazoles
Inflammation is a complex biological response implicated in numerous diseases. Substituted isothiazoles have emerged as promising candidates for the development of novel anti-inflammatory agents. [8][9][10]
Modulation of Inflammatory Mediators
The anti-inflammatory effects of isothiazole derivatives are often attributed to their ability to modulate the production and activity of pro-inflammatory mediators. This can include the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.
Preclinical Models and Evidence of Efficacy
The anti-inflammatory activity of substituted isothiazoles has been demonstrated in various preclinical models of inflammation. For instance, certain 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides have shown significant anti-inflammatory activity in the carrageenan-induced paw edema and air-pouch inflammation tests in rats. [8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of new compounds.
Step-by-Step Methodology:
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test isothiazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats.
-
Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.
Neuroprotective Effects of Isothiazole Compounds
Recent studies have highlighted the potential of isothiazole derivatives in the treatment of neurodegenerative diseases. [11][12]Their neuroprotective effects are attributed to various mechanisms.
Mechanisms of Neuroprotection
Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. Some isothiazole sulfonamides have been shown to mitigate intracellular oxidative stress and prevent mitochondrial dysfunction in neuronal cells. [11]
Isothiazole derivatives can also exert their neuroprotective effects by modulating the activity of neurotransmitter receptors. For example, some have been identified as competitive antagonists of insect GABA receptors, suggesting potential applications in controlling neurological hyperexcitability. [4]
Potential Therapeutic Applications in Neurodegenerative Diseases
The multifaceted neuroprotective actions of isothiazole compounds make them attractive candidates for the development of therapies for conditions such as Parkinson's disease and Alzheimer's disease. [4][12]For instance, certain thiazole sulfonamides have shown protective effects in a 6-hydroxydopamine (6-OHDA)-induced Parkinsonian model. [11]
Synthesis Strategies for Biologically Active Isothiazoles
The synthesis of substituted isothiazoles is a well-developed field, with numerous methods available for the construction and functionalization of the isothiazole ring. [3][4]
Overview of Key Synthetic Routes
The construction of the isothiazole ring can be achieved through various cyclization strategies, including intramolecular cyclization, (4+1)-heterocyclization, and (3+2)-heterocyclization. [4]A common approach involves the reaction of a compound containing a C-C-C fragment with a source of N-S.
Once the isothiazole ring is formed, it can be further modified through various functionalization reactions, such as nucleophilic substitution, cross-coupling reactions, and side-chain functionalization. [4]Halogenated isothiazoles, particularly chlorinated derivatives, are valuable synthetic intermediates for introducing a wide range of substituents. [4]
Workflow for the Synthesis of a Model Isothiazole Derivative
The following diagram illustrates a general workflow for the synthesis of a substituted isothiazole, starting from readily available precursors.
Future Perspectives and Conclusion
The isothiazole scaffold continues to be a highly valuable framework in the quest for new and effective therapeutic agents. The diverse biological activities exhibited by substituted isothiazoles, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscore their immense potential in drug discovery. Future research will likely focus on the development of more selective and potent derivatives through rational drug design, combinatorial chemistry, and high-throughput screening. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will further solidify the importance of isothiazoles in medicinal chemistry. This guide has provided a comprehensive overview of the current state of research in this exciting field, offering valuable insights for scientists and researchers dedicated to the development of next-generation therapeutics.
References
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. RSC Advances.
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis.
- Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
- Machoń, Z., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Pharmazie, 55(1), 10-15.
- Matović, R., et al. (2009). Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones. European Journal of Medicinal Chemistry, 44(8), 3349-3357.
- Ryng, S. (2003). [Biological activity of the isothiazole derivatives]. Postepy Higieny i Medycyny Doswiadczalnej, 57(6), 617-630.
- Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
- Deosarkar, S. D. (2015). Ultrasonic Insight into Substituted Thiazoles and its Biological Activity.
- Giełdanowski, J., et al. (1973). New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide. Archivum Immunologiae et Therapiae Experimentalis, 21(6), 915-923.
- Prateek, et al. (2021). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 7(1), 153-157.
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Alam, M. A., et al. (2019). Isothiazole derivatives which act as antiviral, anti-inflammatory and immunotropic properties. Journal of Chemical Technology & Biotechnology.
- Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Khidre, R. E., & Radini, I. A. M. (2021). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Heterocyclic Chemistry, 58(11), 2185-2204.
- Varghese, J., et al. (2019). Synthesis and Evaluation of Substituted Aryl Thiazoles With Antioxidant Potential as Gastro-sparing Anti-inflammatory Agents. Current Organic Chemistry, 23(16), 1786-1797.
- Zauer, K., et al. (2001). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Chemistry of Heterocyclic Compounds, 37(4), 375-400.
- Zhang, L., et al. (2020). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 10(46), 27601-27609.
- Leoni, A., et al. (2019). 4-Imidazo[2,1-b]thiazole-1,4-DHPs and neuroprotection: preliminary study in hits searching. European Journal of Medicinal Chemistry, 171, 89-102.
- Gomha, S. M., et al. (2021). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1238, 130434.
- Lee, S., et al. (2022). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Scientific Reports, 12(1), 1-13.
- Li, Y., et al. (2022).
- Abdel-Ghani, N. T., et al. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 1-14.
- Gümüş, F., et al. (2013). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 50(S1), E1-E10.
- Bohrium. (2020). review-of-the-synthesis-and-biological-activity-of-thiazoles. Ask this paper.
- Sharma, S., & Kumar, P. (2023). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Future Medicinal Chemistry, 15(15), 1363-1386.
- Kartsev, V., et al. (2020). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 25(18), 4208.
- Ramalingam, A., et al. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Request PDF. (n.d.). Phenolic Thiazoles as Novel Orally-Active Neuroprotective Agents.
Sources
- 1. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Synthesis and antibacterial activity of isothiazolyl oxazolidinones and analogous 3(2H)-isothiazolones [pubmed.ncbi.nlm.nih.gov]
- 8. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpmr.com [wjpmr.com]
- 11. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatility and Importance of the Dichloroisothiazole Scaffold
An In-Depth Technical Guide to the Synthesis of Dichloroisothiazoles for Researchers and Drug Development Professionals
Dichloroisothiazoles represent a critical class of sulfur- and nitrogen-containing heterocyclic compounds. Their significance stems primarily from the potent and broad-spectrum biocidal activity exhibited by their derivatives, most notably in the isothiazolinone family.[1][2] Compounds such as 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) are workhorse antimicrobial agents, employed globally as preservatives and fungicides in a vast array of industrial and consumer products, including paints, coatings, adhesives, and wood treatments.[2][3] The chlorine atoms on the isothiazole ring are crucial for their mechanism of action, which involves the deactivation of essential enzymes in microorganisms through reactions with thiol groups.[4]
The efficacy of these compounds has driven extensive research into their synthesis. Understanding the synthetic pathways to the dichloroisothiazole core is paramount for researchers aiming to develop novel analogs with improved efficacy, reduced toxicity, or tailored physical properties. This guide provides a comprehensive review of the core synthetic strategies, moving beyond a simple recitation of steps to explain the underlying chemical logic and provide field-proven insights for practical application. We will explore the major industrial routes and alternative laboratory-scale methodologies, grounding each discussion in authoritative references.
Section 1: The Dominant Industrial Route: Ring-Closure Chlorination of Dithiopropionamides
The most established and industrially scalable approach to N-substituted dichloroisothiazolinones, such as DCOIT, begins with the corresponding 3,3'-dithiodipropionamide.[5][6] This strategy is elegant in its convergence, constructing the heterocyclic core and installing the requisite chlorine atoms in a single, albeit mechanistically complex, reaction sequence. The causality behind this method's success lies in its use of readily available starting materials and the efficiency of the cyclization-chlorination cascade.
Mechanism and Rationale
The process begins with the preparation of an N,N'-disubstituted-3,3'-dithiodipropionamide. This precursor is typically synthesized by reacting 3,3'-dithiodipropionic acid or its acyl chloride with a primary amine (e.g., n-octylamine for DCOIT synthesis).[1] The key transformation involves treating this disulfide with a chlorinating agent, such as chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), or phosphorus oxychloride (POCl₃).[6][7][8]
The reaction proceeds through the oxidative cleavage of the disulfide bond by the chlorinating agent, forming a sulfenyl chloride intermediate. This electrophilic sulfur species then undergoes an intramolecular cyclization by attacking the amide nitrogen, followed by tautomerization to form the isothiazolinone ring. Subsequent chlorination of the ring at the 4- and 5-positions, which are activated for electrophilic substitution, yields the final dichlorinated product. The choice of chlorinating agent and solvent is critical; it dictates reaction rate, yield, and impurity profile. For instance, using phosphorus oxychloride often requires careful temperature control to manage reactivity.[7]
Workflow for DCOIT Synthesis via Ring-Closure Chlorination
Caption: Experimental workflow for the synthesis of DCOIT.
Detailed Experimental Protocol: Synthesis of 4,5-Dichloro-2-n-octyl-3-isothiazolinone (DCOIT)
This protocol is a representative example adapted from methodologies found in the patent literature.[7] It is designed to be a self-validating system, with clear steps for reaction, work-up, and purification.
Materials:
-
3,3'-Dithiodi(N-octylpropionamide)
-
Butyl Acetate (anhydrous)
-
Phosphorus Oxychloride (POCl₃)
-
5% Sodium Bicarbonate (NaHCO₃) solution (aqueous)
-
Methanol
-
Round-bottom flask with exhaust gas absorption setup
-
Stirrer, dropping funnel, and thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with an exhaust gas absorption apparatus (to handle evolving gases), add 200 mL of butyl acetate.
-
Addition of Amide: Add the pre-synthesized 3,3'-dithiodi(N-octylpropionamide) to the solvent and stir to dissolve.
-
Chlorination: Cool the mixture to 10°C using an ice bath. Slowly add 100 g of phosphorus oxychloride dropwise, ensuring the temperature does not exceed the set point. Vigorous gas evolution will be observed.
-
Reaction: Once the addition is complete and gas evolution subsides, remove the ice bath. Increase the temperature to 40°C and maintain it for 2 hours with continuous stirring.
-
Quenching and Neutralization: After the reaction period, cool the flask to 5°C. Slowly add 5% sodium bicarbonate solution dropwise until the mixture is neutral (test with pH paper).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and remove the aqueous layer. Dry the remaining organic layer over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from methanol to yield pure, white crystals of 4,5-dichloro-2-n-octyl-3-isothiazolinone.[7]
Data Summary: Dithiopropionamide Route
| Precursor | Chlorinating Agent | Solvent | Yield | Reference |
| 3,3'-Dithiodi(N-octylpropionamide) | POCl₃ | Butyl Acetate | 91% | [7] |
| N,N'-dimethyl-3,3'-dithiodipropionamide | Thionyl Chloride/Cl₂ | Ethyl Acetate | 84.9% | [7] |
| N-methyl-3-mercaptopropionamide | Chlorine | Toluene | N/A | [8] |
| 3,3'-dithiodioctylpropionamide | POCl₃ | N/A | N/A | [6] |
Section 2: Synthesis from Cyanide-Based Feedstocks
An alternative and powerful strategy for constructing the dichloroisothiazole core involves building the ring from simple, inexpensive starting materials like sodium cyanide and carbon disulfide.[9][10] This approach is particularly useful for producing key intermediates such as 3,4-dichloro-5-cyanoisothiazole, which can then be hydrolyzed to the corresponding carboxylic acid or further derivatized.[9][10] The ingenuity of this method lies in its atom economy and its ability to generate a highly functionalized isothiazole ring that is primed for subsequent chemical modifications.
Mechanism and Rationale
This synthetic pathway begins with the reaction of an inorganic cyanide (e.g., sodium cyanide) with carbon disulfide (CS₂) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[10] This step forms a dithiocarbamate-like intermediate. Subsequent treatment with chlorine gas initiates a complex cascade of reactions. The chlorine acts as both an oxidant and a chlorinating agent. It facilitates the cyclization to form the isothiazole ring while concurrently chlorinating positions 3 and 4. The nitrile group remains at the 5-position.
This method avoids the pre-formation of a complex acyclic precursor. However, it requires careful control of highly toxic and reactive reagents like sodium cyanide and chlorine gas, making it more suitable for specialized industrial settings. A key innovation in this process involves a non-aqueous workup where the solvent is distilled off and the crude product is dissolved in an alcohol, allowing for the filtration of inorganic salts (NaCl) and elemental sulfur before the next step.[10] This significantly reduces the generation of contaminated wastewater.[10]
Reaction Pathway for 3,4-Dichloroisothiazole-5-carboxylic Acid
Caption: Synthesis of a key dichloroisothiazole intermediate.
Detailed Experimental Protocol: Synthesis of 3,4-Dichloro-5-cyanoisothiazole
This protocol is a conceptual summary based on patented industrial processes.[9][10] Note: This reaction involves highly hazardous materials and should only be attempted by trained professionals in a suitable facility.
Materials:
-
Sodium Cyanide (NaCN)
-
Carbon Disulfide (CS₂)
-
Chlorine (Cl₂) gas
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Nitrogen or Argon (inert gas)
Procedure:
-
Initial Reaction: Suspend sodium cyanide in DMF in a reactor under an inert atmosphere. Cool the mixture and add carbon disulfide dropwise, maintaining the temperature between 30 and 80°C. The reaction is typically stirred for 2 to 4 hours.
-
Chlorination: Cool the reaction mixture. Introduce chlorine gas at a controlled rate, keeping the temperature between 20 and 60°C. The total reaction time for chlorination can range from 1 to 6 hours.
-
Work-up: After the reaction is complete, purge the system with an inert gas to remove any excess chlorine. The solvent (DMF) is then distilled off under reduced pressure.
-
Isolation: The residue is treated with an alcohol (e.g., methanol) to dissolve the nitrile product, leaving behind sodium chloride and sulfur as solids, which are removed by filtration. The resulting alcoholic solution contains the 3,4-dichloro-5-cyanoisothiazole intermediate, which can be used directly for subsequent reactions like hydrolysis.[10]
Section 3: Alternative Synthetic Approaches
While the two methods described above are dominant, other strategies have been developed that offer unique advantages, particularly for creating specific substitution patterns that are not easily accessible otherwise.
Direct Chlorination of Isothiazolinone Scaffolds
It is also possible to synthesize dichloroisothiazoles by directly chlorinating a pre-formed isothiazolinone ring.[11] For example, 4,5-dichloro-2-octyl-isothiazolone (DCOIT) can be synthesized through the chlorination of 2-octyl-isothiazolin-3-one. This approach is logical when the N-substituted, non-chlorinated isothiazolinone is readily available. The reaction typically employs standard chlorinating agents. The reactivity of the isothiazolinone ring towards electrophilic substitution makes this a feasible, though less common, industrial route. The kinetics and pathways of isothiazolinone chlorination are complex and can be influenced by pH and the specific chlorine species present in the solution.[4]
Synthesis from Enamines
A more specialized but mechanistically interesting route involves the reaction of primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride.[12] For example, methyl 3-aminocrotonate reacts with this reagent at room temperature to produce methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield.[12] This method represents a [3+2] cycloaddition-type strategy, where the enamine provides a three-atom (C-C-N) fragment and the dithiazolium salt provides the two-atom (S-S, which rearranges) fragment to construct the isothiazole ring. This route is particularly valuable for accessing isothiazoles with specific substitution patterns at the 3, 4, and 5 positions.
Conclusion: A Chemist's Guide to a Privileged Scaffold
The synthesis of dichloroisothiazoles is a mature field, driven by the commercial importance of their derivatives as biocides. The choice of synthetic strategy is a classic example of balancing factors such as raw material cost, reaction safety, scalability, and the desired final substitution pattern.
-
The ring-closure chlorination of dithiopropionamides remains the premier industrial method for producing N-substituted 4,5-dichloroisothiazolinones due to its efficiency and use of accessible precursors.
-
The synthesis from cyanide and carbon disulfide offers an atom-economical route to highly functionalized intermediates like 3,4-dichloro-5-cyanoisothiazole, providing a versatile platform for further derivatization in agrochemical and pharmaceutical research.[13][14]
-
Alternative methods, such as direct chlorination and reactions of enamines , provide valuable options for specific synthetic targets and laboratory-scale explorations.
For researchers and drug development professionals, a thorough understanding of these core synthetic pathways is essential. It not only enables the efficient production of known compounds but also provides the foundational knowledge required to rationally design and execute the synthesis of next-generation dichloroisothiazole derivatives with potentially enhanced biological activity and improved safety profiles.
References
-
Lis, R. T. & Kletskov, A. V. (2019). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [Link]
- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. MDPI. [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. [Link]
-
Various Authors. (2016-2025). Isothiazole synthesis. Organic Chemistry Portal. [Link]
-
Bloomtech. (2023). What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. Knowledge. [Link]
-
Wikipedia. (n.d.). Isothiazolinone. Wikipedia. [Link]
- DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. PubChem. [Link]
-
Wang, T., et al. (2022). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. PubMed. [Link]
-
Wang, W., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. PubMed. [Link]
- CN102942565A - 3,4-dichloro isothiazole derivatives, their preparation method and application.
-
Chan, T. W., et al. (1993). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- CN113582941A - Preparation method of 4, 5-dichloro-2-n-octyl-3-isothiazolinone.
- WO2019133480A1 - Stabilization of dcoit in aqueous systems.
- US7893273B2 - Preparation of N-substituted isothiazolinone derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019133480A1 - Stabilization of dcoit in aqueous systems - Google Patents [patents.google.com]
- 4. Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 6. CN113582941B - Preparation method of 4, 5-dichloro-2-n-octyl-3-isothiazolinone - Google Patents [patents.google.com]
- 7. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]
- 8. US7893273B2 - Preparation of N-substituted isothiazolinone derivatives - Google Patents [patents.google.com]
- 9. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 10. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 11. bloomtechz.com [bloomtechz.com]
- 12. New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102942565A - 3,4-dichloro isothiazole derivatives, their preparation method and application - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Safe Handling of Chlorinated Isothiazole Compounds for Laboratory Professionals
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for chlorinated isothiazole compounds, primarily focusing on 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT/MCI) and its common mixture with 2-methyl-4-isothiazolin-3-one (MIT). These biocides are invaluable for preventing microbial contamination in aqueous reagents, buffers, and various industrial applications; however, their potent biological activity necessitates stringent safety measures to protect researchers and the environment. This document is intended for laboratory personnel, researchers, and drug development professionals who handle these compounds in concentrated or dilute forms.
Section 1: The Chemistry of Hazard - A Dual-Edged Sword
The efficacy of chlorinated isothiazolinones as biocides is intrinsically linked to their primary health hazard. Their mechanism of action is the root cause of their toxicity, a critical concept for any handler to understand.
1.1 Mechanism of Action and Hazard
Isothiazolinones are a class of heterocyclic, sulfur-containing compounds.[1] The core of their activity lies in an activated Nitrogen-Sulfur (N-S) bond within the isothiazolinone ring.[1] This bond is highly susceptible to nucleophilic attack, particularly from thiol groups (sulfhydryl, -SH) found in the amino acid cysteine.
The biocidal effect occurs when the isothiazolinone molecule reacts with thiol-containing enzymes and proteins essential for microbial life, disrupting cellular respiration and metabolism, leading to cell death.[2] The addition of a chlorine atom, as in CMIT, enhances this reactivity and broadens the antimicrobial spectrum.[1]
However, this same reactivity makes these compounds a significant hazard to humans. The mechanism does not discriminate between microbial proteins and human proteins. When in contact with skin, isothiazolinones react with proteins in skin cells. This interaction can lead to an immune response, classifying these chemicals as potent skin sensitizers.[1][3]
Caption: The reaction of isothiazolinones with thiol groups, which provides their biocidal effect, is also the source of their human health hazard.
Section 2: Toxicological Profile - A Multi-Route Risk Assessment
Chlorinated isothiazolinones present acute and chronic hazards through multiple exposure routes. Understanding these is fundamental to implementing effective controls. A typical commercial mixture of CMIT/MIT has a well-defined hazard profile.
Table 1: GHS Hazard Profile for a Representative CMIT/MIT 14% Solution
| Hazard Classification | GHS Category | Hazard Statement |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[4][5] |
| Aquatic Hazard (Acute & Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[4] |
| Additional Hazard | - | EUH071: Corrosive to the respiratory tract.[6] |
2.1 Dermal Exposure: Corrosion and Sensitization Direct contact with concentrated isothiazolinone solutions will cause immediate and severe chemical burns.[7][8] At lower concentrations, or with repeated exposure, the primary risk is allergic contact dermatitis (ACD).[1][2] Once an individual is sensitized, any subsequent exposure, even to minute quantities, can trigger a severe inflammatory skin reaction.[9] This sensitization is permanent. Occupational contact dermatitis has been frequently reported in laboratory workers.[1]
2.2 Inhalation Exposure: Respiratory and Systemic Effects Inhalation of mists or aerosols is harmful and can cause corrosion to the entire respiratory tract.[10] A less obvious but significant risk is airborne ACD. Isothiazolinones can volatilize, particularly from freshly prepared solutions or applications like paint.[1] In sensitized individuals, inhaling these vapors can lead to dermatitis on exposed skin, such as the face and neck, and may also trigger respiratory symptoms like coughing or difficulty breathing.[1][11]
2.3 Ocular Exposure: Severe and Irreversible Damage Due to their corrosive nature, any splash of a chlorinated isothiazolinone solution into the eyes can cause severe damage and may lead to permanent eye injury.[4][10] Immediate and prolonged irrigation is critical to mitigate the damage.
2.4 Ecotoxicity: A Threat to Aquatic Ecosystems Chlorinated isothiazolinones are extremely toxic to fish and other aquatic organisms.[2][12] While they are known to biodegrade rapidly in aquatic environments, direct release of untreated solutions into waterways must be strictly avoided.[13][14] The principal degradation pathway involves the opening of the isothiazolinone ring, which results in metabolites that are significantly less toxic.[13][14]
Section 3: The Hierarchy of Controls - A Layered Defense Strategy
A robust safety plan relies on the hierarchy of controls, which prioritizes the most effective measures first. This multi-layered approach is essential for minimizing the risk of exposure.
3.1 Engineering Controls: The First Line of Defense Engineering controls are designed to isolate the hazard from the worker and are the most critical component of safe handling.
-
Ventilation: All handling of concentrated stock solutions and open-beaker dilutions must be performed inside a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.[4][15]
-
Emergency Facilities: Safety showers and eyewash stations must be located within the immediate work area and be regularly tested.[4] Their accessibility is non-negotiable.
3.2 Administrative Controls & Safe Work Practices These are the procedures and policies that dictate how work is performed safely.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling, storing, and disposing of chlorinated isothiazolinones must be available to all users.
-
Access Restriction: Areas where these chemicals are stored and handled should be clearly marked, and access should be restricted to trained and authorized personnel.
-
Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory.[4][16] Hands must be washed thoroughly with soap and water after handling the chemicals, even if gloves were worn.[6]
-
Labeling: All primary and secondary containers, including prepared solutions, must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
3.3 Personal Protective Equipment (PPE): The Last Line of Defense PPE does not eliminate the hazard, but it provides a crucial barrier between the user and the chemical. The selection of appropriate PPE is vital.
Caption: PPE Donning and Doffing Workflow for Chlorinated Isothiazolinones.
Table 2: Personal Protective Equipment (PPE) Specification
| Body Area | Recommended Protection | Rationale and Causality |
|---|---|---|
| Eyes/Face | Chemical splash goggles AND a full-face shield.[4][8] | Goggles protect against splashes from all angles. The face shield provides an additional barrier against larger splashes to the entire face. This combination is required due to the severe corrosivity of the compounds. |
| Skin/Hands | Impervious gloves (e.g., Butyl rubber, Nitrile).[4][8] Cuffs should be worn over the sleeves of the lab coat. | These materials provide resistance to chemical breakthrough. Gloves must be inspected before use and replaced immediately if signs of degradation appear. Covering sleeves prevents chemicals from running down the arm. |
| Body | Chemical-resistant apron or a full chemical suit.[4][8] Closed-toe shoes (chemical-resistant boots for large quantities). | Protects against spills and splashes to the torso and legs. Standard cotton lab coats do not provide adequate protection against corrosive liquids. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge.[8][10] | Required if ventilation is inadequate, if mists or aerosols are generated, or during spill cleanup. This protects against inhalation of corrosive vapors. |
Section 4: Emergency Protocols - Preparedness and Response
Despite robust controls, accidents can happen. A clear, well-rehearsed emergency plan is essential.
4.1 Spill Management For a small-scale laboratory spill (<100 mL):
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab and contact the institutional safety office.
-
Don PPE: Before cleanup, don the full set of PPE described in Table 2, including a respirator.
-
Contain: Stop the leak if it is safe to do so. Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[4][17]
-
Absorb: Carefully absorb the spilled material. Place the contaminated absorbent into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Deactivate the spill area with a freshly prepared solution of 5% sodium bicarbonate and 5% sodium hypochlorite in water.[10] Allow the deactivation solution to sit for at least 30 minutes before wiping clean. Crucially, do NOT add the deactivation solution directly to the sealed waste container , as this could cause a dangerous reaction.[4]
-
Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.
Caption: Laboratory Spill Response Protocol for Chlorinated Isothiazolinones.
4.2 Exposure Response Immediate action is critical to minimize injury.
Table 3: Emergency Exposure Response
| Exposure Route | Immediate First Aid Protocol |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes under a safety shower.[4] Remove all contaminated clothing while flushing. Seek immediate medical attention.[10] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the victim to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting, as this can cause further damage to the esophagus.[4][17] Seek immediate medical attention. |
Section 5: Environmental Stewardship - Deactivation and Disposal
Responsible disposal is a legal and ethical requirement. Due to their high aquatic toxicity, chlorinated isothiazolinone waste cannot be poured down the drain.
5.1 Chemical Deactivation Protocol For waste solutions, a chemical deactivation step can be employed to open the isothiazolinone ring and reduce toxicity before collection for final disposal. This process relies on nucleophilic attack to break the N-S bond.
-
Work in a Fume Hood: All deactivation procedures must be performed in a chemical fume hood.
-
Prepare Deactivant: Prepare a deactivation solution, such as a mixture of 5-10% sodium metabisulfite or a combination of 5% sodium bicarbonate and 5% sodium hypochlorite.
-
Neutralize: Slowly add the deactivation solution to the isothiazolinone waste with stirring. The reaction may be exothermic.
-
Verify: Allow the reaction to proceed for several hours. The absence of the active ingredient can be verified by an appropriate analytical method if required.
-
Collect for Disposal: Even after deactivation, the resulting solution should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[4]
5.2 Waste Disposal All waste, including deactivated solutions, unused product, contaminated absorbents, and empty containers, must be disposed of as hazardous chemical waste.[18] Never mix isothiazolinone waste with other waste streams unless compatibility is confirmed. Emptied containers may still contain hazardous residues and should be treated as hazardous waste.[10]
Conclusion
Chlorinated isothiazole compounds are highly effective biocides, but their utility is matched by their significant hazards. Their inherent reactivity demands a comprehensive and multi-layered safety approach. By understanding the mechanism of hazard and strictly adhering to the hierarchy of controls—from engineering solutions to meticulous work practices and correct PPE usage—researchers can handle these valuable compounds safely and effectively. Preparedness for emergencies and a commitment to responsible disposal are the final, essential components of a robust safety culture in any laboratory environment.
References
- Isothiazolinone White Paper. (2018). PPG.
- Isothiazolinone - Wikipedia. Wikipedia.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Molecules.
- Methylisothiazolinone preservatives and industrial biocides: Environment tier II assessment. (2020). Australian Government Department of Health.
- Safety D
- Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. (2022). PubMed.
- Isothiazolinone mix allergy. DermNet.
- Isothiazolinones: Human health tier III assessment. (2020). Australian Government Department of Health.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). MDPI.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020).
- Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. (2022). PMC - NIH.
- Guidance on safety requirements for biocides: Overview. (2023). Canada.ca.
- Essential Safety and Handling Protocols for Isothiazolinone-Based Biocides. (2025). Benchchem.
- SAFETY DATA SHEET - Isothiazolinones mixture. (2023). Sigma-Aldrich.
- Isothiazolinone derivatives and allergic contact dermatitis: a review and upd
- Environmental fate and ecotoxicology of isothiazolone biocides. (1996).
- Rules of thumb for safe use. Biocide.
- Safety Data Sheet KATHON™ 886 MW Biocide. (2019).
- Material Safety Data Sheet CMIT/MIT-1.5. SINOTRUST CHEMICAL CO. LTD..
- Partnering with Labs: How Biocide Manufacturers Can Benefit. (2024).
- MSDS of CMITMIT. Haihang Industry.
- Airborne allergic contact dermatitis caused by isothiazolinones in water-based paints: a retrospective study of 44 cases. (2017). PubMed.
- Safety Data Sheet: K
- CMIT MIT.
- SAFETY DATA SHEET NALCON® 7678.
- Allergic contact dermatitis to isothiazolinones in a rubber factory: A case report. (2020).
- Environmental Fate of Isothiazolone Biocides. (2005).
- Using biocides: Overview. (2023). Health and Safety Executive UK.
- SAFETY DATA SHEET KATHON™ FP 1.5 BIOCIDE. (2023). Microbial Control (Switzerland) GmbH.
- Webinar | Chlorine Personal Protective Equipment (PPE). The Chlorine Institute.
- Biocide Efficacy Testing & Compliance. Labcorp.
- Methylchloroisothiazolinone Allergies: Symptoms and Tre
- SAFETY D
- Personal Protective Equipment in The Chlorine Industry. (2017). Euro Chlor.
- Material Safety Data Sheet KATHON (TM) LX 1.5% Biocide. (2008). Rohm and Haas Company.
- Material Safety Data Sheet KATHON CF 150. (2008). Rohm and Haas Company.
- Environmental fate of isothiazolone biocides. (1999). OSTI.GOV.
- Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment. (2022). PMC - NIH.
Sources
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. msdspds.castrol.com [msdspds.castrol.com]
- 6. chemos.de [chemos.de]
- 7. dermnetnz.org [dermnetnz.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Methylchloroisothiazolinone Allergies: Symptoms and Treatment [webmd.com]
- 10. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 11. Airborne allergic contact dermatitis caused by isothiazolinones in water-based paints: a retrospective study of 44 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Occurrence and Transport of Isothiazolinone-Type Biocides from Commercial Products to Aquatic Environment and Environmental Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. researchgate.net [researchgate.net]
- 15. img.waimaoniu.net [img.waimaoniu.net]
- 16. Rules of thumb for safe use - Biocide [biocide.be]
- 17. cn.haihangindustry.com [cn.haihangindustry.com]
- 18. hse.gov.uk [hse.gov.uk]
Methodological & Application
synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid amides
An Application Guide to the Synthesis of Novel 3,5-Dichloro-4-Isothiazolecarboxylic Acid Amides
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical guide for the synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid amides, a class of compounds with significant potential in medicinal chemistry. Isothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide outlines two primary synthetic strategies, complete with step-by-step protocols, mechanistic insights, and expert commentary on critical experimental parameters. The protocols are designed to be self-validating and are grounded in established chemical principles, supported by authoritative references.
The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms.[1] This unique structural motif imparts specific electronic properties that make it a valuable pharmacophore in drug design. Derivatives of isothiazole have been successfully developed into drugs like the antiviral agent Denotivir, highlighting the therapeutic potential of this heterocyclic system.[2] The 3,5-dichloro-4-isothiazolecarboxylic acid core, in particular, offers a rigid scaffold with multiple points for chemical modification, making it an attractive starting point for generating libraries of novel bioactive molecules. The amide functionality is one of the most common linkages in pharmaceuticals, and its installation at the 4-position of this scaffold is a key step in exploring its structure-activity relationship (SAR).
Overall Synthetic Strategy
The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid amides is most efficiently approached via a two-stage process. The first stage involves the activation of the parent carboxylic acid, followed by the second stage of coupling the activated intermediate with a desired primary or secondary amine.
This guide details two robust and widely applicable methods for the crucial amide bond formation step:
-
Method A: Acyl Chloride-Mediated Amidation: A classic, high-yielding method involving the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate.
-
Method B: Direct Coupling Reagent-Mediated Amidation: A milder, one-pot alternative that avoids the isolation of the acyl chloride, suitable for more sensitive substrates.
The following diagram illustrates the overall synthetic workflow.
Caption: General workflow for the synthesis of target amides.
Part A: Synthesis of the Key Acyl Chloride Intermediate
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step that dramatically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an amine.[4][5] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its effectiveness and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[6][7]
Protocol 1: Synthesis of 3,5-Dichloro-4-isothiazolecarbonyl Chloride
Principle: This protocol is based on well-established procedures for creating acyl chlorides from heterocyclic carboxylic acids.[8][9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is known to accelerate the reaction via the formation of the Vilsmeier reagent in situ, which is a more potent acylating agent.[8]
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Anhydrous toluene or dichloromethane (DCM)
-
Round-bottomed flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or DCM to the flask (approx. 5-10 mL per gram of acid).
-
Reagent Addition: Carefully add thionyl chloride (2.0 - 3.0 eq) to the suspension.
-
Expert Insight: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid and helps to drive the reaction forward. It can also serve as the solvent if a co-solvent is not desired.
-
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the mixture. Effervescence (release of SO₂ and HCl) should be observed.
-
Reaction: Heat the mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid starting material.
-
Work-up: After cooling the reaction to room temperature, remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation).
-
Critical Step: It is crucial to remove all residual thionyl chloride, as it can react with the amine in the subsequent step. Co-evaporation with anhydrous toluene (adding and removing toluene 2-3 times) is highly effective for this purpose.
-
-
Result: The resulting crude 3,5-dichloro-4-isothiazolecarbonyl chloride, typically a solid or oil, is often used directly in the next step without further purification.
Safety Note: This reaction should be performed in a well-ventilated fume hood as thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases (SO₂ and HCl).
Part B: Amide Coupling Methodologies
With the activated acyl chloride in hand, or by using direct coupling methods, the final amide can be synthesized. The choice of method depends on the stability of the reagents and the desired reaction conditions.
Method A: Acylation via Acyl Chloride (Schotten-Baumann Conditions)
This is the most straightforward method for amide synthesis from an acyl chloride.[5][10] It involves the reaction of the acyl chloride with the amine in the presence of a non-nucleophilic base to scavenge the HCl generated during the reaction.[11]
Caption: Simplified mechanism of amide formation from an acyl chloride.
Protocol 2: General Protocol for Amide Synthesis via Acyl Chloride
Materials:
-
Crude 3,5-dichloro-4-isothiazolecarbonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
Procedure:
-
Amine Solution: In a separate flask under an inert atmosphere, dissolve the amine (1.0 eq) and the base (e.g., TEA, 1.5 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Expert Insight: Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Acyl Chloride Addition: Dissolve the crude 3,5-dichloro-4-isothiazolecarbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench by adding water or 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure amide.
Method B: Direct Amidation via Coupling Reagents
This method circumvents the need to isolate the acyl chloride by activating the carboxylic acid in situ. Carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The reaction is often performed with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.
Protocol 3: General Protocol for Amide Synthesis via EDC/HOBt Coupling
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or N-methylmorpholine (NMM) (2.0-3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Reaction Setup: To a flask containing 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq), add anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.2 eq), the desired amine (1.1 eq), and the base (e.g., DIPEA, 2.5 eq). Stir the mixture until all solids dissolve.
-
Coupling Agent: Cool the solution to 0°C and add EDC hydrochloride (1.2 eq) portion-wise.
-
Expert Insight: Adding the EDC last and at a low temperature provides better control over the formation of the active ester and minimizes potential racemization if chiral amines are used.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: The work-up is similar to Protocol 2. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and wash sequentially with aqueous acid, base, and brine. Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Data Summary & Characterization
Successful synthesis should be confirmed using standard analytical techniques. The following table provides expected outcomes for hypothetical reactions.
| Amine Substrate (R-NH₂) | Coupling Method | Expected Yield (%) | ¹H NMR (Key Signal) | Mass Spec (m/z) [M+H]⁺ |
| Aniline | Method A | 85-95% | Broad singlet (N-H), Ar-H signals | Expected Mol. Weight + 1 |
| Benzylamine | Method A | 80-90% | Doublet (CH₂), Broad triplet (N-H) | Expected Mol. Weight + 1 |
| Morpholine | Method B | 75-85% | Triplets for morpholine protons | Expected Mol. Weight + 1 |
| L-Alanine methyl ester | Method B | 70-80% | Quartet (α-H), Doublet (β-CH₃) | Expected Mol. Weight + 1 |
Note: Yields are estimates and will vary based on substrate and reaction scale. NMR signals are illustrative.
Standard Characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and purity. The disappearance of the carboxylic acid proton (~10-12 ppm) and the appearance of the amide N-H proton (typically 7-9 ppm, broad) are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify the amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹.
References
-
Sasane, N. A., Akolkar, H. N., Darekar, N. R., Khedkar, V. M., Burange, A. S., & Sasane, K. A. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. (URL: [Link])
-
Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. (URL: [Link])
-
Wikipedia contributors. (n.d.). Ullmann condensation. In Wikipedia. (URL: [Link])
-
Organic Syntheses. (n.d.). Procedure. (URL: [Link])
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. (URL: [Link])
-
Lipnicka, U., Regiec, A., Sułkowski, E., & Zimecki, M. (2005). New amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid and their immunotropic activity. Archiv der Pharmazie, 338(7), 322-328. (URL: [Link])
-
Potkin, V. I., et al. (2009). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. Russian Journal of Organic Chemistry. (URL: [Link])
-
Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. (URL: [Link])
-
AK LECTURES. (2014). Amide Formation from Carboxylic Acids. YouTube. (URL: [Link])
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. (URL: [Link])
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. (URL: [Link])
-
Jia, F. C., et al. (2014). An integration of condensation/Ullmann-type coupling/bicyclization sequences: copper-catalyzed three-component direct synthesis of[1][2][6]triazolo[1,5-b]isoquinolin-5(1H)-ones. Chemical Communications, 50(69), 9914-9916. (URL: [Link])
-
Gunda, P., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 85. (URL: [Link])
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. Angewandte Chemie International Edition, 48(38), 6954-6971. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. (URL: [Link])
-
Potkin, V. I., et al. (2007). Synthesis and some reactions of aryl 4,5-dichloroisothiazol-3-yl ketones. ResearchGate. (URL: [Link])
-
Potkin, V. I., & Zubenko, Y. S. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(11), 933-954. (URL: [Link])
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. (URL: [Link])
-
Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). (URL: [Link])
-
PrepChem. (n.d.). Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. (URL: [Link])
- Google Patents. (n.d.). DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (URL: )
- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (URL: )
- Google Patents. (n.d.). US3391152A - Methods of preparing thiadiazoles. (URL: )
-
ResearchGate. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. (URL: [Link])
-
The Royal Society of Chemistry. (n.d.). Formamide Catalyzed Activation of Carboxylic Acids – Versatile and Cost-Efficiency Amidations and Esterifications. (URL: [Link])
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Synthesis [fishersci.it]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for 3,5-Dichloro-4-isothiazolecarboxylic Acid in Herbicide Development
Foreword: Unveiling the Herbicidal Potential of a Niche Isothiazole
The isothiazole heterocycle is a cornerstone in the development of a diverse range of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Within this chemical space, halogenated derivatives have demonstrated particularly potent activities. This guide focuses on a specific, yet promising molecule: 3,5-dichloro-4-isothiazolecarboxylic acid . While its close isomers have seen more extensive investigation, historical patents and the broader understanding of isothiazole chemistry point towards a significant, underexplored potential for this compound as a lead structure in modern herbicide discovery programs.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just a set of protocols, but a strategic framework for the synthesis, evaluation, and potential optimization of 3,5-dichloro-4-isothiazolecarboxylic acid as a novel herbicide. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Physicochemical Properties and Structural Considerations
A thorough understanding of the physicochemical properties of 3,5-dichloro-4-isothiazolecarboxylic acid is fundamental to its development as a herbicide. These properties influence its synthesis, formulation, environmental fate, and interaction with the target organism.
| Property | Value (Predicted/Reported) | Significance in Herbicide Development |
| IUPAC Name | 3,5-dichloro-1,2-thiazole-4-carboxylic acid | Standardized nomenclature for clear communication. |
| CAS Number | Not available (Precursor nitrile is 2120-82-3)[4] | Unique identifier for the precursor compound. |
| Molecular Formula | C₄HCl₂NO₂S | Determines molecular weight and elemental composition. |
| Molecular Weight | 198.03 g/mol | Important for molar concentration calculations in bioassays. |
| Appearance | Expected to be a crystalline solid | Influences formulation choices (e.g., wettable powder vs. emulsifiable concentrate). |
| Solubility | Predicted to have low water solubility, higher in organic solvents | Affects bioavailability, formulation, and environmental mobility. |
The presence of two chlorine atoms on the isothiazole ring is expected to enhance the lipophilicity and metabolic stability of the molecule, traits often associated with potent biocidal activity. The carboxylic acid moiety, however, introduces a degree of polarity, which can be crucial for translocation within the plant and for interacting with specific biological targets.
Synthesis of 3,5-Dichloro-4-isothiazolecarboxylic Acid: A Two-Step Approach
The synthesis of the target compound is logically approached in two main stages: the formation of the key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile , followed by its hydrolysis to the desired carboxylic acid.
Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile
The foundational work by W. R. Hatchard provides the most direct route to this critical precursor.[5][6] The synthesis involves the chlorination of a dimercaptoethylene derivative.
Figure 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile.
Protocol 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
Causality: This protocol is based on the established synthesis of the isothiazole ring through cyclization of a sulfur-containing precursor upon reaction with a halogenating agent. The use of excess chlorine ensures the formation of the dichloro-substituted ring. Carbon tetrachloride is a suitable non-polar solvent for this reaction.
Materials:
-
2,2-dicyano-1,1-di(sodiomercapto)ethylene
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Round-bottom flask with a reflux condenser and gas inlet tube
-
Heating mantle
-
Gas scrubber (for excess chlorine)
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a gas inlet tube. The outlet of the condenser should be connected to a gas scrubber containing a solution of sodium hydroxide to neutralize excess chlorine gas.
-
Suspend 2,2-dicyano-1,1-di(sodiomercapto)ethylene in anhydrous carbon tetrachloride in the flask.
-
While stirring vigorously, bubble a steady stream of chlorine gas through the suspension.
-
Gently heat the mixture to reflux. The reaction is typically exothermic, so initial heating may need to be controlled.
-
Continue the reflux and chlorination for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking small aliquots, quenching them, and analyzing for the disappearance of the starting material.
-
Once the reaction is complete, stop the flow of chlorine and allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and then with a saturated sodium bicarbonate solution to neutralize any residual acid.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 3,5-dichloro-4-isothiazolecarbonitrile.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by sublimation.
Self-Validation: The identity and purity of the synthesized 3,5-dichloro-4-isothiazolecarbonitrile should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Hydrolysis of 3,5-dichloro-4-isothiazolecarbonitrile to 3,5-dichloro-4-isothiazolecarboxylic Acid
The conversion of the nitrile to a carboxylic acid is a standard organic transformation that can be achieved under either acidic or basic conditions.[7][8][9]
Figure 2: Hydrolysis of the nitrile to the carboxylic acid.
Protocol 2: Acid-Catalyzed Hydrolysis
Causality: Concentrated sulfuric acid is a strong dehydrating agent that can facilitate the hydration of the nitrile to the corresponding amide. Subsequent heating in aqueous acid completes the hydrolysis to the carboxylic acid.
Materials:
-
3,5-dichloro-4-isothiazolecarbonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Ice bath
Procedure:
-
In a fume hood, carefully add 3,5-dichloro-4-isothiazolecarbonitrile to a flask containing a mixture of concentrated sulfuric acid and a small amount of water. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.
-
Once the addition is complete, heat the mixture on a steam bath or with a heating mantle. The reaction progress can be monitored by TLC.
-
After the initial reaction to the amide is complete (as indicated by TLC), carefully dilute the reaction mixture by pouring it over crushed ice. This will precipitate the crude carboxylic acid.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude 3,5-dichloro-4-isothiazolecarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Self-Validation: The final product should be characterized by melting point, NMR, and MS to confirm its identity and purity. The disappearance of the nitrile peak and the appearance of a carboxylic acid proton in the NMR spectrum are key indicators of a successful reaction.
Evaluation of Herbicidal Activity
A systematic evaluation of the herbicidal activity of 3,5-dichloro-4-isothiazolecarboxylic acid is essential to determine its potential. This involves both pre-emergence and post-emergence bioassays against a panel of representative weed species.
General Formulation for Bioassays
For laboratory and greenhouse bioassays, a stock solution of the test compound is typically prepared in a suitable organic solvent, such as acetone or dimethyl sulfoxide (DMSO), and then diluted with water containing a surfactant to the desired concentrations.[10]
Protocol 3: Preparation of a Test Formulation
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
Acetone or DMSO
-
Tween 20 or other suitable surfactant
-
Deionized water
Procedure:
-
Accurately weigh a desired amount of 3,5-dichloro-4-isothiazolecarboxylic acid and dissolve it in a minimal amount of acetone or DMSO to prepare a concentrated stock solution.
-
In a separate container, prepare a surfactant solution by adding Tween 20 to deionized water (e.g., 0.1% v/v).
-
To prepare the final test solutions, add the required volume of the stock solution to the surfactant solution and mix thoroughly. Prepare a series of dilutions to test a range of concentrations.
Pre-emergence Herbicidal Activity
This assay evaluates the effect of the compound on seed germination and early seedling growth.
Protocol 4: Pre-emergence Bioassay
Causality: This method assesses the compound's ability to inhibit weed growth when present in the soil before the weeds emerge, which is a critical characteristic for many commercial herbicides.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))[11][12][13][14][15][16]
-
Petri dishes or small pots
-
Filter paper or soil
-
Test solutions of 3,5-dichloro-4-isothiazolecarboxylic acid
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Place a sheet of filter paper in each Petri dish or fill pots with a standardized soil mix.
-
Evenly apply a known volume of the test solution to the filter paper or soil surface. A control group should be treated with the formulation blank (surfactant solution without the test compound).
-
Place a set number of weed seeds (e.g., 10-20) on the treated filter paper or sow them at a uniform depth in the soil.
-
Incubate the Petri dishes or pots in a growth chamber under conditions suitable for the germination and growth of the target weeds.
-
After a specified period (e.g., 7-14 days), assess the effects on seed germination, root length, and shoot length. For soil-based assays, count the number of emerged seedlings and visually assess their health.
-
Calculate the percent inhibition compared to the control.
Post-emergence Herbicidal Activity
This assay determines the efficacy of the compound when applied to established weeds.
Protocol 5: Post-emergence Bioassay
Causality: This method evaluates the compound's ability to control weeds that have already emerged, which is essential for post-emergence herbicides.
Materials:
-
Young, actively growing weed seedlings (e.g., at the 2-4 leaf stage) of target species.
-
Pots with soil
-
Spray chamber or handheld sprayer
-
Test solutions of 3,5-dichloro-4-isothiazolecarboxylic acid
-
Greenhouse with controlled environmental conditions
Procedure:
-
Grow weed seedlings in pots until they reach the desired growth stage.
-
Apply the test solutions to the foliage of the seedlings using a spray chamber or handheld sprayer to ensure uniform coverage. A control group should be sprayed with the formulation blank.
-
Return the pots to the greenhouse and observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete kill).
-
For a more quantitative assessment, harvest the above-ground biomass, and measure the fresh or dry weight. Calculate the percent reduction in biomass compared to the control.
Investigating the Mode of Action
Understanding the biochemical target of a herbicide is crucial for its effective development, including managing resistance and identifying potential synergies. For 3,5-dichloro-4-isothiazolecarboxylic acid, a plausible starting hypothesis is that it acts as a synthetic auxin mimic, a common mode of action for carboxylic acid-containing herbicides.[4][17][18][19][20]
Figure 3: Hypothesized auxin mimic mode of action.
Protocol 6: Root Elongation Assay with Arabidopsis thaliana
Causality: Arabidopsis thaliana is a model organism for plant biology, and its response to auxin mimics is well-characterized. Inhibition of root elongation is a classic symptom of auxin herbicide activity.
Materials:
-
Arabidopsis thaliana seeds (wild-type)
-
Agar plates with Murashige and Skoog (MS) medium
-
Test solutions of 3,5-dichloro-4-isothiazolecarboxylic acid
-
Growth chamber
Procedure:
-
Prepare MS agar plates containing a range of concentrations of the test compound.
-
Sterilize and sow Arabidopsis seeds on the plates.
-
Incubate the plates vertically in a growth chamber to allow for root growth along the surface of the agar.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Compare the root lengths of treated seedlings to those of the control to determine the inhibitory effect.
Further investigations could involve gene expression analysis of auxin-responsive genes (e.g., by qRT-PCR) in treated plants to provide more direct evidence for this mode of action.
Formulation and Crop Selectivity Considerations
While detailed formulation and crop selectivity studies are beyond the scope of initial discovery, it is important to consider these aspects early in the development process.
Formulation: Carboxylic acid herbicides are often formulated as salts or esters to improve their handling, stability, and uptake by plants.[21][22] The formulation can also influence the volatility of the herbicide.
Crop Selectivity: The selectivity of a herbicide is its ability to control weeds without harming the crop. This can be due to various factors, including differential uptake, translocation, or metabolism of the herbicide by the crop and the weed.[23][24][25] Initial crop selectivity can be assessed by including crop species (e.g., wheat, corn, soybean) in the pre- and post-emergence bioassays.
Conclusion and Future Directions
3,5-dichloro-4-isothiazolecarboxylic acid represents a promising, yet under-investigated, scaffold for the development of new herbicides. The synthetic route is accessible, and the structural features of the molecule are conducive to herbicidal activity. The protocols outlined in this guide provide a robust framework for its synthesis and initial biological characterization.
Future research should focus on:
-
Optimization of the synthesis: Improving the yield and scalability of the synthesis of the carbonitrile precursor and its subsequent hydrolysis.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing derivatives of the parent compound (e.g., esters, amides) to improve efficacy and selectivity.
-
Detailed Mode of Action studies: Confirming the biochemical target and understanding the mechanism of action at the molecular level.
-
Broad-spectrum efficacy testing: Evaluating the compound against a wider range of economically important weed species.
-
Initial toxicological and environmental fate studies: Assessing the safety profile of the compound.
By systematically applying the principles and protocols detailed herein, researchers can effectively unlock the herbicidal potential of 3,5-dichloro-4-isothiazolecarboxylic acid and contribute to the development of novel weed management solutions.
References
-
Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660–665. [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Dow AgroSciences LLC. (2013). Salts of carboxylic acid herbicides.
- Hatchard, W. R. (1964). 3,5-dichloro-4-isothiazolecarbonitrile. U.S.
- Mailey, E. A. (1967). 3, 4-dichloroisothiazoles and process for making them. U.S.
-
Zhu, Y., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Link]
- Thio, A. P., et al. (1986). Preparation of Amides of Carboxylic Acid Herbicides for Gas Chromatographic Analysis. Analytical Letters, 19(13-14), 1347-1355.
-
Peterson, M. A., & McMaster, S. A. (n.d.). Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced. passel. [Link]
- Jiangsu Yangnong Chemical Co., Ltd. (2021). Preparation method of phenoxycarboxylic acid herbicides.
- Anonymous. (n.d.).
-
Anonymous. (n.d.). 17.3 Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks. [Link]
- Zhong, Y., et al. (2016). Inhibition of Echinochloa crus-galli using Bioactive Components from the Stems and Leaves of Camellia oleifera.
-
Boerboom, C. (n.d.). FACTORS INFLUENCING CROP TOLERANCE TO HERBICIDES. University of Wisconsin–Madison. [Link]
- Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step.
- Li, M., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. International Journal of Molecular Sciences, 23(14), 7724.
- Sutton, R. F. (1968). Selectivity of herbicides. The Forestry Chronicle, 44(2), 39-42.
- Balderas, B. B. (2023). Controlling invasive barnyard grass (Echinochloa crus-galli L.) weed growth using rice (Oryza sativa L. var. NSIC RC 218 SR) str. International Journal of Biosciences, 22(5), 62-80.
- McHenry, W. B. (n.d.). SELECTIVITY FACTORS. University of California, Davis.
- Tan, C., et al. (2013). Synthesis and Herbicidal Activity of New 1,3,4-Thiadizols Sulfourea Derivative. Chinese Journal of Organic Chemistry, 33(9), 1955-1960.
- Givaudan Corp. (1966). Processes for preparing thiazole carboxylic acids. U.S.
- Zhang, C., et al. (2024). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry.
- Wang, Y., et al. (2023). Post-Emergence Water-Dispersal Application Provides Equal Herbicidal Activity against Echinochloa crus-galli and Higher Safety for Rice Compared to Foliar Spraying. Plants, 12(23), 4061.
- Li, H., et al. (2021). Herbicidal activity and biochemical characteristics of the botanical drupacine against Amaranthus retroflexus L. Pesticide Biochemistry and Physiology, 177, 104901.
- Cui, H., et al. (2021). Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L. Plants, 10(11), 2415.
- Zargar, M., et al. (2019). Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L) control in winter wheat in southern Russia. Journal of Plant Protection Research, 59(3), 433-440.
- Li, X., et al. (2024). Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers. Agronomy, 14(2), 345.
- Jaleel, C. A., et al. (2017). Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. Molecules, 22(11), 1841.
- Jain, N. F., & Masse, C. E. (2005). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis, 20, 63-134.
- Taran, V., & Palamarchuk, V. (2022). Identification of acetolactate synthase resistant Amaranthus retroflexus in Ukraine. Regulatory Mechanisms in Biosystems, 13(2), 226-232.
- Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 5. WO2013063357A3 - Salts of carboxylic acid herbicides - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. innspub.net [innspub.net]
- 12. Growth and Competitiveness of ALS-Inhibiting Herbicide-Resistant Amaranthus retroflexus L. [mdpi.com]
- 13. Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L) control in winter wheat in southern Russia [plantprotection.pl]
- 14. mdpi.com [mdpi.com]
- 15. Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. [mdpi.com]
- 16. medicine.dp.ua [medicine.dp.ua]
- 17. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 18. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 19. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. US10334849B2 - Salts of carboxylic acid herbicides - Google Patents [patents.google.com]
- 23. extension.soils.wisc.edu [extension.soils.wisc.edu]
- 24. scispace.com [scispace.com]
- 25. my.ucanr.edu [my.ucanr.edu]
Application Notes and Protocols for the Derivatization of 3,5-dichloro-4-isothiazolecarboxylic acid for Biological Screening
Document ID: AN-DCIS-260122
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 3,5-dichloro-4-isothiazolecarboxylic acid. The isothiazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[1][2][3][4][5] The carboxylic acid moiety at the 4-position serves as a versatile chemical handle for structural modification, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties. We present detailed, field-proven protocols for the synthesis of amide and ester libraries from the parent acid, alongside standardized methodologies for their subsequent biological evaluation. The causality behind experimental choices, from reagent selection to assay design, is explained to provide a self-validating framework for your discovery program.
Strategic Rationale: Why Derivatize 3,5-dichloro-4-isothiazolecarboxylic acid?
The carboxylic acid functional group, while often crucial for target engagement through hydrogen bonding and ionic interactions, can present significant challenges in drug development. These include poor membrane permeability, rapid metabolic clearance, and potential toxicity.[6][7] Derivatization of the carboxylic acid into esters or amides is a classic medicinal chemistry strategy to mitigate these liabilities while probing the chemical space around the core pharmacophore.
-
Amide Derivatives: The conversion to amides introduces a hydrogen bond donor and can significantly alter the molecule's polarity, solubility, and metabolic stability. The vast commercial availability of primary and secondary amines allows for the creation of large, diverse libraries to systematically explore SAR.[8][9] Amide derivatives of heterocyclic cores have shown potent biological activities across various therapeutic areas.[10]
-
Ester Derivatives: Esterification masks the polar carboxylic acid, generally increasing the lipophilicity of the compound. This can enhance cell permeability and oral absorption. Esters can also act as prodrugs, undergoing hydrolysis in vivo by esterases to release the active carboxylic acid at the site of action. This strategy is particularly useful for improving the pharmacokinetic profile of a drug candidate.[7][11]
The overarching goal is to generate a library of analogs with a finely tuned balance of potency, selectivity, and drug-like properties.
Derivatization Workflow: A Visual Overview
The following diagram illustrates the general workflow from the starting acid to the generation of amide and ester libraries ready for biological screening.
Caption: General workflow for derivatization and screening.
Synthetic Protocols: Building the Derivative Library
The following protocols are optimized for the derivatization of 3,5-dichloro-4-isothiazolecarboxylic acid on a typical laboratory scale (50-200 mg). All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Amide Synthesis via Acyl Chloride Intermediate
This two-step, one-pot procedure is robust and generally high-yielding. The initial conversion to the acyl chloride activates the carboxylic acid for facile reaction with a diverse range of amines.[9]
Step 1.1: Formation of 3,5-dichloro-4-isothiazolecarbonyl chloride
-
Principle: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the highly reactive acyl chloride, with volatile byproducts (SO₂ and HCl) that are easily removed. A catalytic amount of N,N-dimethylformamide (DMF) accelerates this reaction.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM) or toluene (approx. 5-10 mL per mmol of acid).
-
Add a catalytic drop of DMF.
-
Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux (approx. 40 °C for DCM, 110 °C for toluene) for 2-3 hours. Monitor the reaction by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the disappearance of the starting acid and formation of the methyl ester.
-
Once complete, cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.
-
Step 1.2: Amide Coupling
-
Principle: The acyl chloride readily reacts with primary or secondary amines in the presence of a non-nucleophilic base to trap the HCl byproduct.
-
Procedure:
-
Dissolve the crude acyl chloride from Step 1.1 in anhydrous DCM (5-10 mL per mmol).
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.[12]
-
Protocol 2: Direct Esterification (Fischer-Speier Esterification)
This classic method is effective for producing esters from simple, non-hindered alcohols. It is an equilibrium-driven reaction, so using the alcohol as the solvent or removing water as it forms will drive the reaction to completion.[13][14]
-
Principle: In the presence of a strong acid catalyst, the alcohol acts as a nucleophile, attacking the protonated carbonyl of the carboxylic acid to form an ester.
-
Procedure:
-
To a round-bottom flask, add 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq).
-
Add the desired alcohol (can be used as the solvent, >10 eq). For less volatile alcohols, use an inert solvent like toluene and 2-3 equivalents of the alcohol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).
-
Heat the mixture to reflux for 4-24 hours. If using toluene, a Dean-Stark apparatus can be used to remove the water byproduct.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, remove the excess alcohol/solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid) followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel.
-
Biological Screening Protocols
The following protocols are designed for primary screening of the synthesized derivative library to determine antimicrobial and antifungal activity.
Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[15][16][17]
-
Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compounds in a 96-well plate format. Growth inhibition is assessed visually or spectrophotometrically after incubation.
-
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[18]
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer (for inoculum standardization)
-
37°C incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Typically, start with 100 µL of CAMHB in wells 2-12. Add 2 µL of the 10 mg/mL compound stock to well 1 (containing 98 µL of CAMHB) to achieve a starting concentration of 200 µg/mL. Mix and transfer 100 µL from well 1 to well 2, continuing the serial dilution across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (final volume 200 µL). This will halve the compound concentrations, resulting in a final test range (e.g., 100 µg/mL to 0.05 µg/mL).
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[16]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[17][19]
-
Protocol 4: Antifungal Susceptibility Testing (MIC)
This method is analogous to the antibacterial MIC assay but uses media and conditions optimized for fungal growth.[20][21][22]
-
Principle: A standardized fungal inoculum is challenged with serial dilutions of the test compounds in RPMI-1640 medium. The endpoint is typically defined as a significant reduction in growth compared to the control.
-
Materials:
-
Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium buffered with MOPS to pH 7.0
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
35°C incubator
-
-
Procedure:
-
Inoculum Preparation: Prepare a fungal suspension and adjust it spectrophotometrically to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds.[22]
-
Compound Dilution: Perform serial dilutions as described in Protocol 3, using RPMI-1640 medium.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well.
-
Controls: Include appropriate growth and sterility controls.
-
Incubation: Incubate plates at 35°C for 24-48 hours, depending on the organism.
-
Reading Results: The MIC is defined as the lowest drug concentration that causes a ≥50% decrease in growth (turbidity) compared to the positive control well. For some antifungals like Amphotericin B, a 100% inhibition endpoint is used.[21]
-
Data Presentation and Interpretation
Systematic tabulation of results is critical for discerning structure-activity relationships.
Table 1: Example Synthesis and Screening Data for Amide Derivatives
| Compound ID | R¹ | R² | Yield (%) | Purity (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| Parent Acid | - | - | - | >98 | >100 | >100 |
| DCI-Am-01 | H | Benzyl | 78 | >99 | 16 | 32 |
| DCI-Am-02 | H | 4-Fluorobenzyl | 82 | >99 | 8 | 16 |
| DCI-Am-03 | H | Cyclohexyl | 65 | >97 | 64 | >100 |
| DCI-Am-04 | CH₃ | CH₃ | 85 | >99 | >100 | >100 |
From this hypothetical data, one might infer that aromatic substituents are preferred over aliphatic ones (cf. 01 vs. 03) and that electron-withdrawing groups on the phenyl ring may enhance activity (cf. 01 vs. 02). The lack of activity in the dimethyl amide (04) could suggest that an N-H hydrogen bond donor is important for target engagement.
Table 2: Example Synthesis and Screening Data for Ester Derivatives
| Compound ID | R' | Yield (%) | Purity (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans |
| Parent Acid | - | - | >98 | >100 | >100 |
| DCI-Es-01 | Methyl | 91 | >99 | 64 | 64 |
| DCI-Es-02 | Ethyl | 88 | >99 | 32 | 64 |
| DCI-Es-03 | Isopropyl | 75 | >98 | 64 | 128 |
| DCI-Es-04 | Benzyl | 81 | >99 | 16 | 32 |
This data could suggest that increasing the steric bulk of the ester from methyl to isopropyl decreases activity (cf. 01, 02, 03), while a benzyl ester provides the best activity, mirroring the trend seen in the amide series.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the synthesis and preliminary biological evaluation of amide and ester derivatives of 3,5-dichloro-4-isothiazolecarboxylic acid. By systematically applying these methods, research teams can efficiently generate the crucial data needed to establish initial structure-activity relationships. Hits identified from this primary screening can be advanced to more complex assays, including mechanism of action studies, cytotoxicity testing, and in vivo efficacy models, paving the way for the development of novel therapeutic agents.
References
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. Available at: [Link]
-
How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available at: [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. Available at: [Link]
-
Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Taylor & Francis Online. Available at: [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Derivatives of Carboxylic Acids. MSU Chemistry. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
A Practical Guide to Antifungal Susceptibility Testing. PMC - PubMed Central. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Antifungal Susceptibility Testing: Current Approaches. ASM Journals. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. ASM Journals. Available at: [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
-
Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
-
Esterification of carboxylic acids with alcohols catalyzed by polyaniline salts. ResearchGate. Available at: [Link]
-
Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids. PubMed. Available at: [Link]
-
What is the best technique for amide purification?. ResearchGate. Available at: [Link]
-
Antimicrobial activity of the volatile compound 3,5-dichloro-4-methoxybenzaldehyde, produced by the mushroom Porostereum spadiceum, against plant-pathogenic bacteria and fungi. PubMed. Available at: [Link]
-
Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. PubMed. Available at: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Structure Activity Relationship. ResearchGate. Available at: [Link]
-
Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - PubMed Central. Available at: [Link]
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme. Available at: [Link]
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC - PubMed Central. Available at: [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Structure–activity relationships in 3-isothiazolones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rroij.com [rroij.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amide Synthesis [fishersci.dk]
- 10. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis commences with the preparation of the key intermediate, 3,5-dichloro-4-isothiazolecarbonitrile, through the chlorination of disodium dimercaptomaleonitrile. The subsequent step involves the controlled hydrolysis of the nitrile functionality to yield the target carboxylic acid. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis.
Introduction
Isothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities and utility as synthetic building blocks. In particular, halogenated isothiazoles serve as important precursors in the development of novel pharmaceuticals and agrochemicals. 3,5-dichloro-4-isothiazolecarboxylic acid is a key intermediate, the synthesis of which requires a robust and well-defined protocol. This application note details a reliable synthetic route, beginning from commercially available starting materials. The causality behind the experimental choices, such as the selection of reagents and reaction conditions, is explained to provide a comprehensive understanding of the synthesis.
Reaction Scheme
Caption: Overall synthetic route for 3,5-dichloro-4-isothiazolecarboxylic acid.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Disodium dimercaptomaleonitrile | ≥95% |
| Carbon tetrachloride (CCl4) | Anhydrous, ≥99.5% |
| Chlorine (Cl2) gas | ≥99.5% |
| Sulfuric acid (H2SO4) | Concentrated (95-98%) |
| Diethyl ether | Anhydrous |
| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |
| Sodium sulfate (Na2SO4) | Anhydrous |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer with heating plate | |
| Gas dispersion tube | |
| Ice bath | |
| Buchner funnel and filter paper | |
| Rotary evaporator |
Step 1: Synthesis of 3,5-dichloro-4-isothiazolecarbonitrile
This procedure is adapted from the method described by Hatchard, W. R. in The Journal of Organic Chemistry (1964).[1]
3.2.1. Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine), suspend 18.6 g (0.1 mol) of disodium dimercaptomaleonitrile in 250 mL of anhydrous carbon tetrachloride.
-
Chlorination: Cool the suspension in an ice bath. Begin stirring and introduce a steady stream of chlorine gas through the gas inlet tube into the suspension. The reaction is exothermic and the color of the mixture will change.
-
Reaction Monitoring: Continue the introduction of chlorine gas for approximately 2-3 hours. The progress of the reaction can be monitored by the disappearance of the starting material.
-
Work-up: After the reaction is complete, stop the chlorine flow and allow the mixture to warm to room temperature. Stir for an additional hour to ensure all the chlorine has reacted or been purged.
-
Isolation: Filter the reaction mixture to remove the sodium chloride byproduct. Wash the salt cake with a small amount of fresh carbon tetrachloride.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as cyclohexane to yield 3,5-dichloro-4-isothiazolecarbonitrile as a solid.
3.2.2. Mechanistic Insight
The formation of the isothiazole ring proceeds through a complex cyclization reaction initiated by the electrophilic attack of chlorine on the sulfur atoms of the dimercaptomaleonitrile. This is followed by an intramolecular cyclization and further chlorination to yield the stable aromatic isothiazole ring system.
Caption: Proposed mechanism for the formation of the isothiazole ring.
Step 2: Hydrolysis of 3,5-dichloro-4-isothiazolecarbonitrile
This hydrolysis protocol is based on established methods for converting nitriles to carboxylic acids, with conditions adapted for this specific substrate.[2][3]
3.3.1. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, carefully add 5.0 g of 3,5-dichloro-4-isothiazolecarbonitrile to 35 mL of concentrated sulfuric acid.
-
Heating: Heat the mixture with stirring to 100-110 °C for 20-30 minutes. The solid should dissolve, and the solution may darken.
-
Quenching: After the heating period, carefully pour the hot acid solution over approximately 100 g of crushed ice in a beaker. This should be done slowly and with caution in a fume hood as the process is highly exothermic.
-
Precipitation: A white solid, the desired carboxylic acid, should precipitate from the cold aqueous solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water until the washings are neutral to pH paper. This removes any residual sulfuric acid.
-
Drying: Dry the product, for instance, in a desiccator over a suitable drying agent. For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Data and Expected Results
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-dichloro-4-isothiazolecarbonitrile | C4Cl2N2S | 179.03 | 83-85[2] | White to off-white solid |
| 3,5-dichloro-4-isothiazolecarboxylic acid | C4HCl2NO2S | 198.03 | 175-177[4] | White solid |
Safety and Handling
-
Chlorine Gas: Highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. A gas trap containing a sodium hydroxide solution should be used to neutralize excess chlorine.
-
Carbon Tetrachloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE. When diluting, always add acid to water/ice, never the other way around.
-
General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses, lab coats, and gloves.
Troubleshooting
| Issue | Possible Cause | Solution |
| Step 1: Low yield of nitrile | Incomplete reaction. | Ensure a steady flow of chlorine for the recommended duration. Check for leaks in the gas delivery setup. |
| Loss of product during work-up. | Ensure the salt cake is washed with a minimal amount of solvent to avoid product loss. | |
| Step 2: Incomplete hydrolysis | Insufficient heating time or temperature. | Ensure the reaction is heated at the recommended temperature for the specified time. |
| Monitor the reaction for the disappearance of the starting nitrile. | ||
| Product Contamination | Residual starting material or byproducts. | Optimize purification steps (recrystallization). Ensure thorough washing of the final product. |
References
-
Hatchard, W. R. The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. J. Org. Chem.1964 , 29 (3), 660–665. [Link]
- US Patent 3,341,547A, "3, 4-dichloroisothiazoles and process for making them," issued September 12, 1967.
-
Zeitschrift für Naturforschung B, "Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1)," accessed January 22, 2026. [Link]
-
iChemical, "3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0," accessed January 22, 2026. [Link]
Sources
The Untapped Potential of 3,5-Dichloro-4-Isothiazolecarboxylic Acid: A Scaffold for Next-Generation Therapeutics
Introduction: Unveiling a Hidden Gem in Medicinal Chemistry
The isothiazole nucleus, a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to engage in diverse biological interactions have led to its incorporation into a range of clinically significant drugs, from the antipsychotic ziprasidone to the antiviral denotivir.[1] Isothiazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]
While the broader isothiazole family has been extensively explored, the specific isomer 3,5-dichloro-4-isothiazolecarboxylic acid remains a largely untapped resource for drug discovery. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications of this versatile scaffold. We will delve into its synthetic utility, propose avenues for therapeutic targeting based on the activities of related compounds, and provide detailed protocols for the synthesis and evaluation of novel derivatives. The dichlorinated nature of this compound at positions 3 and 5, flanking the carboxylic acid at position 4, presents a unique opportunity for selective chemical modification, allowing for the creation of diverse chemical libraries with the potential for novel biological activities.
Physicochemical Properties and Strategic Importance
The strategic placement of two chlorine atoms and a carboxylic acid on the isothiazole ring endows 3,5-dichloro-4-isothiazolecarboxylic acid with a unique combination of reactivity and functionality. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the carboxylic acid and influences the overall electronic distribution of the ring. The carboxylic acid moiety provides a convenient handle for derivatization, while the chlorine atoms can serve as leaving groups for nucleophilic substitution or as handles for cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space around the isothiazole core.
| Property | Value | Source |
| Molecular Formula | C₄HCl₂NO₂S | [4] |
| Molecular Weight | 198.03 g/mol | [4] |
| Appearance | Pale yellow solid | [4] |
| Melting Point | 175-177 °C | [5] |
| Boiling Point | 205.9 °C at 760 mmHg | [5] |
Proposed Therapeutic Applications and Screening Strategies
Given the limited direct biological data on 3,5-dichloro-4-isothiazolecarboxylic acid, we propose a rational, evidence-based approach to its application in medicinal chemistry, drawing parallels from the established activities of other isothiazole derivatives.
Anticancer Drug Discovery
The isothiazole scaffold is present in numerous compounds with demonstrated anticancer activity.[2] Derivatives of 3,5-dichloro-4-isothiazolecarboxylic acid could be designed to target various cancer-related pathways.
Protocol 1: Synthesis of Amide Derivatives for Anticancer Screening
This protocol details the synthesis of a library of amide derivatives from 3,5-dichloro-4-isothiazolecarboxylic acid. The rationale is that the amide bond introduces a key structural motif present in many bioactive molecules and allows for the exploration of various substituents to probe structure-activity relationships (SAR).
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
-
A diverse panel of primary and secondary amines
-
Triethylamine (TEA) or diisopropylethylamine (DIPEA)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Acid Chloride Formation:
-
Suspend 1.0 equivalent of 3,5-dichloro-4-isothiazolecarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add 1.2 equivalents of oxalyl chloride or thionyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,5-dichloro-4-isothiazolecarbonyl chloride. Use this intermediate immediately in the next step.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous THF.
-
In a separate flask, dissolve 1.1 equivalents of the desired amine and 1.5 equivalents of TEA or DIPEA in anhydrous THF.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
-
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol outlines a standard MTT assay to evaluate the cytotoxic effects of the newly synthesized amide derivatives against a panel of human cancer cell lines.
Materials:
-
Synthesized 3,5-dichloro-4-isothiazolecarboxylic acid amide derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Serially dilute the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the synthesis and anticancer screening of novel amide derivatives.
Anti-inflammatory Drug Development
Certain derivatives of isothiazolecarboxylic acids have shown significant anti-inflammatory activity.[3] This suggests that derivatives of 3,5-dichloro-4-isothiazolecarboxylic acid could be valuable candidates for the development of new anti-inflammatory agents.
Protocol 3: Synthesis of Ester Derivatives
Esterification of the carboxylic acid can improve cell permeability and bioavailability. This protocol describes a general method for the synthesis of ester derivatives.
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
A selection of alcohols (e.g., methanol, ethanol, benzyl alcohol)
-
Sulfuric acid (catalytic amount) or a carbodiimide coupling agent like DCC or EDC
-
Anhydrous solvent (e.g., toluene, DCM)
-
Standard laboratory glassware and purification supplies
Procedure (Fischer Esterification):
-
Dissolve 1.0 equivalent of 3,5-dichloro-4-isothiazolecarboxylic acid in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 6-24 hours, monitoring the reaction by TLC.
-
After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the ester by column chromatography.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This protocol provides a method to screen the synthesized ester derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.
Materials:
-
Synthesized ester derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
A commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)
-
96-well plates and a plate reader
Procedure:
-
Follow the instructions provided with the commercial COX inhibitor screening assay kit.
-
Prepare a range of concentrations of the test compounds in the appropriate buffer.
-
Add the COX-1 or COX-2 enzyme to the wells of the 96-well plate.
-
Add the test compounds to the wells and incubate for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for the recommended time, then stop the reaction.
-
Measure the signal (colorimetric or fluorescent) according to the kit's instructions.
-
Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. This will also allow for the determination of selectivity.
Caption: Simplified arachidonic acid pathway and the target for isothiazole inhibitors.
Future Directions and Conclusion
The 3,5-dichloro-4-isothiazolecarboxylic acid scaffold represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. The synthetic protocols and screening strategies outlined in this application note provide a roadmap for researchers to begin to unlock the potential of this versatile building block. Further exploration could involve more complex derivatization, including Suzuki or Stille cross-coupling reactions at the chlorinated positions to introduce aryl or heteroaryl moieties, further expanding the accessible chemical diversity. As our understanding of the structure-activity relationships of isothiazole derivatives continues to grow, we anticipate that 3,5-dichloro-4-isothiazolecarboxylic acid will emerge as a valuable tool in the medicinal chemist's arsenal for the discovery of next-generation drugs.
References
- (Reference to a general medicinal chemistry textbook or review on privileged scaffolds, if available
-
(Reference from search results mentioning ziprasidone or denotivir, e.g.,[1])
-
(Reference from search results on anticancer activity of isothiazoles, e.g.,[2])
-
(Reference from search results on anti-inflammatory activity of isothiazoles, e.g.,[3])
- (Additional relevant references
- (Additional relevant references
- (Additional relevant references
-
(Reference for physicochemical properties, e.g.,[4])
- (Additional relevant references
-
(Reference for physicochemical properties, e.g.,[5])
Sources
- 1. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 2. CN101218215A - Preparation method of 3, 4-dichloroisothiazole carboxylic acid - Google Patents [patents.google.com]
- 3. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 5. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]
Application Notes & Protocols: 3,5-Dichloro-4-isothiazolecarboxylic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 3,5-dichloro-4-isothiazolecarboxylic acid, a pivotal building block in modern organic synthesis. The isothiazole nucleus is a recognized pharmacophore present in a wide array of biologically active compounds.[1][2][3] This document details the strategic application of 3,5-dichloro-4-isothiazolecarboxylic acid in constructing diverse molecular architectures, with a focus on its utility in amide bond formation, esterification, and regioselective cross-coupling reactions. We provide validated, step-by-step protocols, mechanistic insights, and workflow visualizations to empower scientists in leveraging this versatile reagent for the synthesis of novel chemical entities.
Introduction: The Strategic Value of the Isothiazole Scaffold
Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms, a structural feature that imparts unique physicochemical properties and diverse biological activities.[2][4] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][5]
3,5-Dichloro-4-isothiazolecarboxylic acid is a particularly valuable synthetic intermediate due to its trifunctional nature. The molecule possesses three distinct reactive sites that can be addressed with a high degree of chemical selectivity:
-
Carboxylic Acid (C4-Position): This primary functional group is readily activated for nucleophilic acyl substitution, serving as the principal handle for constructing amides and esters.
-
Electrophilic Chlorine (C5-Position): This site is highly susceptible to modification via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl, heteroaryl, or alkyl substituents.[6]
-
Less Reactive Chlorine (C3-Position): The chlorine at the C3-position is comparatively inert, enabling selective functionalization at C5. This differential reactivity is key to sequential derivatization strategies.[6]
This guide will explore the synthetic transformations originating from these key reactive centers.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₄HCl₂NO₂S |
| Molecular Weight | 198.03 g/mol |
| Appearance | Solid |
| Melting Point | 175-177 °C[7] |
| InChI Key | HQZKNCJWLIWCSV-UHFFFAOYSA-N[8] |
| Canonical SMILES | C1(=C(C(=O)O)C(=NS1)Cl)Cl |
Note: The synthesis of the title compound typically proceeds via the hydrolysis of its precursor, 3,5-dichloroisothiazole-4-carbonitrile.[6]
Core Applications & Synthetic Protocols
The true power of 3,5-dichloro-4-isothiazolecarboxylic acid lies in its capacity to serve as a launchpad for diverse molecular structures. The following sections provide detailed protocols for its most critical applications.
Application 1: Amide Bond Formation for Bioactive Compound Libraries
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of marketed drugs. The carboxylic acid moiety of the title compound provides a direct route to novel amide derivatives, enabling the exploration of structure-activity relationships (SAR).
Causality Behind the Protocol: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires harsh conditions. Therefore, the carboxylic acid must first be "activated." This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, 1-hydroxybenzotriazole (HOBt). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to side reactions; however, HOBt rapidly traps it to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide, minimizing side products and potential racemization.[9][10]
Objective: To synthesize an N-aryl amide derivative from 3,5-dichloro-4-isothiazolecarboxylic acid.
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired aniline (1.1 eq).
-
Dissolve the mixture in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the stirred solution, followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amide Synthesis [fishersci.it]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for quantification of 3,5-dichloro-4-isothiazolecarboxylic acid
An In-Depth Technical Guide to the Quantification of 3,5-Dichloro-4-Isothiazolecarboxylic Acid
Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for 3,5-Dichloro-4-Isothiazolecarboxylic Acid
3,5-Dichloro-4-isothiazolecarboxylic acid is a molecule of significant interest, primarily as a key metabolite or degradation product of certain isothiazolinone-based biocides. Isothiazolinones are extensively used as preservatives in a vast array of industrial and consumer products, from paints and adhesives to cosmetics and water treatment solutions.[1][2][3] The presence and concentration of their degradation products, such as the target analyte, are critical indicators of the parent biocide's environmental fate, stability in various formulations, and potential toxicological impact.
Accurate and robust quantification of 3,5-dichloro-4-isothiazolecarboxylic acid is therefore paramount for environmental monitoring, quality control in manufacturing, and comprehensive risk assessment. This guide provides detailed application notes and validated protocols for its determination using state-of-the-art analytical methodologies, designed for researchers, quality control analysts, and drug development professionals. The methods described are chosen to offer a balance of accessibility, sensitivity, and specificity, catering to different laboratory capabilities and analytical requirements.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Applicability
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 3,5-dichloro-4-isothiazolecarboxylic acid, a reverse-phase (RP) HPLC method is optimal. The molecule's polarity allows it to be retained on a nonpolar stationary phase (like C18) while a polar mobile phase is used for elution. The carboxylic acid and heterocyclic nature of the analyte impart a chromophore that absorbs ultraviolet (UV) light, enabling sensitive detection and quantification.[4] This method is robust, cost-effective, and widely available, making it an excellent choice for routine quality control and analysis of relatively clean sample matrices.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 4.6 mm × 250 mm, 5 µm) is recommended for good separation and peak shape.[4]
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or ultrapure (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid, analytical grade
-
-
Standard: Analytical standard of 3,5-dichloro-4-isothiazolecarboxylic acid (>98% purity).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. (For Mass Spectrometry compatibility, formic acid is preferred over phosphoric acid).[5]
-
Mobile Phase B: Acetonitrile (ACN).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the standard and dissolve in 10 mL of methanol. Store at 4°C.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 90:10 Water:ACN).
3. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Detection Wavelength: Scan for maximum absorbance between 250-320 nm. A primary wavelength around 275-285 nm is a typical starting point for isothiazolinones.[4]
-
Gradient Elution: A gradient is often necessary to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting matrix components.
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (ACN) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
4. Sample Preparation (General Protocol)
-
Aqueous Samples (e.g., Environmental Water): Filter the sample through a 0.45 µm syringe filter. If high sensitivity is required, perform a solid-phase extraction (SPE) pre-concentration step.
-
Solid Samples (e.g., Formulations, Soil):
-
Weigh 1 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of methanol or acetonitrile.
-
Vortex for 1 minute, then sonicate for 15 minutes.[6]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to injection.
-
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
-
Perform a linear regression on the calibration curve (R² should be >0.995).
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
Part 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Principle and Applicability
For trace-level quantification in complex matrices, UPLC-MS/MS is the gold standard.[7] UPLC utilizes smaller column particles (<2 µm) to achieve faster separations and higher resolution compared to traditional HPLC.[1][6] The unparalleled selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for confident identification and quantification, even in the presence of co-eluting matrix interferences. The method involves ionizing the analyte (typically with Electrospray Ionization - ESI), selecting the precursor ion, fragmenting it, and monitoring specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[8]
Experimental Protocol: UPLC-MS/MS
1. Instrumentation and Materials
-
UPLC System: An ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Column: A sub-2 µm C18 or Phenyl-Hexyl column (e.g., Kinetex Phenyl-Hexyl 100 Å, 100 x 2.1 mm, 2.6 µm or equivalent) is suitable.[2]
-
Reagents: LC-MS grade ACN, methanol, water, and formic acid.
-
Standard: Analytical standard of 3,5-dichloro-4-isothiazolecarboxylic acid (>98% purity).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Solutions: Prepare stock and working standards as described in the HPLC-UV section, but using LC-MS grade solvents and diluting to a lower concentration range appropriate for the instrument's sensitivity (e.g., 0.1 to 100 ng/mL).
3. UPLC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C[9]
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 4.0 | 5 | 95 |
| 5.5 | 5 | 95 |
| 5.6 | 95 | 5 |
| 7.0 | 95 | 5 |
-
Mass Spectrometry Parameters (ESI Negative Mode):
-
Rationale: The carboxylic acid group readily deprotonates, making ESI in negative ion mode ([M-H]⁻) highly efficient.
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
Capillary Voltage: ~3.0 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
MRM Transitions: These must be optimized by infusing a standard solution. The precursor ion will be the deprotonated molecule [M-H]⁻. At least two product ions should be monitored for confident identification (one for quantification, one for qualification).
-
4. Sample Preparation
-
Sample preparation is critical to minimize matrix effects in the ESI source.[1] The protocol described for HPLC is a good starting point. For complex matrices like cosmetics or adhesives, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Matrix Solid-Phase Dispersion (MSPD) approach may be necessary.[10][11][12]
Method Validation and Performance
The following table summarizes typical performance characteristics for isothiazolinone analysis using LC-MS/MS, which can be expected for 3,5-dichloro-4-isothiazolecarboxylic acid.
| Parameter | Typical Value | Source(s) |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/L (ppb) | [1][7][8] |
| Limit of Quantification (LOQ) | 0.03 - 3.0 µg/L (ppb) | [8][11][12] |
| Linearity (R²) | > 0.995 | [10][11][12] |
| Recovery | 80 - 110% | [6][8][10] |
| Precision (RSD) | < 15% | [6][8] |
Workflow Diagram: UPLC-MS/MS Analysis
Caption: UPLC-MS/MS workflow for quantifying the target analyte.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle and Applicability
GC-MS is a powerful alternative, particularly for labs where it is more readily available than LC-MS. However, direct GC analysis of polar, non-volatile compounds like carboxylic acids is problematic, leading to poor peak shape and thermal degradation.[13] A chemical derivatization step is therefore mandatory.[14] This process converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a methyl or silyl ester). This significantly improves chromatographic performance and allows for successful separation and detection by GC-MS.[15][16]
Experimental Protocol: GC-MS
1. Derivatization: The Critical Step
-
Rationale: Esterification of the carboxylic acid group is essential for volatility. Methylation is a common and effective strategy. While diazomethane can be used, it is highly toxic and explosive. A safer alternative is using a reagent like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or by forming methyl esters with BF₃-Methanol.
-
Protocol (BF₃-Methanol Method):
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 200 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer, containing the derivatized analyte, to a new GC vial.
-
Workflow Diagram: GC-MS Derivatization and Analysis
Caption: Key steps for sample derivatization prior to GC-MS analysis.
2. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Reagents: Derivatization agents (e.g., BF₃-Methanol), high-purity solvents (hexane, methanol).
3. GC-MS Conditions
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-450) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.
Conclusion and Method Selection
The choice of analytical method for the quantification of 3,5-dichloro-4-isothiazolecarboxylic acid depends on the specific requirements of the analysis.
-
HPLC-UV is a reliable and accessible workhorse method suitable for quality control and the analysis of less complex samples where analyte concentrations are relatively high.
-
UPLC-MS/MS offers superior sensitivity and selectivity, making it the definitive choice for trace-level detection in challenging matrices such as environmental samples, biological fluids, or complex consumer products.[17]
-
GC-MS provides a robust alternative, especially if LC-MS/MS is unavailable. However, it necessitates a validated derivatization protocol, adding a step to the sample preparation workflow but yielding excellent sensitivity and specificity.
Each protocol described herein is built upon established principles for the analysis of related compounds and provides a self-validating framework. By carefully selecting the appropriate methodology and adhering to the detailed protocols, researchers can achieve accurate, precise, and reliable quantification of this important analyte.
References
-
Ducup de Saint Paul, L., Ravier, S., et al. (2021). Development and validation of a UPLC-MS/MS method for the quantification of isothiazolinones in the composition and emissions from consumer products. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Zhang, K., et al. (2019). Analysis of isothiazolinone biocides in paper for food packaging by ultra-high-performance liquid chromatography–tandem mass spectrometry. Food Additives & Contaminants: Part A. Available at: [Link]
-
Speksnijder, P., et al. (2010). Trace analysis of isothiazolinones in water samples by large-volume direct injection liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Lopes, M., et al. (2012). Determination of isothiazolinone preservatives in cosmetics and household products by matrix solid-phase dispersion followed by high-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Kim, H., et al. (2022). Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. MDPI. Available at: [Link]
-
Lee, H., et al. (2023). Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices. National Institutes of Health (NIH). Available at: [Link]
-
Li, H., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). National Institutes of Health (NIH). Available at: [Link]
-
Li, H., et al. (2019). Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). PubMed. Available at: [Link]
-
Jekel, M., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. PubMed. Available at: [Link]
-
Jekel, M., et al. (2007). Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry. ResearchGate. Available at: [Link]
-
Wang, J., et al. (2017). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
- CN104569256A - A method for the determination of three isothiazolinone preservatives in water-based glue by liquid chromatography-tandem mass spectrometry. Google Patents.
-
SIELC Technologies. (2018). 3,4-Dichloro-5-isothiazolecarboxylic acid. SIELC Technologies. Available at: [Link]
-
Liu, C., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. Available at: [Link]
-
Liu, C., et al. (2023). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. PubMed. Available at: [Link]
-
Kataoka, H. (2005). Acids: Derivatization for GC Analysis. ResearchGate. Available at: [Link]
-
Farre, M., et al. (2018). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. Semantic Scholar. Available at: [Link]
-
McCalley, D.V., et al. (1984). Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Semantic Scholar. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dichloro-5-isothiazolecarboxylic acid | SIELC Technologies [sielc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Analysis of isothiazolinones in environmental waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Fungicidal Testing of Isothiazole Derivatives
Abstract
Isothiazole and its derivatives represent a critical class of heterocyclic compounds with broad-spectrum fungicidal activity. Their applications span from clinical antifungal development to crop protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setups for evaluating the fungicidal efficacy of novel isothiazole derivatives. The protocols herein are grounded in established standards from authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI) and supplemented with field-proven insights to ensure reproducibility and scientific rigor. We will detail both in vitro methodologies for determining intrinsic antifungal activity and in vivo models for assessing efficacy in a biological system.
Introduction: The Significance of Isothiazole Derivatives
Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms. This chemical scaffold is the basis for a range of molecules that exhibit potent biological activity. In the realm of mycology, derivatives such as 3,4-dichloroisothiazoles have demonstrated significant efficacy against a wide array of fungal pathogens, including clinically relevant yeasts (e.g., Candida spp.) and agriculturally significant oomycetes (e.g., Phytophthora infestans)[1][2][3].
The mechanism of action for some isothiazole derivatives extends beyond direct antifungal activity. Certain compounds can induce Systemic Acquired Resistance (SAR) in plants, activating the plant's own defense pathways to protect against subsequent pathogen attacks[1][2][3]. This dual-action capability makes them particularly attractive candidates for agrochemical development. For clinical applications, their potent fungicidal nature warrants thorough investigation against opportunistic and drug-resistant fungal strains.
This guide provides the foundational experimental frameworks to rigorously assess and characterize the fungicidal potential of novel isothiazole compounds.
Critical Safety and Handling Precautions
Isothiazole derivatives can be hazardous. They are often classified as flammable liquids and can cause skin and eye irritation. Some may be harmful if swallowed, inhaled, or in contact with skin[4][5][6][7][8]. Adherence to strict safety protocols is mandatory.
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a flame-resistant lab coat[5].
-
Ventilation: Handle all isothiazole compounds, especially volatile ones, inside a certified chemical fume hood to avoid inhalation[8].
-
Ignition Sources: Keep compounds away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment. Ground all containers and receiving equipment to prevent static discharge[4][5][6].
-
Storage: Store compounds in a cool, dry, well-ventilated area in tightly sealed containers[5][7].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains[5].
-
First Aid:
In Vitro Antifungal Susceptibility Testing
In vitro testing is the first step in evaluating a compound's intrinsic antifungal activity. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a fungus. Following this, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death, can be determined.
The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antifungal susceptibility testing (AFST) to ensure inter-laboratory reproducibility[9][10]. The protocols below are based on the CLSI M27 (for yeasts) and M38 (for filamentous fungi) documents.
Experimental Workflow for In Vitro Testing
Caption: Workflow for MIC and MFC determination.
Protocol 1: Broth Microdilution for MIC Determination (CLSI M27-Based)
This method is the gold standard for determining the MIC of antifungal agents against yeasts[11][12].
Rationale: The use of a standardized, buffered synthetic medium like RPMI-1640 minimizes variability from undefined components found in richer media. Standardizing the inoculum density is critical because a high fungal load can falsely elevate MIC values.
Materials:
-
Synthesized isothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS buffer
-
Target fungal strains (e.g., Candida albicans ATCC 90028)
-
Sterile 96-well, U-bottom microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Stock Solution Preparation: Dissolve the test compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL). Causality: DMSO is used as it can solubilize a wide range of organic compounds and is miscible with aqueous media. The concentration should be high enough that the final DMSO concentration in the assay is non-fungicidal (typically ≤1%).
-
Inoculum Preparation: a. Culture the fungal strain on a Potato Dextrose Agar (PDA) plate for 24-48 hours. b. Pick several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum density of 0.5-2.5 x 10³ CFU/mL[11].
-
Plate Preparation: a. Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate. b. Prepare an intermediate dilution of your compound stock in RPMI-1640. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL). d. Well 11 serves as the growth control (medium only, no compound). Well 12 serves as the sterility control (medium only, no compound, no inoculum).
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control (well 12). This step halves the drug concentration in each well to the final desired test concentration.
-
Incubation: Cover the plate and incubate at 35°C for 24 to 48 hours.
-
MIC Determination: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible growth compared to the drug-free growth control well[11].
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
This protocol is a direct extension of the MIC assay and distinguishes fungistatic (inhibiting growth) from fungicidal (killing) activity.
Procedure:
-
Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Spot-plate each aliquot onto a fresh PDA plate.
-
Incubate the PDA plate at 35°C for 24-48 hours, or until growth is clearly visible in the spot from the growth control.
-
The MFC is the lowest concentration from the MIC plate that results in no colony formation on the PDA subculture, indicating a ≥99.9% reduction in CFU/mL from the initial inoculum.
Data Presentation
Summarize results in a table for clear comparison between different derivatives and reference compounds.
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| Derivative A | C. albicans | 2 | 4 | 2 | Fungicidal |
| Derivative B | C. albicans | 4 | >64 | >16 | Fungistatic |
| Fluconazole | C. albicans | 1 | >64 | >64 | Fungistatic |
| Amphotericin B | C. albicans | 0.5 | 1 | 2 | Fungicidal |
A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4.
In Vivo Efficacy Testing
After establishing in vitro activity, evaluating the efficacy of lead compounds in a living system is the next crucial step. In vivo models help assess a compound's pharmacokinetics, pharmacodynamics, and toxicity, which cannot be determined in vitro. The choice of model depends on the intended application (clinical vs. agrochemical).
Protocol 3: Murine Model of Systemic Candidiasis
This model is widely used to evaluate antifungal therapies for invasive fungal infections[13][14].
Rationale: Mice are a well-established mammalian model, and their immune response to fungal infections has been extensively studied. This model mimics human systemic candidiasis, providing a relevant system to test drug efficacy in clearing a disseminated infection[14][15].
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., BALB/c strain)
-
Lead isothiazole derivative formulated for injection (e.g., in a solution with Tween-20 or other surfactant)
-
Candida albicans strain
-
Sterile saline
-
Materials for intravenous injection and animal housing
Procedure:
-
Infection: a. Prepare an inoculum of C. albicans as described in Protocol 1, but wash and resuspend the cells in sterile saline to the desired concentration (e.g., 1 x 10⁶ CFU/mL). b. Infect mice via intravenous (tail vein) injection with 100 µL of the inoculum (1 x 10⁵ CFU/mouse).
-
Treatment: a. Begin treatment 2-4 hours post-infection. b. Administer the formulated isothiazole derivative via a chosen route (e.g., intraperitoneal, oral gavage) once or twice daily for a set period (e.g., 4-7 days). c. Include a vehicle control group (receiving the formulation solution without the active compound) and a positive control group (e.g., treated with fluconazole).
-
Efficacy Assessment: a. Monitor mice daily for signs of illness and mortality (for survival studies). b. At the end of the treatment period, euthanize the mice. c. Aseptically harvest target organs, typically the kidneys, as they are a primary site of fungal colonization in this model. d. Homogenize the kidneys in sterile saline, perform serial dilutions of the homogenate, and plate on PDA to quantify the fungal burden (CFU/gram of tissue).
-
Data Analysis: Compare the fungal burden in the treated groups to the vehicle control group. A statistically significant reduction in CFU/gram indicates compound efficacy.
Protocol 4: Plant Protective Assay for Agrochemicals
This assay evaluates the ability of a compound to protect a host plant from a fungal pathogen[1][16].
Rationale: A potted plant assay provides a controlled environment to assess both the protective (preventative) and curative activity of a compound under conditions that more closely resemble agricultural use[1][16].
Materials:
-
Healthy host plants (e.g., cucumber or tomato seedlings)
-
Isothiazole derivative formulated for spraying (e.g., with a wetting agent like Tween-20)
-
Spore suspension of a target plant pathogen (e.g., Pseudoperonospora cubensis)
-
Spray bottle, humid chamber
Procedure:
-
Compound Application (Protective): a. Spray the plant foliage evenly with the formulated compound at various concentrations (e.g., 50, 100, 200 µg/mL). b. Include a vehicle control (sprayed with the formulation solution without the compound). c. Allow the foliage to dry completely (typically 24 hours).
-
Inoculation: a. Spray the treated plants with a spore suspension of the target pathogen until runoff.
-
Incubation: Place the inoculated plants in a humid chamber at an appropriate temperature and light cycle to promote disease development (e.g., 20-25°C with a 12h photoperiod)[16].
-
Disease Assessment: After 5-7 days, assess the disease severity by visually estimating the percentage of leaf area covered by lesions or by counting the number of lesions per leaf[16].
-
Data Analysis: Calculate the percent efficacy using the formula: Efficacy (%) = [(Disease in Control - Disease in Treatment) / Disease in Control] * 100. The EC₅₀ (effective concentration to inhibit 50% of disease) can then be calculated using probit analysis.
Experimental Workflow for an In Vivo Study
Caption: Generalized workflow for in vivo efficacy studies.
Conclusion
The experimental frameworks presented in this application note provide a robust starting point for the comprehensive evaluation of novel isothiazole derivatives. By adhering to standardized in vitro protocols, researchers can generate reliable and comparable data on intrinsic antifungal activity. Subsequent progression to well-designed in vivo models, tailored to the specific application, is essential for validating efficacy in a complex biological environment. Rigorous adherence to safety protocols, careful execution of these methods, and thoughtful data analysis will be paramount in identifying and advancing promising new fungicidal agents.
References
-
Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]
-
ASM Journals. (n.d.). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. [Link]
-
CLSI M62 Antifungal Susceptibility Testing Guidelines. (n.d.). CLSI M62 Antifungal Susceptibility Testing Guidelines. [Link]
-
MDPI. (n.d.). Experimental In Vivo Models of Candidiasis. [Link]
-
PubMed. (1988). A multi-infection model for antifungal screening in vivo. [Link]
-
Oxford Academic. (n.d.). Animal models: an important tool in mycology. [Link]
-
Isham. (2000). In vitro antifungal susceptibility methods and clinical. [Link]
-
CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]
-
PubMed Central (PMC). (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [Link]
-
CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]
-
Wiley Online Library. (2010). In Vitro Susceptibility Testing in Fungi: What is its Role in Clinical Practice?[Link]
-
PubMed Central (PMC). (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]
-
CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]
-
ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. [Link]
-
OUCI. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]
-
PubMed. (2018). Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives. [Link]
-
Starshinechemical. (n.d.). Isothiazole. [Link]
-
RSC Publishing. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [Link]
-
ACS Publications. (n.d.). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. [Link]
-
National Institutes of Health (NIH). (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]
-
MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. [Link]
Sources
- 1. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and fungicidal activity of isothiazole-thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Isothiazole | Starshinechemical [starshinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. testinglab.com [testinglab.com]
- 10. njccwei.com [njccwei.com]
- 11. journals.asm.org [journals.asm.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Overview of vertebrate animal models of fungal infection. [vivo.weill.cornell.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Novel Agrochemicals from Isothiazole Scaffolds
Introduction: The Isothiazole Scaffold - A Privileged Structure in Agrochemical Discovery
The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a cornerstone in the development of modern agrochemicals.[1][2] Its unique electronic properties and versatile chemistry allow for the creation of a diverse array of derivatives with potent biological activities.[1] This has led to the successful commercialization of isothiazole-based products and a burgeoning field of research aimed at discovering novel fungicides, insecticides, and herbicides.[1][3] The significance of this scaffold lies in its ability to interact with a variety of biological targets, offering multiple modes of action crucial for effective pest management and mitigating the development of resistance.[1][3]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of next-generation agrochemicals derived from the isothiazole core. It is designed to be a practical resource, offering not just procedural steps, but also the scientific rationale behind them, empowering researchers to innovate and optimize their discovery workflows.
Chapter 1: Synthesis of Key Isothiazole Scaffolds
A critical starting point for any agrochemical discovery program is the efficient and scalable synthesis of the core chemical scaffold. For isothiazole-based agrochemicals, 3,4-dichloroisothiazole-5-carboxylic acid and its derivatives are particularly valuable building blocks.
Rationale for Synthetic Strategy
The chosen synthetic pathway focuses on the preparation of 3,4-dichloroisothiazole-5-carboxylic acid, a versatile intermediate that can be readily converted into a wide range of amides, esters, and other derivatives for biological screening. The synthesis begins with the formation of 3,4-dichloro-5-cyanoisothiazole, followed by hydrolysis to the corresponding carboxylic acid. This two-step process offers a reliable route to the target scaffold.[4][5][6]
Workflow for Isothiazole Scaffold Synthesis
Caption: Synthetic workflow for isothiazole-based agrochemical precursors.
Detailed Protocol: Synthesis of 3,4-dichloroisothiazole-5-carboxylic acid
This protocol outlines the synthesis of the key intermediate, 3,4-dichloroisothiazole-5-carboxylic acid, from an iron cyanide complex.
Part A: Synthesis of 3,4-dichloro-5-cyanoisothiazole [7]
-
Reaction Setup: In a well-ventilated fume hood, suspend the iron cyanide complex and a suitable catalyst in an aprotic polar solvent (e.g., N,N-dimethylformamide).
-
Addition of Carbon Disulfide: Cool the suspension in a water bath and add carbon disulfide dropwise, maintaining the temperature between 20-30°C. Stir the mixture for 1 hour.
-
Heating: Heat the reaction mixture to a temperature between 40-140°C and continue the reaction for 5-70 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Chlorination: Cool the reaction solution to 20-30°C. Introduce a portion of the required chlorine gas. Stir for 1 hour at 40-100°C, then introduce the remaining chlorine gas.
-
Final Reaction: Continue the reaction for 2-3 hours at 60-120°C to yield 3,4-dichloro-5-cyanoisothiazole.
Part B: Hydrolysis to 3,4-dichloroisothiazole-5-carboxylic acid [5]
-
Reaction Setup: Place the crude 3,4-dichloro-5-cyanoisothiazole in a round-bottomed flask and add methanol and a 45% sodium hydroxide solution.
-
Heating and Monitoring: Stir the reaction mixture at 40°C for 2 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Remove the methanol under reduced pressure.
-
Acidification and Isolation: Adjust the pH of the solution to 3 with concentrated hydrochloric acid. Collect the resulting precipitate by filtration and wash with cold water to obtain 3,4-dichloroisothiazole-5-carboxylic acid as a white solid. The product is often pure enough for subsequent steps without further purification.
Chapter 2: High-Throughput Screening (HTS) for Biological Activity
The synthesized isothiazole derivatives must be screened for their biological activity against a panel of relevant agricultural pests. High-throughput screening (HTS) allows for the rapid and efficient evaluation of large compound libraries.
Rationale for HTS Approach
A tiered HTS approach is recommended. Primary screening in vitro identifies compounds with direct activity against the target organism. Promising hits from the primary screen are then advanced to secondary, more complex in planta assays to evaluate their efficacy in a whole-organism context, including factors like uptake, translocation, and metabolism.
HTS Workflow for Agrochemical Discovery
Caption: High-throughput screening workflow for isothiazole agrochemicals.
Detailed Protocol: In Vitro Antifungal HTS Assay[8][9]
This protocol describes a 96-well plate-based assay for the primary screening of isothiazole derivatives against fungal plant pathogens.
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a dilution series to achieve the desired final concentrations.
-
Fungal Inoculum Preparation: Grow the target fungal pathogen in a suitable liquid medium. Prepare a spore suspension or mycelial fragment suspension and adjust the concentration to a predetermined level.
-
Assay Plate Preparation: Dispense the appropriate liquid growth medium into the wells of a 96-well microtiter plate. Add the test compounds from the dilution series to the wells. Include positive (commercial fungicide) and negative (solvent only) controls.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth for a defined period.
-
Data Acquisition: Measure fungal growth inhibition. This can be done spectrophotometrically by measuring optical density (e.g., at 600 nm) or fluorometrically using a viability stain like resazurin.[8]
-
Data Analysis: Calculate the percentage of growth inhibition for each compound at each concentration. Determine the EC50 (Effective Concentration to inhibit 50% of growth) for active compounds.
Chapter 3: In Planta Evaluation of Efficacy
Promising lead compounds identified through HTS must be evaluated for their efficacy on whole plants. These assays provide a more realistic assessment of a compound's potential as an agrochemical.
Rationale for In Planta Testing
In planta assays are crucial for determining a compound's ability to be absorbed by the plant, translocated to the site of infection or infestation, and exert its biological effect without causing harm to the plant (phytotoxicity).
Detailed Protocol: Detached Leaf Assay for Fungicide Efficacy[10]
This protocol is a rapid method for assessing the protective and curative activity of fungicidal compounds.
-
Plant Material: Grow healthy, susceptible host plants to a suitable growth stage. Excise healthy leaves of a uniform age and size.
-
Compound Application: Prepare solutions of the test compounds at various concentrations. For protective assays, apply the compound solutions to the leaf surface before inoculation with the pathogen. For curative assays, apply the compounds after inoculation.
-
Inoculation: Prepare a spore suspension of the target pathogen. Apply a small droplet of the spore suspension to the center of each treated leaf.
-
Incubation: Place the inoculated leaves in a humid chamber to maintain high humidity and promote infection. Incubate under controlled light and temperature conditions.
-
Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the diameter of the necrotic lesion or the area of sporulation.
-
Data Analysis: Calculate the percentage of disease control compared to the untreated control.
Chapter 4: Elucidating the Mechanism of Action
Understanding how a novel agrochemical works at the molecular level is essential for its development and for managing potential resistance.
Rationale for Mechanism of Action Studies
Identifying the specific biochemical pathway or target protein that a compound inhibits provides valuable information for lead optimization, resistance monitoring, and product stewardship.
Investigating Dual-Action Fungicides: Direct Antifungal Activity and Systemic Acquired Resistance (SAR) Induction
Some isothiazole derivatives exhibit a dual mode of action: they can directly inhibit fungal growth and also induce the plant's own defense mechanisms, a phenomenon known as Systemic Acquired Resistance (SAR).[9]
Protocol: Evaluating SAR Induction [10][11]
-
Plant Treatment: Treat the lower leaves of a plant with the test compound. Use a known SAR inducer (e.g., salicylic acid or benzothiadiazole) as a positive control and a solvent-only treatment as a negative control.
-
Pathogen Challenge: After a few days, inoculate the upper, untreated leaves of the plant with a virulent pathogen.
-
Disease Assessment: Quantify the disease symptoms on the upper leaves and compare the level of protection in the compound-treated plants to the control plants. A significant reduction in disease severity in the upper leaves indicates the induction of SAR.
-
Molecular Analysis: To confirm SAR at the molecular level, analyze the expression of SAR marker genes (e.g., PR-1) in the upper, untreated leaves using techniques like quantitative real-time PCR (qRT-PCR).
Mechanism of Action Workflow
Caption: Workflow for elucidating the mechanism of action.
Chapter 5: Structure-Activity Relationship (SAR) and Lead Optimization
SAR studies are fundamental to medicinal and agrochemical chemistry, providing insights into how chemical structure influences biological activity.[1][3]
Rationale for SAR Studies
By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for potency and selectivity. This knowledge guides the rational design of more effective and safer agrochemicals.
Key SAR Insights for Isothiazole Agrochemicals
-
Fungicides: The nature and position of substituents on the isothiazole ring and any appended aromatic or heterocyclic rings significantly impact antifungal activity and spectrum.
-
Insecticides: For isothiazole-based insecticides targeting insect GABA receptors, the substituents on the isothiazole ring and the nature of the heterocyclic substituent at the 4-position are critical for activity.[12]
-
Herbicides: The specific isothiazole isomer and the nature of the carboxamide or other functional groups play a crucial role in determining herbicidal efficacy and crop selectivity.
Chapter 6: Data Presentation and Interpretation
Clear and concise presentation of experimental data is essential for decision-making in the agrochemical discovery pipeline.
Quantitative Efficacy Data
| Compound Class | Target Organism | Assay Type | Efficacy Metric | Value | Reference |
| Isothiazole-Thiazole Derivatives | Pseudoperonospora cubensis | In vivo | EC50 | 0.046 mg/L | [3] |
| Isothiazole-Thiazole Derivatives | Phytophthora infestans | In vivo | EC50 | 0.20 mg/L | [3] |
| N-pyridylpyrazole thiazole amides | Plutella xylostella | In vivo | LC50 | 5.32 mg/L | [3] |
| N-pyridylpyrazole thiazole amides | Spodoptera exigua | In vivo | LC50 | 6.75 mg/L | [3] |
| N-pyridylpyrazole thiazole amides | Spodoptera frugiperda | In vivo | LC50 | 7.64 mg/L | [3] |
| Isothiazole-cinnamamide derivatives | Botrytis cinerea | In vivo | >60% inhibition @ 50 µg/mL | [3] | |
| Isothiazole-cinnamamide derivatives | Rhizoctonia solani | In vivo | >60% inhibition @ 50 µg/mL | [3] |
*EC50: The concentration of a compound that causes a 50% reduction in a measured biological effect (e.g., fungal growth).[13] *LC50: The concentration of a compound that is lethal to 50% of the test organisms.[13]
Chapter 7: Safety, Toxicology, and Environmental Fate
The development of a successful agrochemical requires a thorough understanding of its safety profile for humans, non-target organisms, and the environment.
Key Considerations
-
Toxicology: Isothiazolinones, a class of isothiazole derivatives, can be skin sensitizers.[14] Therefore, early toxicological assessment is crucial.
-
Environmental Fate: Isothiazolone biocides are known to biodegrade rapidly in aquatic environments, with half-lives often less than 24 hours.[15][16] The degradation products are typically significantly less toxic than the parent compounds.[15][16]
Conclusion
The isothiazole scaffold represents a highly promising platform for the discovery of novel agrochemicals with diverse modes of action. By employing a systematic approach that integrates efficient synthesis, high-throughput screening, in-depth mechanism of action studies, and a thorough evaluation of safety and environmental impact, researchers can unlock the full potential of this versatile chemical class to address the ongoing challenges in global food production.
References
- CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents. (n.d.).
- WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents. (n.d.).
- Chen, Y., et al. (2020). High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum. In Methods in Molecular Biology (Vol. 2133, pp. 185-196). Humana, New York, NY.
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents. (n.d.).
- Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30-46.
- Wang, J., Liao, A., Guo, R. J., Ma, X., & Wu, J. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 73(1), 30–46.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Molecules, 25(4), 978.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). Journal of Fungi, 9(2), 163.
- Thiazole and Isothiazole Chemistry in Crop Protection. (2024). Journal of Agricultural and Food Chemistry.
- A Reliable In Planta Inoculation and Antifungal Screening Protocol for Rhizoctonia solani-Induced Sheath Blight in Rice. (2024). Bio-protocol, 14(21), e5491.
-
Environmental Fate of Isothiazolone Biocides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Fungicide Mode-of-Action: The LabCoat Guide to Pesticides & BioPesticides. (2017). BioScience Solutions.
- Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. (2000). Journal of Arboriculture, 26(4), 219-227.
- Application Notes and Protocols for Isothiazole Derivatives in Agrochemicals. (2025). BenchChem.
- Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2018). RSC Advances, 8(70), 40051-40060.
- Fungicide Resistance Assays for Fungal Plant Pathogens. (2015). In Fungicide Resistance in Plant Pathogens (pp. 3-11). Springer, Berlin, Heidelberg.
- A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z′-Factor Statistic. (2019).
- Metabolic Fingerprinting for Identifying the Mode of Action of the Fungicide SYP-14288 on Rhizoctonia solani. (2021). Frontiers in Microbiology, 12, 693957.
- Evaluation of Fungicides, Bioagents and Plant Extracts against Exserohilum turcicum Causing Turcicum Leaf Blight of Maize. (2017). International Journal of Current Microbiology and Applied Sciences, 6(8), 2754-2762.
- UPDATE ON THE ENVIRONMENTAL FATE AND ECOTOXICOLOGY OF THE ISOTHIAZOLONE BIOCIDE. (n.d.). IASH.
- QSAR Studies on Thiazolidines: A Biologically Privileged Scaffold. (2014). Current Topics in Medicinal Chemistry, 14(14), 162-181.
- Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. (2023).
-
LC50 (EC50) for all tests and ratios of reference species: indigenous... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Insecticidal Evaluation, Molecular Docking, and Structure-Activity Relationship Study of Some Synthesized Thiazole-Owing Hydrazone Derivatives Against Spodoptera frugiperda under Laboratory Conditions. (2025). Egyptian Journal of Chemistry.
- Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. (2024). Agronomy, 14(12), 3023.
- Definition of Toxicological Dose Descriptors (LD50, LC50, EC50, NOAEL, LOAEL, etc). (2016). Little Pro.
- In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. (2022). Current Plant Biology, 31, 100249.
- Fungicide Modes of Action. (2025). Bayer Crop Science.
- The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation. (2000). Plant Physiology, 122(4), 1179-1186.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Organic Chemistry, 26(14), 1332-1369.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Molecules, 25(4), 978.
- Environmental fate and ecotoxicology of isothiazolone biocides. (1998). Pesticide Science, 54(2), 125-130.
- Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors. (2024). New Journal of Chemistry, 48(10), 4529-4541.
-
Overview of the number of toxicity data (A = LC 50 , B = EC 50 ) for... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. (2020).
- Protocols for fungicide sensitivity assay using detached leaf and DNA extraction for Phytophthora infestans. (2025).
- Development of quantitative high-throughput screening methods for identification of antifungal biocontrol strains. (2021). bioRxiv.
- Biochemical basis of systemic acquired resistance induced by different Systemic Acquired Resistance (SAR) elicitors in Brassica. (2021).
- Quantitative High-Throughput Screening Methods Designed for Identification of Bacterial Biocontrol Strains with Antifungal Properties. (2022). Applied and Environmental Microbiology, 88(6), e02324-21.
-
Quantification of induced systemic resistance (ISR) and systemic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Acquired and Induced Plant Disease Resistance. (2021). Vegetables by Bayer.
Sources
- 1. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2018228984A1 - Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide - Google Patents [patents.google.com]
- 5. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 6. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 7. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 8. High-Throughput Screening Assays to Identify Plant Natural Products with Antifungal Properties Against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 10. The Pattern of Systemic Acquired Resistance Induction within the Arabidopsis Rosette in Relation to the Pattern of Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel insecticidal 3-isothiazolols as potential antagonists of insect GABA receptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chemsafetypro.com [chemsafetypro.com]
- 14. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,5-Dichloro-4-isothiazolecarboxylic Acid
Welcome to the technical support center for the synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to help you navigate the common challenges in this synthesis, improve your yield and purity, and ensure the reproducibility of your results.
Introduction: Navigating the Isomers and Synthesis Pathway
3,5-Dichloro-4-isothiazolecarboxylic acid is a valuable heterocyclic compound used as a building block in the development of agrochemicals and pharmaceuticals. Its synthesis, however, can be challenging, with yield and purity often being significant concerns.
It is critical to distinguish the target molecule, 3,5-dichloro-4-isothiazolecarboxylic acid , from its isomer, 3,4-dichloro-5-isothiazolecarboxylic acid . These isomers originate from different starting materials and synthetic pathways. This guide will focus exclusively on the synthesis of the 3,5-dichloro isomer, which proceeds through the key intermediate 3,5-dichloro-4-isothiazolecarbonitrile . The established pathway for this synthesis involves a three-stage process, which we will explore in detail.[1][2]
Overall Synthesis Workflow
The synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid is typically achieved in three main stages, starting from malononitrile. The workflow below outlines this process.
Caption: Workflow for the synthesis of 3,5-dichloro-4-isothiazolecarboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Stage 1: Synthesis of 2,2-Dicyano-1,1-disodiomercaptoethylene
Q1: My yield of the intermediate salt, 2,2-dicyano-1,1-disodiomercaptoethylene, is consistently low. What are the most likely causes?
Answer: A low yield at this initial stage is typically traced back to two critical parameters: temperature control and reagent stoichiometry.
-
Causality (Temperature): The reaction of malononitrile with sodium hydroxide is exothermic. If the temperature rises significantly above 40°C during the subsequent addition of carbon disulfide, side reactions can occur, leading to the formation of byproducts and consumption of your starting materials.[2] Maintaining a cool reaction environment is crucial for directing the reaction toward the desired product.
-
Causality (Stoichiometry): The reaction requires two moles of sodium hydroxide for every mole of malononitrile and carbon disulfide.[2] Ensure that your sodium hydroxide is of high purity and accurately weighed. Using old or improperly stored NaOH that may have absorbed atmospheric CO2 (forming sodium carbonate) can lead to an under-stoichiometric amount of base, thus reducing the yield.
Troubleshooting Steps:
-
Use an ice bath to maintain the reaction temperature below 40°C, especially during the addition of carbon disulfide.
-
Add the carbon disulfide dropwise to manage the exotherm.
-
Use fresh, high-purity sodium hydroxide and malononitrile. Verify the molar equivalents of all reactants before starting.
Stage 2: Chlorination to 3,5-Dichloro-4-isothiazolecarbonitrile
Q2: The chlorination of the mercaptoethylene salt is resulting in a low yield of 3,5-dichloro-4-isothiazolecarbonitrile. What factors should I investigate?
Answer: The cyclization and chlorination step is where the isothiazole ring is formed, and it is highly sensitive to the conditions of chlorination.
-
Causality (Chlorination Rate & Solvent): The reaction involves passing chlorine gas into a suspension of the starting salt in a solvent like carbon tetrachloride.[2] A slow or insufficient introduction of chlorine can lead to incomplete reaction and the formation of partially chlorinated or non-cyclized intermediates. The suspension's quality is also important; ensuring the salt is finely dispersed allows for better interaction with the chlorine gas.
-
Causality (Work-up Procedure): The isolation of the nitrile is also a point where the product can be lost. The patented procedure involves pouring the reaction mixture into a large volume of ice water to precipitate the crude product.[2] The efficiency of this precipitation and the subsequent filtration and washing are key to maximizing the recovery of the crude nitrile.
Troubleshooting Steps:
-
Ensure a rapid and steady stream of chlorine gas is bubbled through the reaction mixture.
-
Maintain vigorous stirring throughout the chlorination to keep the salt suspended and ensure good gas-liquid-solid mixing.
-
During work-up, ensure the ice water is cold enough for maximal precipitation.
-
Wash the filtered product thoroughly with water to remove any inorganic salts, but avoid excessive washing with organic solvents in which the product might be soluble.
Q3: My isolated 3,5-dichloro-4-isothiazolecarbonitrile is impure. How can I purify it before hydrolysis?
Answer: Purifying the nitrile intermediate is crucial as impurities can carry over and complicate the hydrolysis step and final product isolation.
-
Causality (Nature of Impurities): The crude product from the chlorination reaction is often contaminated with unreacted starting materials, inorganic salts, and chlorinated byproducts.
-
Purification Method: Sublimation is a highly effective method for purifying the nitrile, as mentioned in the literature.[2] This technique works well for separating the volatile crystalline nitrile from non-volatile inorganic salts and polymeric byproducts.
Troubleshooting Steps:
-
Ensure the crude product is thoroughly dried before attempting sublimation to prevent issues with vacuum.
-
Perform the sublimation under a good vacuum (e.g., 1 mmHg) and at a controlled temperature (e.g., 80-90°C).[2]
-
For non-sublimable impurities, recrystallization from a suitable solvent like cyclohexane can also be an effective purification method.
Stage 3: Hydrolysis to 3,5-Dichloro-4-isothiazolecarboxylic Acid
Q4: My hydrolysis reaction stops at the amide stage (3,5-dichloro-4-isothiazolecarboxamide) and does not proceed to the carboxylic acid. How can I ensure complete hydrolysis?
Answer: This is a common issue in nitrile hydrolysis. The conversion of a nitrile to a carboxylic acid is a two-step process (nitrile → amide → carboxylic acid). Stopping at the amide indicates that the reaction conditions are not sufficiently forcing to hydrolyze the amide bond.
-
Causality (Reaction Conditions): Amide hydrolysis is generally more difficult than nitrile hydrolysis. Mild acidic conditions, such as those used in some described procedures (concentrated sulfuric acid and a small amount of water, heated on a steam bath), may favor the formation of the amide.[2] To drive the reaction to the carboxylic acid, more stringent conditions are required.
-
Solution (Driving the Reaction):
-
Acid Hydrolysis: Prolonged heating at higher temperatures with a more dilute strong acid (e.g., refluxing in 50% H₂SO₄) is typically required to push the equilibrium from the amide to the carboxylic acid.
-
Alkaline Hydrolysis: A more common and often cleaner method is to use a strong base like sodium hydroxide. Refluxing the nitrile or amide in an aqueous or alcoholic solution of NaOH will effectively hydrolyze the amide to the carboxylate salt. The final carboxylic acid is then liberated by acidification.
-
Troubleshooting Steps:
-
To convert the isolated amide to the acid, switch to alkaline hydrolysis. Reflux the amide with an excess (2-3 equivalents) of 20-40% aqueous NaOH until the reaction is complete (monitored by TLC or LC-MS).
-
If starting from the nitrile, use alkaline hydrolysis conditions from the beginning to directly target the carboxylic acid.
Q5: The final product after acidification is oily or difficult to crystallize. What are the likely reasons?
Answer: An oily or impure final product often points to incomplete hydrolysis or the presence of byproducts from the preceding steps.
-
Causality (Incomplete Reaction): The presence of unreacted nitrile or intermediate amide will lower the melting point of the final product and can cause it to precipitate as an oil.
-
Causality (pH of Precipitation): The pH at which the carboxylic acid is precipitated is critical. If the solution is not made sufficiently acidic, some of the product will remain in solution as the carboxylate salt, lowering the yield. If it is made excessively acidic with certain acids, it could promote side reactions.
Troubleshooting Steps:
-
Before the final acidification, ensure the hydrolysis is complete by testing a sample of the reaction mixture (e.g., via TLC). If starting material is still present, continue heating or add more base.
-
Cool the alkaline solution in an ice bath before acidification to control the exotherm.
-
Add a strong acid (like concentrated HCl) dropwise with vigorous stirring until the pH is around 1-2 to ensure complete protonation and precipitation of the carboxylic acid.[3]
-
Allow sufficient time for crystallization to complete at a low temperature before filtering.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary safety concerns for this synthesis? This synthesis involves several hazardous materials. Malononitrile is highly toxic. Carbon disulfide is volatile, flammable, and toxic. Chlorine gas is a severe respiratory irritant and is highly toxic. Sodium hydroxide and sulfuric acid are corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). A proper quenching strategy for any residual chlorine gas should be in place.
FAQ 2: How can I confirm the identity and purity of the intermediate and final product? Standard analytical techniques are essential.
-
3,5-Dichloro-4-isothiazolecarbonitrile (Intermediate): Can be characterized by melting point, infrared spectroscopy (to confirm the presence of the -C≡N stretch), and mass spectrometry.
-
3,5-Dichloro-4-isothiazolecarboxylic Acid (Final Product): Can be characterized by melting point, NMR spectroscopy (¹H and ¹³C), infrared spectroscopy (to confirm the disappearance of the nitrile peak and appearance of a broad -OH and a C=O stretch for the carboxylic acid), and mass spectrometry. Purity can be assessed by HPLC.
FAQ 3: Why is the synthesis of the 3,5-dichloro isomer different from the 3,4-dichloro isomer? The difference lies in the fundamental chemistry of ring formation. The 3,5-dichloro isomer is built from a pre-formed C-C-C backbone (from malononitrile) which reacts with a sulfur source (carbon disulfide) and then cyclizes upon chlorination.[2] The 3,4-dichloro isomer, in contrast, is typically synthesized by reacting a simple cyanide salt with carbon disulfide and chlorine, where the isothiazole ring is constructed in a different regiochemical manner.[4] This highlights the importance of retrosynthetic analysis in heterocyclic chemistry.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures and should be performed with all necessary safety precautions.[2]
Protocol 1: Synthesis of 2,2-Dicyano-1,1-disodiomercaptoethylene
-
In a flask equipped with a mechanical stirrer and a thermometer, suspend sodium hydroxide (2.0 moles) in 900 mL of ethanol.
-
While maintaining the temperature below 40°C with an ice bath, slowly add malononitrile (1.0 mole).
-
After the malononitrile has been added, add carbon disulfide (1.0 mole) dropwise, ensuring the temperature remains below 40°C.
-
Stir the resulting suspension for 1-2 hours. The salt can be isolated by filtration, or the suspension can be used directly in the next step.
Protocol 2: Synthesis of 3,5-Dichloro-4-isothiazolecarbonitrile
-
Suspend the 2,2-dicyano-1,1-disodiomercaptoethylene (approximately 1.0 mole) from the previous step in 800 mL of carbon tetrachloride.
-
With vigorous stirring, rapidly pass chlorine gas into the suspension. The reaction is exothermic and the color will change. Continue until the reaction is complete.
-
Pour the reaction mixture into a large beaker containing ice water with vigorous stirring.
-
Collect the precipitated solid by filtration and wash it thoroughly with cold water.
-
Dry the crude product. For purification, the nitrile can be sublimed at 80-90°C under high vacuum (1 mmHg).
Protocol 3: Hydrolysis to 3,5-Dichloro-4-isothiazolecarboxylic Acid
-
In a round-bottom flask, combine the 3,5-dichloro-4-isothiazolecarbonitrile (1.0 mole) with a 20% aqueous solution of sodium hydroxide (2.5 moles).
-
Heat the mixture to reflux and maintain reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then further in an ice bath.
-
Slowly and carefully acidify the cold solution to a pH of 1-2 with concentrated hydrochloric acid. A precipitate will form.
-
Stir the cold suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Quantitative Data Summary
For ease of reference, the key quantitative parameters for each stage of the synthesis are summarized below.
Table 1: Recommended Parameters for Salt Formation & Chlorination
| Parameter | Stage 1: Salt Formation | Stage 2: Chlorination |
| Key Reagents | Malononitrile, NaOH, CS₂ | 2,2-Dicyano-1,1-disodiomercaptoethylene, Cl₂ |
| Molar Ratio | 1 : 2 : 1 | 1 : excess |
| Solvent | Ethanol | Carbon Tetrachloride |
| Temperature | < 40°C | Room Temperature (exothermic) |
| Duration | 1-2 hours | To completion |
Table 2: Recommended Parameters for Nitrile Hydrolysis
| Parameter | Alkaline Hydrolysis |
| Key Reagents | 3,5-Dichloro-4-isothiazolecarbonitrile, NaOH |
| Molar Ratio | 1 : 2.5 |
| Solvent | Water |
| Temperature | Reflux |
| Duration | 4-6 hours |
| Final pH | 1-2 |
References
- Mailey, E. A. (1967). U.S. Patent No. 3,341,547. U.S.
- Hubei Chengyu Pharmaceutical Co., Ltd. (2019). CN Patent No. 109320472B.
- Bayer Cropscience AG. (2009). DE Patent No. 102005031348B4.
-
Hatchard, W. R. (1964). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 29(3), 660-665. [Link]
- Bayer Cropscience AG. (2012). JP Patent No. 5000645B2.
- Du Pont. (1964). U.S. Patent No. 3,155,679A.
-
Xie, H., et al. (2021). Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. Bulletin of Environmental Contamination and Toxicology, 106(5), 896-902. [Link]
-
Veselá, A. B., et al. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21(5), 761-770. [Link]
Sources
- 1. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 2. US3155679A - 5, 5-thiobis (isothiazole) compounds and their production - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Purification of Chlorinated Isothiazole Compounds
Welcome to the technical support center for the purification of chlorinated isothiazole compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity chlorinated isothiazoles, such as 4,5-dichloro-2-octyl-isothiazolin-3-one (DCOIT) and 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to troubleshoot and optimize your purification workflows.
Introduction to Purification Challenges
Chlorinated isothiazoles are potent biocides and antifouling agents, making them critical components in various industrial and pharmaceutical applications.[1][2] However, their synthesis often yields a mixture of the desired product, over-chlorinated side products, unreacted starting materials, and degradation products.[3][4] The inherent reactivity of the isothiazolinone ring, particularly its susceptibility to degradation under certain conditions, presents significant purification hurdles.[3] This guide addresses these challenges in a practical, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude chlorinated isothiazole product?
A: Crude reaction mixtures typically contain a variety of related substances. The most common impurities include:
-
Over-chlorinated species: For example, if the target is a mono-chlorinated isothiazole, di- or tri-chlorinated analogs can form, especially with excess chlorinating agent or elevated temperatures.[4]
-
Unreacted starting materials: Such as the corresponding 3,3'-dithiodipropionamide precursors.[5]
-
Ring-opened degradation products: The isothiazolinone ring is susceptible to nucleophilic attack, especially under alkaline conditions, leading to various degradation products.[3]
-
N-oxide derivatives: Oxidation of the sulfur atom can lead to the formation of N-oxides, which can be difficult to separate.[6]
-
Hydrolysis products: Reaction with water, particularly during workup, can lead to hydrolysis of the active molecule.[3]
Q2: My compound seems to be degrading during my aqueous workup or chromatography. Why is this happening?
A: Stability is a primary concern. The isothiazolinone ring is an electrophilic system vulnerable to cleavage. The key factors causing degradation are:
-
High pH: Isothiazolinones are generally stable in acidic to neutral media but degrade rapidly in alkaline solutions (pH > 8).[3] The degradation often proceeds via hydrolysis of the chlorinated isothiazolone. This is the single most common cause of yield loss during purification.
-
Elevated Temperatures: These compounds can be thermally sensitive. Prolonged heating, even under vacuum, can lead to decomposition.[7]
-
Nucleophiles: The presence of strong nucleophiles (amines, thiols, sulfides) in the reaction mixture or workup solutions can lead to the opening of the five-membered heterocyclic ring and subsequent degradation.[3]
Q3: Is standard silica gel chromatography a good choice for purifying these compounds?
A: While possible, it is often not the ideal method. Standard silica gel is slightly acidic and can sometimes catalyze the degradation of sensitive compounds. For chlorinated isothiazoles, reversed-phase high-performance liquid chromatography (HPLC) is the most widely adopted and robust technique for both analytical assessment and preparative purification.[3][8][9] It offers excellent resolution and is generally less destructive to the molecule.
Section 2: Troubleshooting Guides
This section addresses specific experimental issues in a problem/solution format.
Problem: My HPLC analysis shows multiple peaks, and I'm struggling to identify my target compound.
-
Expert Analysis: This issue is common when dealing with crude synthetic mixtures. The key is to systematically identify the product peak and understand the nature of the impurities.
-
Troubleshooting Steps:
-
Reference Standard: If available, inject a dilute solution of a pure reference standard to definitively determine the retention time of your target compound.
-
UV-Vis Spectrum Analysis: If you are using a Photodiode Array (PDA) or Diode Array (DAD) detector, compare the UV spectrum of the main peaks. Structurally related compounds, like over-chlorinated species, will have similar but distinct spectra. The spectrum of your largest peak should match that of the expected product.
-
Spiking: Spike a small amount of your crude sample with the reference standard. The peak corresponding to your product should increase in area and height without distorting its shape.
-
LC-MS Analysis: For unequivocal identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. It will provide the molecular weight of the compound in each peak, allowing you to identify your product and tentatively identify impurities based on their mass.
-
Problem: During recrystallization, my compound "oils out" instead of forming crystals.
-
Expert Analysis: "Oiling out" occurs when the solute is highly soluble in the hot solvent and, upon cooling, separates as a liquid phase because the solution temperature is still above the melting point of the solute-solvent mixture.[10] This prevents the slow, ordered lattice formation required for pure crystals.
-
Troubleshooting Steps:
-
Reduce the Cooling Rate: Cool the solution very slowly. An insulated bath (like a Dewar flask) or simply allowing the flask to cool to room temperature on the benchtop overnight can be effective.
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly. For DCOIT, a hexane/ethyl acetate system can be effective.
-
Seed the Solution: Once the solution is saturated and has started cooling, add a tiny crystal of the pure compound (a "seed crystal"). This provides a nucleation site and encourages crystal growth rather than oiling out.
-
Lower the Initial Temperature: Try dissolving the compound at a slightly lower temperature, even if it means using more solvent. This reduces the temperature gap during cooling.
-
Problem: My product has a persistent yellow or brown color that I can't remove.
-
Expert Analysis: Color in the final product often indicates the presence of highly conjugated impurities or degradation products, which may be present in very small quantities but are intensely colored.[4]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Add a small amount (typically 1-2% by weight) of activated carbon (charcoal). Stir or gently heat the mixture for 15-30 minutes. The colored impurities will adsorb onto the surface of the carbon. Filter the mixture through a pad of Celite® to remove the carbon, and then proceed with solvent evaporation and recrystallization.
-
Chromatographic Polishing: If carbon treatment is insufficient, a final purification step using flash chromatography or preparative HPLC is highly effective at removing colored impurities.
-
Chemical Wash: In some cases, a wash with a mild reducing agent solution (like sodium bisulfite) during the liquid-liquid extraction can help remove certain types of colored, oxidized impurities.
-
Section 3: Visualization of Workflows and Concepts
Diagram 1: Troubleshooting Purification Failures
This decision tree guides the user through common purification problems.
Caption: Troubleshooting Decision Tree for Purification
Diagram 2: General Purification Workflow
This diagram outlines a standard, logical sequence for purifying chlorinated isothiazoles post-synthesis.
Caption: Effect of pH on Isothiazolinone Stability
Section 4: Key Purification Protocols
Protocol 1: Recrystallization of 4,5-Dichloro-2-octyl-isothiazolin-3-one (DCOIT)
-
Objective: To purify crude DCOIT from non-polar impurities and colored byproducts.
-
Causality: This protocol relies on the principle that the solubility of DCOIT is significantly lower in a cold, non-polar solvent like hexane compared to its impurities. Slow cooling allows for the selective crystallization of the pure compound. [10]* Methodology:
-
Place the crude DCOIT solid (e.g., 10 g) into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of a moderately polar solvent like ethyl acetate or dichloromethane at room temperature to create a thick slurry.
-
Gently heat the mixture to 40-50°C while stirring.
-
Slowly add a non-polar solvent, such as hexane, dropwise until all the solid just dissolves. Avoid adding a large excess. [7] 5. Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote larger crystal growth, insulate the flask with glass wool or a cloth.
-
Once at room temperature, place the flask in an ice bath (or a refrigerator at 4°C) for at least 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Dry the purified white crystals under high vacuum at a temperature not exceeding 40°C. The technical product is often a tan or brown waxy solid, while the purified product should be white crystals. [7]
-
Protocol 2: Optimized Liquid-Liquid Extraction for Isothiazolinone Workup
-
Objective: To efficiently extract the chlorinated isothiazole from the aqueous reaction mixture while preventing degradation and removing water-soluble impurities.
-
Causality: This procedure uses pH control to maintain the stability of the isothiazolinone ring. [3]The organic solvent extracts the neutral organic product, while acidic and salt washes remove basic impurities and inorganic byproducts.
-
Methodology:
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in an acidic medium, carefully adjust the pH to 4-5 using a saturated sodium bicarbonate solution. If the reaction was basic, adjust with 1M HCl. Crucially, do not exceed pH 7. Monitor with pH paper or a calibrated meter.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times. The volume of the organic solvent for each extraction should be about one-third of the aqueous phase volume.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with:
-
1M HCl (if basic impurities are suspected).
-
Saturated sodium bicarbonate solution (to remove residual acid).
-
Saturated sodium chloride solution (brine) to remove residual water and help break any emulsions. [3] 6. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator at a bath temperature below 40°C.
-
Section 5: Purity Assessment
Ensuring the purity of the final compound is a critical step. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose. [8]
Table 1: Typical HPLC Conditions for Isothiazolinone Analysis
| Parameter | Condition | Rationale & Expert Notes |
| Column | C18 Reversed-Phase (e.g., µ-Bondapak C18, 3.9 x 300 mm) | The C18 stationary phase provides excellent retention and separation for the moderately non-polar isothiazolinone structures. [8] |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixture (e.g., 2:3 v/v) | This combination offers good solvating power and allows for gradient or isocratic elution to resolve impurities. [8]Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape but may not be necessary. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension, providing a good balance between analysis time and resolution. [8] |
| Detection | UV at ~280-285 nm | Chlorinated isothiazoles have a strong UV absorbance in this range, allowing for sensitive detection. [8] |
| Column Temp. | 25°C | Maintaining a constant temperature ensures reproducible retention times. [8] |
| Sample Prep. | Dissolve sample in Methanol or Acetonitrile (~1 mg/mL). Filter through a 0.45 µm syringe filter. | Proper sample preparation is crucial to prevent column clogging and ensure accurate results. [8] |
References
- Assessing the Purity of 4,5-Dichloro-2-methyl-4-isothiazolin-3-one: A Comparative Guide to Analytical Methods. (2025). Benchchem.
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
- What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. (2023). Knowledge - Bloomtechz.
- Kim, J., et al. (2018). Simultaneous quantitative analysis of four isothiazolinones and 3-iodo-2-propynyl butyl carbamate in hygienic consumer products. Environmental Engineering Research, 24(2), 209-218.
-
Analytical methods for isothiazolinones determination in different products. (2020). ResearchGate. [Link]
- Al-Othman, M. R., et al. (2020). Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. Molecules, 25(22), 5489.
- CN104072440B - A kind of preparation method of 4,5- chlor-N-n-octyl isothiazolinone. (2016).
- 4,5-Dichloro-2-octyl-isothiazolone synthesis. (n.d.). ChemicalBook.
- An In-depth Technical Guide to 4,5-Dichloro-2-methyl-4-isothiazolin-3-one. (2025). Benchchem.
- Elimination of isothiazolinone biocides in reverse osmosis concentrate by ozonation: A two-phase kinetics and a non-linear surrogate model. (2022).
- EP 0375265 B1 - Purification of isothiazolones. (1993).
- KATHON™ CG/ICP for Detergents and Cleaning Products. (n.d.). ChemPoint.
-
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one. (n.d.). PubChem. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
- EP0271761A1 - Process for the isolation of isothiazolinone derivatives. (1988).
- (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020).
-
Wang, Y., et al. (2022). Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. Water Research, 223, 118973. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempoint.com [chempoint.com]
- 3. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0271761A1 - Process for the isolation of isothiazolinone derivatives - Google Patents [patents.google.com]
- 5. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mt.com [mt.com]
Technical Support Center: Synthesis of Dichloroisothiazole Derivatives
Welcome to the technical support center for the synthesis of dichloroisothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black. What is causing this, and is the synthesis salvageable?
A1: A dark coloration, often described as "tarring," is a common issue in isothiazolinone synthesis. It typically indicates polymerization of reactive intermediates or degradation of the desired product. This can be caused by excessive heat, incorrect stoichiometry of the chlorinating agent, or the presence of certain impurities.
Whether the reaction is salvageable depends on the extent of the decomposition. It is advisable to take a small aliquot of the reaction mixture, quench it, and analyze it by TLC or HPLC to determine if any desired product has formed. If the product is present in a reasonable amount, you may be able to proceed with a challenging purification. However, in many cases, it is more efficient to restart the synthesis with optimized conditions.
Q2: I am seeing an unexpected peak in my HPLC analysis of a 4,5-dichloro-2-alkyl-3-isothiazolinone synthesis. What could it be?
A2: An unexpected peak could be one of several common byproducts. One possibility is the over-chlorinated product, 4,5-dichloro-2-alkyl-4-isothiazolin-3-one, which can form if the reaction temperature is not carefully controlled.[1] Another possibility is the formation of a disulfide from the starting mercaptopropionamide if the cyclization is incomplete. If your starting material is an N-aryl derivative, you may also see byproducts from reactions on the aromatic ring.
To identify the unknown peak, LC-MS analysis is highly recommended. The mass of the impurity can provide significant clues to its structure.
Q3: Can I use a different chlorinating agent other than sulfuryl chloride (SO₂Cl₂) or chlorine gas?
A3: While sulfuryl chloride and chlorine gas are the most commonly cited chlorinating agents for the cyclization of 3-mercaptopropanamides, other reagents can be used.[2] However, the choice of chlorinating agent can significantly impact the reaction profile, including the formation of side products. Milder chlorinating agents may lead to incomplete reaction, while more aggressive ones can increase the risk of over-chlorination and degradation. Any substitution of the chlorinating agent should be carefully evaluated on a small scale first.
Troubleshooting Guide: Common Side Reactions
This section provides a detailed look at common side reactions, their mechanisms, and strategies for mitigation.
Over-chlorination of the Isothiazolinone Ring
Problem: Formation of an undesired, more highly chlorinated isothiazolinone byproduct. For example, in the synthesis of 5-chloro-2-methyl-4-isothiazolin-3-one, the formation of 4,5-dichloro-2-methyl-4-isothiazolin-3-one is a known side reaction, particularly at elevated temperatures.[1]
Mechanism: This side reaction is a result of the electrophilic substitution of a proton on the isothiazolinone ring with a chlorine atom. Higher temperatures provide the activation energy needed for this subsequent chlorination to occur.
Caption: Over-chlorination of the desired product.
Troubleshooting Protocol:
-
Monitor Reaction Temperature: Maintain the reaction temperature strictly within the recommended range. For many isothiazolinone syntheses, this is below 20°C.[1]
-
Control Stoichiometry: Use the correct molar equivalents of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-chlorination.
-
Slow Addition: Add the chlorinating agent slowly and sub-surface to ensure rapid mixing and prevent localized areas of high concentration and temperature.
-
Purification: If the byproduct does form, it can often be separated by column chromatography or recrystallization. The polarity difference between the desired product and the over-chlorinated byproduct is usually sufficient for chromatographic separation.
Formation of Disulfide Impurities
Problem: The starting 3-mercaptopropanamide or a related thiol intermediate can oxidize to form a disulfide, which will not cyclize to the desired isothiazolinone.
Mechanism: Thiols are susceptible to oxidation, especially in the presence of an oxidizing agent (which the chlorinating agent can be). This leads to the formation of a stable S-S bond, competing with the desired N-S bond formation of the isothiazole ring.
Caption: Competing pathways of thiol intermediate.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.
-
Controlled Addition of Chlorinating Agent: As with over-chlorination, the controlled addition of the chlorinating agent is crucial. This ensures that it primarily acts as a cyclizing agent rather than an indiscriminate oxidant.
-
Purification of Starting Material: Ensure the purity of the starting 3-mercaptopropanamide. If it already contains disulfide, this will carry through the reaction.
-
Aqueous Workup: Disulfides can often be removed during an aqueous workup, as their solubility properties differ from the desired isothiazolinone.
Hydrolysis of the Dichloroisothiazole Ring
Problem: Dichloroisothiazole derivatives can be susceptible to hydrolysis, leading to ring-opening and the formation of various degradation products. This is particularly relevant during aqueous workups or if the product is stored under non-neutral pH conditions. For example, certain 3,4-dichloroisothiazole derivatives can hydrolyze to 3,4-dichloroisothiazole-5-carboxylic acid.[3]
Mechanism: The isothiazolinone ring can be attacked by nucleophiles, such as water or hydroxide ions. This can lead to the cleavage of the N-S bond and subsequent degradation of the molecule. The rate of hydrolysis is often pH-dependent.
| pH Condition | Predominant Hydrolysis Outcome | Reference |
| Acidic (pH 4) | Slower hydrolysis | [3] |
| Neutral (pH 7) | Moderate hydrolysis | [3] |
| Basic (pH 9) | Faster hydrolysis | [3] |
Troubleshooting Protocol:
-
Control pH During Workup: When performing an aqueous workup, use buffered solutions or ensure that the pH does not become strongly acidic or basic. If an acid or base wash is necessary, perform it quickly and at a low temperature.
-
Anhydrous Conditions: Where possible, work up the reaction under anhydrous conditions.
-
Proper Storage: Store the purified dichloroisothiazole derivative in a cool, dry place, protected from light and moisture. If the compound is known to be sensitive to pH, consider storing it as a solution in a non-polar organic solvent.
-
Analysis of Degradation Products: If you suspect hydrolysis has occurred, UPLC-Q-TOF can be a powerful tool to identify the degradation products.[3]
Experimental Protocols
Protocol 1: General Synthesis of 3,4-Dichloroisothiazole-5-carboxylic Acid from 3,4-Dichloro-5-cyanoisothiazole
This protocol is adapted from a known procedure and highlights key considerations for avoiding side reactions.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve crude 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Base Addition: Add a 45% sodium hydroxide solution to the flask.
-
Temperature Control: Maintain the reaction temperature at 40°C. Note: Higher temperatures can lead to degradation and darker reaction mixtures.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching and Isolation:
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Carefully adjust the pH of the remaining aqueous solution to 3 with concentrated hydrochloric acid. Perform this step in an ice bath to dissipate heat and minimize degradation.
-
Collect the resulting precipitate by filtration and wash with cold water.
-
-
Drying: Dry the solid product under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for identifying and quantifying the desired product and any byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is a good starting point.
-
Detection: UV detection at a wavelength where the isothiazolinone chromophore absorbs (typically around 280 nm).
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase or a compatible solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.
References
-
Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. PubMed. Available from: [Link]
- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. Google Patents.
- Process for the preparation of chlorothiazole derivatives. Google Patents.
-
Process for the preparation of chlorothiazole derivatives. European Patent Office. Available from: [Link]
-
Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. ResearchGate. Available from: [Link]
-
3(2H)-Isothiazolone, 4,5-dichloro-2-octyl-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. Available from: [Link]
-
Isothiazolinone. Wikipedia. Available from: [Link]
-
HYDROLYSIS. University of Windsor. Available from: [Link]
- Process for preparing 3,4-dichloroisothiazolecarboxylic acid. Google Patents.
-
What is the synthesis method of 4,5-Dichloro-2-octyl-isothiazolone. Bloom Tech. Available from: [Link]
- Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents.
-
Synthesis of symmetrical disulfides from thiazole with S2Cl2. ResearchGate. Available from: [Link]
- Method for manufacturing isothiazole compound. Google Patents.
-
Supporting Information. American Chemical Society. Available from: [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. National Center for Biotechnology Information. Available from: [Link]
-
HYDROLYSIS REACTIONS. IntechOpen. Available from: [Link]
-
5.4: Hydrolysis Reactions. Chemistry LibreTexts. Available from: [Link]
-
Product Class 15: Isothiazoles. Thieme. Available from: [Link]
- Preparation method of 4, 5-dichloro-2-n-octyl-3-isothiazolinone. Google Patents.
-
How To: Troubleshoot a Reaction. University of Rochester. Available from: [Link]
-
Disulfide synthesis by S-S coupling. Organic Chemistry Portal. Available from: [Link]
-
Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
(PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Available from: [Link]
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Royal Society of Chemistry. Available from: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available from: [Link]
-
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT. DSpace@EWHA. Available from: [Link]
-
Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry. ResearchGate. Available from: [Link]
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. PharmaTech. Available from: [Link]
-
Review on the modern analytical advancements in impurities testing. Heliyon. Available from: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]
-
Analytical methods for isothiazolinones determination in different products. ResearchGate. Available from: [Link]
-
Simultaneous Determination of Isothiazolinones and Parabens in Cosmetic Products Using Solid-Phase Extraction and Ultra-High Performance Liquid Chromatography/Diode Array Detector. MDPI. Available from: [Link]
-
DARK Reactions Video Lecture (9:30). YouTube. Available from: [Link]
-
Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4. ScienceScholar. Available from: [Link]
-
Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenido. Advanced Journal of Chemistry, Section A. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 3. Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
stability issues of 3,5-dichloro-4-isothiazolecarboxylic acid under different conditions
From the desk of the Senior Application Scientist
Welcome to the technical support center for 3,5-dichloro-4-isothiazolecarboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential stability challenges associated with this highly functionalized heterocyclic compound.
A Note on Isomer-Specific Data: It is critical to note that while extensive literature exists for the isothiazole scaffold, specific experimental stability data for the 3,5-dichloro-4-isothiazolecarboxylic acid isomer is limited in the public domain. Much of the available data pertains to related isomers such as 3,4-dichloro-5-isothiazolecarboxylic acid. Therefore, this guide has been constructed by combining fundamental chemical principles with data from analogous structures to provide a robust framework for anticipating and troubleshooting stability issues. We empower you, the researcher, with the causal logic and methodologies to validate the stability of this specific molecule within your experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3,5-dichloro-4-isothiazolecarboxylic acid?
A1: Based on the reactivity profile of related chlorinated heterocycles, we recommend storing the solid compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This mitigates risks from atmospheric moisture, which could initiate hydrolysis, and potential thermal degradation. Protection from light is also strongly advised to prevent photodegradation.
Q2: What are the primary known chemical incompatibilities?
A2: The primary incompatibilities stem from the compound's electrophilic nature. Avoid strong bases, potent nucleophiles, and strong oxidizing or reducing agents. Strong bases can deprotonate the carboxylic acid and catalyze hydrolytic degradation of the isothiazole ring.[1] Nucleophiles can displace the chloro-substituents via nucleophilic aromatic substitution (SNAr).
Q3: How does pH affect the stability of the isothiazole ring in this molecule?
A3: The isothiazole ring system, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to degradation under certain pH conditions.
-
Alkaline Conditions (pH > 8): The compound is expected to be unstable. Hydroxide ions can act as nucleophiles, attacking the electrophilic carbons of the isothiazole ring, which can lead to ring cleavage. This is a known degradation pathway for related isothiazolinone biocides.
-
Acidic Conditions (pH < 4): While generally more stable than in alkaline media, strong acidic conditions, especially at elevated temperatures, may catalyze hydrolysis of the S-N bond within the ring.
-
Neutral Conditions (pH 6-8): Stability is expected to be optimal in this range, provided strong nucleophiles are absent.
Q4: Is this compound sensitive to light?
A4: Yes, sensitivity to light should be assumed. Heterocyclic compounds, especially those containing sulfur and aryl rings, can undergo photodegradation.[2] Potential pathways include reaction with singlet oxygen leading to photo-oxygenation or UV-induced ring cleavage.[3][4] All handling and experiments should be conducted with appropriate light protection (e.g., using amber vials, minimizing exposure to direct sunlight or strong laboratory lighting).
Troubleshooting Guide: Experimental Observations
Problem 1: My compound is degrading during aqueous workup or in basic reaction media.
-
Likely Cause: Hydrolytic degradation and ring cleavage catalyzed by alkaline conditions. The isothiazole ring is an electron-deficient system, making it susceptible to nucleophilic attack by hydroxide ions. This can lead to the cleavage of the weak S-N bond, destroying the heterocyclic core.
-
Causality: The two chlorine atoms withdraw electron density from the ring, increasing the electrophilicity of the ring carbons. The sulfur atom can also accommodate a negative charge in a transition state, facilitating nucleophilic attack.
-
Solution:
-
Maintain the pH of aqueous solutions in the weakly acidic to neutral range (pH 4-7) during extraction and handling.
-
Use buffered solutions if pH control is critical.
-
If a basic medium is unavoidable, perform the reaction at the lowest possible temperature and for the shortest duration. Quench the reaction by neutralizing with a buffered acid (e.g., NaHSO₄/Na₂SO₄).
-
Analyze crude reaction mixtures promptly to assess if degradation is occurring during the reaction or workup.
-
Problem 2: I'm observing unexpected side products in a reaction involving an amine or thiol nucleophile.
-
Likely Cause: Nucleophilic Aromatic Substitution (SNAr). The chlorine atoms at the C3 and C5 positions are potential leaving groups that can be displaced by nucleophiles.
-
Causality: The isothiazole ring is an electron-deficient aromatic system, which can stabilize the negative charge of the Meisenheimer complex intermediate formed during an SNAr reaction.[5][6] Studies on related isothiazoles suggest that the C5 position is often more reactive towards nucleophiles than the C3 position.[7]
-
Solution:
-
Control Stoichiometry: Use a precise stoichiometry of your nucleophile to minimize double substitution.
-
Temperature Control: SNAr reactions are temperature-dependent. Start at a low temperature (e.g., 0°C or room temperature) and slowly increase only if necessary.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used for SNAr reactions as they solvate the cation of the nucleophilic salt without hydrogen bonding to the nucleophile, thus enhancing its reactivity.[8]
-
Structural Confirmation: Isolate and fully characterize the side products using techniques like 2D NMR and mass spectrometry to confirm which chlorine atom was displaced and optimize your reaction conditions accordingly.
-
Problem 3: My solid sample has discolored, or solution assays show a loss of purity over time, even with proper storage.
-
Likely Cause: Gradual thermal decomposition or photodecomposition.
-
Causality:
-
Thermal: Even at 2-8°C, very slow decomposition can occur over long periods. A potential pathway is thermal decarboxylation (loss of CO₂), which is a common reaction for carboxylic acids, especially those on electron-deficient rings.
-
Photochemical: Trace light exposure during repeated sampling can cause cumulative degradation. The energy from UV or even high-intensity visible light can be sufficient to break bonds or generate reactive oxygen species that attack the molecule.[2][9]
-
-
Solution:
-
Re-qualification: Re-analyze the purity of the compound before use if it has been stored for an extended period.
-
Aliquot Samples: For long-term storage, consider aliquoting the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to atmosphere and light.
-
Strict Light Exclusion: Ensure storage is in a completely dark environment (e.g., amber vials inside a sealed, opaque container within the refrigerator).
-
Data Summary: Predicted Stability Profile
This table summarizes the expected stability of 3,5-dichloro-4-isothiazolecarboxylic acid based on chemical principles and data from analogous compounds. This should be used as a guide for experimental design, not as a substitute for empirical testing.
| Condition | Parameter | Expected Stability | Potential Degradation Pathway(s) |
| pH | pH < 4 (Acidic) | Moderate | Slow, acid-catalyzed ring hydrolysis |
| pH 4 - 7 (Neutral) | Good | Generally stable in the absence of other reactive species | |
| pH > 8 (Alkaline) | Poor | Base-catalyzed hydrolysis, ring cleavage | |
| Temperature | < 8 °C | Good | Recommended for long-term storage |
| Ambient (~25 °C) | Moderate | Risk of slow degradation over time | |
| > 60 °C | Poor | Accelerated decomposition, potential for decarboxylation | |
| Light | UV Radiation | Poor | Ring cleavage, photodechlorination, photo-oxygenation |
| Visible Light | Moderate to Poor | Potential for slow degradation, especially in solution | |
| Chemical | Strong Nucleophiles | Poor | Nucleophilic Aromatic Substitution (SNAr) at C3/C5 |
| Strong Oxidants | Poor | Oxidation of the sulfur atom, ring degradation | |
| Strong Reductants | Moderate | Potential for dechlorination or ring reduction |
Experimental Protocols
Protocol 1: Workflow for Assessing pH Stability
This protocol provides a framework for determining the hydrolytic stability of 3,5-dichloro-4-isothiazolecarboxylic acid.
References
-
Regiec, A., Machoń, Z., Międzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(9), 483-491. [Link]
-
Sakkas, V. A., Islam, M. A., Stalikas, C., & Albanis, T. A. (2004). Photocatalytic degradation of isothiazolin-3-ones in water and emulsion paints containing nanocrystalline TiO2 and ZnO catalysts. Applied Catalysis B: Environmental, 49(3), 101-111. [Link]
-
Jia, L., Liu, Y., & Li, S. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 764-773. [Link]
-
University of Illinois Chicago. (n.d.). Nucleophilic Substitution Reactions. UIC Chemistry. [Link]
- Pennsalt Chemicals Corp. (1967). U.S. Patent No. 3,341,547.
-
Potkin, V. I., Kletskov, A. V., & Petkevich, S. K. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
- Bayer CropScience AG. (2010). German Patent No. DE102005031348B4.
- Bayer CropScience AG. (2008). Chinese Patent No. CN101218215A.
-
Laman, A., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(18), 5983. [Link]
-
Criado, S., et al. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 84(2), 356-363. [Link]
- Bayer CropScience AG. (2018). WIPO Patent No. WO2018228984A1.
-
iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. [Link]
- Hubei Chengyu Pharmaceutical Co., Ltd. (2019). Chinese Patent No. CN109320472B.
-
LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. [Link]
-
Shepler, B. (2019, July 29). Reactivity of carboxylic acid derivatives [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2015, October 27). Nucleophilic Substitution: Practice Problems [Video]. YouTube. [Link]
-
Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism [Video]. YouTube. [Link]
-
Khan Academy. (2019, July 30). 08.10 A Reactivity Map of Carboxylic Acid Derivatives [Video]. YouTube. [Link]
-
Criado, S., et al. (2008). Photodegradation of 2-chloro substituted phenothiazines in alcohols. PubMed, 84(2), 356-363. [Link]
-
Aimone, J. B., et al. (2009). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Biomacromolecules, 10(10), 2816-2821. [Link]
-
Organic Chemistry. (2018, January 27). 18.04 Predicting Products of Nucleophilic Substitution Reactions [Video]. YouTube. [Link]
- Anhui Lixing Chemical Co., Ltd. (2015). Chinese Patent No. CN104262087A.
-
Pharmaffiliates. (n.d.). CAS No : 18480-53-0 | Product Name : 3,4-dichloroisothiazole-5-carboxylic acid (BSC). [Link]
- Bayer CropScience AG. (2010). Austrian Patent No. ATE452126T1.
Sources
- 1. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gacariyalur.ac.in [gacariyalur.ac.in]
- 6. youtube.com [youtube.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Reactivity of 3,5-Dichloro-4-Isothiazolecarboxylic Acid in Amidation
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the amidation of 3,5-dichloro-4-isothiazolecarboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome the inherent low reactivity of this substrate and achieve successful amide bond formation.
Understanding the Challenge: The "Deactivated" Nature of 3,5-Dichloro-4-Isothiazolecarboxylic Acid
The primary obstacle in the amidation of 3,5-dichloro-4-isothiazolecarboxylic acid lies in its electronic properties. The isothiazole ring is an electron-deficient heterocycle, and the presence of two strongly electron-withdrawing chlorine atoms further deactivates the carboxylic acid group. This electronic "pull" reduces the nucleophilicity of the carboxylate and makes the carbonyl carbon less electrophilic, thus slowing down the rate of reaction with amines.
Furthermore, steric hindrance from the chlorine atom at the 3-position can impede the approach of the amine and coupling reagents, adding another layer of difficulty to the synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are standard amidation conditions (e.g., DCC/DMAP) ineffective for 3,5-dichloro-4-isothiazolecarboxylic acid?
Standard coupling reagents like dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (DMAP) often fail because they may not be potent enough to sufficiently activate the highly electron-deficient carboxylic acid.[1][2] The intermediate O-acylisourea formed with DCC is not reactive enough to be readily attacked by the amine, especially if the amine itself is not highly nucleophilic. The electron-withdrawing nature of the dichloroisothiazole ring destabilizes the transition state, leading to sluggish or incomplete reactions.
Q2: What are the most common side reactions to watch for?
The primary side reaction is the failure of the reaction to proceed to completion, resulting in the recovery of starting materials. With more forceful conditions or highly reactive reagents, decomposition of the isothiazole ring can occur, although it is generally a robust heterocycle. If using acid chloride formation as a preliminary step, be mindful of potential side reactions with sensitive functional groups on your amine.
Q3: Can I convert the carboxylic acid to an acid chloride first?
Yes, converting the carboxylic acid to the corresponding acid chloride is a viable strategy to increase its reactivity.[3][4] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective.[3][5] However, this adds a step to your synthesis and the handling of moisture-sensitive acid chlorides can be challenging. This method is often successful where direct coupling fails. A one-pot procedure where the acid chloride is generated in situ and then reacted with the amine can be a practical approach.[3]
Q4: Are there any catalytic methods that can be used for this amidation?
Recent advances in catalysis offer promising solutions. Boron-based catalysts, for example, have been shown to facilitate direct amidation under milder conditions.[6][7][8] Transition metal catalysts, such as those based on titanium or zirconium, can also promote the reaction, although they may require higher temperatures.[9][10] These catalytic methods are advantageous as they avoid the use of stoichiometric activating agents and can be more atom-economical.[7]
Troubleshooting Guide: From Failed Reactions to Successful Amidation
This section provides a systematic approach to troubleshooting and optimizing the amidation of 3,5-dichloro-4-isothiazolecarboxylic acid.
Issue 1: Low or No Conversion with Standard Coupling Reagents
If you are observing poor conversion with reagents like EDC, DCC, or CDI, it is a clear indication that the activation of the carboxylic acid is insufficient.
Root Cause Analysis:
-
Insufficient Activating Agent Potency: The electron-deficient nature of the substrate requires a more powerful activating agent.
-
Steric Hindrance: The chlorine at the 3-position may be sterically hindering the approach of the coupling reagent or the amine.
Recommended Solutions:
-
Switch to a More Potent Coupling Reagent:
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are highly effective for hindered couplings.[11]
-
Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are some of the most powerful coupling reagents available and are often successful when others fail.[11] They are particularly effective for coupling sterically hindered amino acids and deactivated carboxylic acids.[11][12]
-
-
Increase Reaction Temperature:
-
Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for any signs of degradation.
-
-
Use of Additives:
-
Additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can be used in conjunction with carbodiimides to form more reactive activated esters and suppress side reactions.[12]
-
Issue 2: The Reaction Stalls and Does Not Go to Completion
Even with more potent coupling reagents, you might find that the reaction starts but does not proceed to completion.
Root Cause Analysis:
-
Equilibrium Limitations: The reaction may be reaching an equilibrium that is unfavorable for product formation.
-
Deactivation of Reagents: The coupling reagents or base may be degrading over the course of the reaction.
Recommended Solutions:
-
Sequential Addition of Reagents:
-
Pre-activate the carboxylic acid with the coupling reagent and base for a period (e.g., 15-30 minutes) before adding the amine.[13] This ensures the formation of the highly reactive activated intermediate in high concentration before the nucleophile is introduced.
-
-
Use of a Stronger, Non-Nucleophilic Base:
-
Bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[11] Ensure the base is dry and of high purity.
-
-
Solvent Choice:
-
Polar aprotic solvents like DMF or NMP are generally good choices as they can help to solvate the charged intermediates and drive the reaction forward.[5]
-
Experimental Protocols
Protocol 1: High-Potency Uronium Salt Mediated Amidation (HATU)
This protocol is recommended as a starting point for difficult amidations.
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
Amine
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation.
-
Add the amine (1.0 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acid Chloride Formation and Subsequent Amidation
This two-step, one-pot protocol is a robust alternative.
Materials:
-
3,5-dichloro-4-isothiazolecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Amine
-
Triethylamine (TEA) or Pyridine
Procedure:
-
In a dry flask under an inert atmosphere, suspend 3,5-dichloro-4-isothiazolecarboxylic acid (1.0 eq) in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) or thionyl chloride (1.5 - 2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine (1.0 - 1.2 eq) and TEA or pyridine (1.5 - 2.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acid chloride to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and purify as described in Protocol 1.
Data Summary Table
| Method | Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Notes |
| Protocol 1 | HATU | DIPEA | DMF | RT to 50 °C | Good to Excellent | Recommended first choice for difficult couplings. |
| Protocol 2 | Oxalyl Chloride | TEA | DCM/Toluene | 0 °C to RT | Good to Excellent | Robust method, but requires handling of moisture-sensitive intermediates. |
| Standard | DCC/EDC | DMAP | DCM | RT | Poor to Moderate | Often insufficient for this substrate. |
Visualizing the Workflow
Below is a diagram illustrating the decision-making process for the successful amidation of 3,5-dichloro-4-isothiazolecarboxylic acid.
Caption: Decision workflow for amidation of 3,5-dichloro-4-isothiazolecarboxylic acid.
References
-
El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl)phenyl)boronic acid is a a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature for a large range of substrates. The Journal of Organic Chemistry, 80(9), 4532–4544. [Link]
-
Tosi, E., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 13(2), 366. [Link]
-
Reddy, K. S., & Kumar, A. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]
-
Thakur, A. J., & Prajapati, D. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(35), 22971–22976. [Link]
-
Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252–255. [Link]
-
Tosi, E., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Mart, M., Jurczak, J., & Karakaya, I. (2022). Efficient catalyst-free direct amidation of non-activated carboxylic acids from carbodiimides. Organic & Biomolecular Chemistry, 20(41), 8089–8094. [Link]
-
Organic Chemistry. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids [Video]. YouTube. [Link]
-
Sharma, A., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Mart, M., Jurczak, J., & Karakaya, I. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. ResearchGate. [Link]
-
Concept Life Sciences. (n.d.). Overcoming the Challenges of Peptide Drug Development. [Link]
-
Taussat, A., de Figueiredo, R. M., & Campagne, J.-M. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Open University of Catalonia. [Link]
-
Sharma, A., & Kumar, V. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. [Link]
-
Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Pomarnacka, E., & Gdaniec, M. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. [Link]
-
Pace, V., & Holzer, W. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 3(35), 15099-15105. [Link]
-
Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 2068–2071. [Link]
-
Cera, G., & Shakoor, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemBioChem, 21(24), 3466–3476. [Link]
- Google Patents. (n.d.). DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
-
Mitch, W. A., & Reinhard, M. (2025, September 25). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Stanford Digital Repository. [Link]
-
Potkin, V. I., Petkevich, S. K., & Kletskov, A. V. (2025, August 9). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Link]
- Google Patents. (n.d.). CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
-
Petkevich, S. K., Potkin, V. I., & Kletskov, A. V. (2025, August 5). Synthesis of 5-azolyl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and 5-azolyl-1,3,4-thiadiazol-2-amines based on derivatives of 5-arylisoxazole-3-carboxylic and 4,5-dichloroisothiazole-3-carboxylic acids. ResearchGate. [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Reddy, P. P., & Kumar, A. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Advances, 13(14), 9494–9499. [Link]
-
ResearchGate. (n.d.). Amidation reaction using acid chlorides [Image]. [Link]
-
Reddy, K. S., & Kumar, A. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. file.globalso.com [file.globalso.com]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Spectroscopic Analysis of Halogenated Heterocycles
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of spectroscopic analysis of halogenated heterocyclic compounds. The unique electronic properties and isotopic distributions of halogens introduce specific challenges in routine analytical techniques. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles and obtain high-quality, interpretable data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for structure elucidation. However, the presence of halogens (F, Cl, Br, I) can significantly complicate spectra through coupling, relaxation effects, and chemical shift alterations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the peaks in my ¹H or ¹³C NMR spectrum of a chlorinated or brominated heterocycle unusually broad?
A1: This is a classic issue stemming from quadrupolar relaxation . Most chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) isotopes are quadrupolar nuclei (spin I > 1/2).[1] These nuclei have a non-spherical charge distribution, which interacts with the local electric field gradient.[2] This interaction provides a very efficient relaxation pathway, leading to rapid transitions between spin states.
-
Causality: This rapid relaxation of the halogen nucleus induces fluctuating magnetic fields that affect adjacent nuclei (like ¹H or ¹³C). The consequence is a shortened T₂ relaxation time for these neighboring nuclei, which, due to the uncertainty principle, results in significant line broadening. The effect is most pronounced for nuclei directly attached to or in close proximity to the halogen. The line-width generally increases with the size and asymmetry of the molecule.[1]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire spectra at a higher temperature. Increased molecular tumbling can sometimes average out the quadrupolar effects, leading to sharper signals.[3]
-
Solvent Change: The local electric field gradient is influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the relaxation dynamics and potentially sharpen the peaks.[4][5]
-
Use Advanced Experiments: For ¹³C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can sometimes provide clearer information about the carbon type (CH, CH₂, CH₃) even if the primary ¹³C signals are broad.[6]
-
Q2: I'm analyzing a fluorinated heterocycle. The ¹H and ¹³C spectra are incredibly complex and difficult to interpret due to splitting. What's happening?
A2: You are observing heteronuclear coupling to ¹⁹F. Fluorine-19 is a spin I = 1/2 nucleus with 100% natural abundance, much like a proton. It couples to other nuclei (¹H, ¹³C) through bonds, leading to signal splitting.
-
Causality: The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the nuclei.
-
¹JCF (one-bond) couplings are very large, typically 150-350 Hz.
-
²JCF (two-bond) and ³JCF (three-bond) couplings are smaller but still significant (1-50 Hz).
-
Long-range couplings (⁴J or ⁵J) are also frequently observed, especially in rigid aromatic or heteroaromatic systems.
-
-
Troubleshooting & Resolution Workflow:
-
¹⁹F NMR: The most direct approach is to acquire a ¹⁹F NMR spectrum. This will tell you the number of distinct fluorine environments and their chemical shifts. ¹⁹F NMR is a highly sensitive technique.[7]
-
Decoupling: Run a ¹H{¹⁹F} experiment (proton NMR with fluorine decoupling) to simplify the ¹H spectrum by collapsing all the H-F splittings into singlets. This will clarify the H-H coupling patterns. Similarly, a ¹³C{¹⁹F} experiment can simplify the carbon spectrum.
-
2D NMR Spectroscopy: These experiments are essential for definitive assignments.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for mapping out the carbon skeleton and identifying long-range H-F and C-F couplings.[6]
-
COSY (Correlation Spectroscopy): Identifies which protons are coupled to each other.[5]
-
-
Diagram: Workflow for Resolving Complex Fluorine Coupling
Caption: A logical workflow for tackling complex NMR spectra of fluorinated heterocycles.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is vital for determining molecular weight and elemental composition. Halogens produce highly characteristic isotopic patterns that are key to identification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mass spectrum shows a cluster of peaks for the molecular ion instead of a single peak. What does this mean?
A1: This is the hallmark of a chlorine- or bromine-containing compound and is due to the natural abundance of their isotopes.[8][9]
-
Causality & Identification:
-
Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a molecular ion (M⁺) peak and an "M+2" peak with an intensity ratio of approximately 3:1 .[8][10]
-
Bromine: Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance). This gives an M⁺ peak and an M+2 peak with an intensity ratio of nearly 1:1 .[8][10]
-
Multiple Halogens: If your molecule contains multiple Cl or Br atoms, the pattern becomes more complex. For example, a compound with two bromine atoms will show three peaks (M, M+2, M+4) in a 1:2:1 ratio.[8]
-
-
Data Interpretation Table: Halogen Isotopic Patterns
Number of Halogens Halogen Expected Peaks Intensity Ratio (Approximate) 1 Chlorine M, M+2 3:1 2 Chlorine M, M+2, M+4 9:6:1 1 Bromine M, M+2 1:1 2 Bromine M, M+2, M+4 1:2:1 | 1 Cl, 1 Br | Mixed | M, M+2, M+4 | 3:4:1 |
Q2: I see the correct isotopic pattern for my halogenated heterocycle, but the fragmentation pattern is confusing. What are the common fragmentation pathways?
A2: Halogenated compounds have several predictable fragmentation patterns.[11]
-
Common Fragmentation Mechanisms:
-
Loss of the Halogen Radical: The most common initial fragmentation is the cleavage of the carbon-halogen (C-X) bond to lose a halogen radical (·X), leaving a carbocation.[10][12] The ease of this cleavage follows the trend I > Br > Cl > F, which is inversely related to bond strength.
-
Loss of HX: A secondary common pathway is the elimination of a hydrogen halide (HX) molecule. This is particularly common in alkyl halides.[10]
-
Alpha-Cleavage: Cleavage of a C-C bond adjacent to the carbon bearing the halogen is also a favored process, as it can lead to a resonance-stabilized cation.[12][13]
-
Heterocyclic Ring Fragmentation: The inherent stability of the heterocyclic ring will play a major role. Aromatic heterocycles (e.g., halogenated pyridines, quinolines) will show fragmentation patterns characteristic of the ring system itself, often involving ring opening or loss of small neutral molecules (like HCN).
-
-
Troubleshooting Protocol:
-
Identify the Molecular Ion (M⁺): First, confidently identify the molecular ion cluster based on the expected isotopic pattern.
-
Analyze Key Fragment Ions: Look for major fragments corresponding to [M-X]⁺ and [M-HX]⁺. Check if these fragment ions still contain halogens by looking for their respective isotopic patterns. For instance, if a molecule with two chlorines loses one, the resulting fragment will show a 3:1 M/M+2 pattern.
-
High-Resolution MS (HRMS): If available, HRMS is invaluable. It provides the exact mass of the ions, allowing you to determine the elemental formula for the molecular ion and key fragments, which can confirm the fragmentation pathway.
-
Diagram: Common MS Fragmentation Pathways
Caption: Key fragmentation routes for halogenated heterocycles in mass spectrometry.
Part 3: Vibrational Spectroscopy (FT-IR & Raman)
FT-IR and Raman spectroscopy provide information about the functional groups and bond vibrations within a molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble identifying the Carbon-Halogen (C-X) stretch in my FT-IR spectrum. Where should I be looking and what are the challenges?
A1: The position of the C-X stretching vibration is highly dependent on the halogen and can often be weak or fall in a crowded region of the spectrum.[14]
-
Causality & Expected Regions: The vibrational frequency is related to bond strength and atomic mass. As you go down the halogen group, the C-X bond becomes weaker and the atomic mass increases, causing the stretching frequency to decrease significantly.
-
C-F: Strong to medium intensity, typically found in the 1400-1000 cm⁻¹ region.
-
C-Cl: Medium to weak intensity, found in the 850-550 cm⁻¹ region.[14]
-
C-Br: Medium to weak intensity, found in the 690-515 cm⁻¹ region.
-
C-I: Medium to weak intensity, found in the 600-500 cm⁻¹ region.
-
-
Troubleshooting Challenges:
-
The Fingerprint Region: C-Cl, C-Br, and C-I stretches all appear in the highly complex "fingerprint region" (<1500 cm⁻¹). This region contains many other single-bond stretches and bending vibrations (C-C, C-N, C-O), making a definitive assignment very difficult without comparing the spectrum to that of a known, closely related analogue without the halogen.
-
Low Intensity: The polarity of the C-X bond influences the intensity of the IR absorption. While the C-F bond is very polar and gives a strong signal, the other C-X bonds are less polar, resulting in weaker absorptions that can be easily missed.[14]
-
Q2: My sample is fluorescent, and it's completely overwhelming my Raman spectrum. How can I acquire a usable spectrum?
A2: Fluorescence is a common and significant problem in Raman spectroscopy because it is a much more efficient process than Raman scattering, and its broad signal can completely mask the sharp, weak Raman peaks.[15]
-
Causality: Fluorescence arises when a molecule absorbs the laser light, is promoted to an excited electronic state, and then emits light as it relaxes back down. If the emission overlaps with the Raman spectral region, it obscures the desired signals. Many complex organic molecules, including heterocycles, can fluoresce.
-
Troubleshooting Protocol:
-
Change the Excitation Wavelength: This is the most effective solution. Fluorescence is wavelength-dependent. Switching to a longer wavelength laser (e.g., from 532 nm to 785 nm or 1064 nm) often moves the excitation energy away from the molecule's absorption band, thereby reducing or eliminating fluorescence.
-
Sample Purification: The fluorescence may be coming from a small, highly fluorescent impurity. Further purifying your sample via chromatography or recrystallization can solve the problem.
-
Photobleaching: Exposing the sample to the laser for an extended period before acquisition can sometimes destroy the fluorescent species. This is not always successful and can risk damaging the actual sample.
-
Part 4: General Sample Preparation & Contamination
Q1: My spectra show persistent, unidentifiable peaks. What are the common sources of contamination and how can I avoid them?
A1: Contamination is a frequent source of error in all forms of spectroscopy. The key is meticulous laboratory practice.
-
Common Contaminants & Their Signatures:
-
Solvents: Residual solvents from purification are very common.[16] Look for characteristic peaks of ethyl acetate, hexane, dichloromethane, or acetone.[4] In MS, solvent clusters or adducts can also be observed.[17][18]
-
Water: Appears as a broad peak in ¹H NMR (can be exchanged with D₂O) and a broad O-H stretch in FT-IR around 3200-3600 cm⁻¹.[4][19]
-
Plasticizers (Phthalates): Leached from plastic labware or containers. They are ubiquitous and often appear in mass spectra at characteristic m/z values (e.g., m/z 149 for dioctyl phthalate fragment).[17]
-
Siloxanes (Silicone Grease): From glassware joints. These appear as characteristic repeating units in mass spectra and have distinct signals in NMR and IR.[17]
-
-
Prevention & Remediation Protocol:
-
Use High-Purity Solvents: Always use HPLC or Spectro-grade solvents for sample preparation and purification.
-
Properly Clean Glassware: Avoid washing NMR tubes with acetone as a final rinse, as it's difficult to remove completely.[4] Bake glassware in an oven to remove organic residues and water.
-
Avoid Plastic: Whenever possible, use glass or Teflon containers and pipette tips to minimize leaching of plasticizers.
-
Run Blanks: Analyze a "blank" sample (just the solvent) to identify background signals originating from the solvent or the instrument itself.[16]
-
Meticulous Sample Handling: Ensure the sample is thoroughly dried under high vacuum to remove residual solvents. Use grease-free joints where possible.
-
References
-
Metrangolo, P., et al. (2017). Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques. Magnetochemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
University of Wisconsin. (n.d.). Quadrupolar nuclei. Available at: [Link]
-
Advanced NMR techniques organic. (n.d.). Available at: [Link]
-
Gotor, V., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Bryce, D. L. (2017). A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered Materials. PubMed Central. Available at: [Link]
-
Chemistry LibreTexts. (2022). Quadrupolar Coupling. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
-
University of Georgia. (n.d.). Organic Compounds Analysis. Available at: [Link]
-
Intertek. (n.d.). Contamination Analysis Techniques. Available at: [Link]
-
Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
Photonics Spectra. (2013). Raman Overcomes Challenges for Industry. Available at: [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... Available at: [Link]
-
arXiv. (2018). Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry. Available at: [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
-
CCDC. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Available at: [Link]
-
IUPAC. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Available at: [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Science & Technology. Available at: [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]
Sources
- 1. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. esports.bluefield.edu - Advanced Nmr Techniques Organic [esports.bluefield.edu]
- 7. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. photonics.com [photonics.com]
- 16. lea.uga.edu [lea.uga.edu]
- 17. ccc.bc.edu [ccc.bc.edu]
- 18. massspec.unm.edu [massspec.unm.edu]
- 19. Interpreting Infrared Spectra - Specac Ltd [specac.com]
optimization of reaction conditions for isothiazole synthesis
Isothiazole Synthesis Optimization & Troubleshooting Center
Welcome to the technical support center dedicated to the synthesis of isothiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the isothiazole ring. Isothiazoles are a vital class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] However, their synthesis can be fraught with challenges, from low yields to unexpected side reactions.
This center moves beyond simple protocols to provide a deeper understanding of the reaction dynamics. By explaining the causality behind each experimental choice, we aim to empower you to not only troubleshoot existing issues but also to proactively optimize your synthetic strategies.
Troubleshooting Guide: From Reaction Failure to High-Yield Success
Encountering a roadblock in your synthesis is a common part of research. This section is structured to help you diagnose and resolve the most frequent issues encountered during isothiazole ring formation.
Issue 1: Low or No Product Yield
This is the most common challenge. A low yield can stem from a multitude of factors, often interconnected. A systematic approach is crucial for diagnosis.
The following decision tree outlines a logical progression for diagnosing the root cause of low product yield.
Caption: A decision tree for troubleshooting low yields in isothiazole synthesis.
Expert Insight: The success of your reaction is fundamentally tied to the quality of your inputs. Impurities in precursors can introduce competing reactions, while the degradation of unstable reagents depletes the material available for the main cyclization pathway.
-
Diagnostic Steps:
-
Re-characterize Precursors: Use NMR, LC-MS, or melting point to confirm the identity and purity of your starting materials, especially thioamides or β-ketodithioesters.
-
Assess Solvent Purity: The presence of water can be highly detrimental in some syntheses; using anhydrous solvents is often recommended.[3]
-
Check for Oxidation: Precursors like aminothiophenols are particularly susceptible to oxidation, which can drastically lower yields.[3] If your starting material is discolored, this may be an indicator.
-
-
Proposed Solutions:
-
Purify Starting Materials: Recrystallize or chromatograph key precursors before use.
-
Use Anhydrous Solvents: Dry your solvents using standard laboratory procedures (e.g., molecular sieves, distillation).
-
Fresh is Best: Use freshly prepared or newly purchased sensitive reagents.
-
Expert Insight: Isothiazole formation, particularly the final cyclization and aromatization steps, is highly sensitive to the reaction environment. Temperature, solvent, and stoichiometry are not just variables; they are controlling factors in the reaction kinetics and thermodynamics.
-
Diagnostic Steps:
-
Review the Literature: Compare your conditions to established protocols for similar isothiazole syntheses.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the appearance of the product over time.[3] This will tell you if the reaction is stalled, slow, or producing multiple byproducts.
-
Analyze the Crude Mixture: Before work-up, take a sample of the reaction mixture for NMR or LC-MS analysis to get an unbiased view of all species present.
-
-
Proposed Solutions:
-
Temperature Optimization: If the reaction is stalled, a moderate increase in temperature may be necessary (e.g., from room temperature to 100°C).[3][4] Conversely, if multiple side products are observed, lowering the temperature may improve selectivity.
-
Solvent Screening: The polarity of the solvent is critical.[3] Aprotic solvents like toluene or THF are often preferred for certain ring-transformation reactions.[4] For some multi-component syntheses, protic solvents like ethanol or even water can be effective.[3][4]
-
Stoichiometric Adjustments: Ensure the reactant ratios are correct. For instance, in some syntheses using a base, two equivalents may be required for optimal results.[4]
-
| Parameter | Recommendation | Rationale |
| Temperature | Screen from RT to 120°C | Balances reaction rate against thermal decomposition and side product formation. |
| Solvent | Test a range (e.g., Toluene, DMF, Ethanol, Acetonitrile) | Solvent polarity influences reactant solubility and the stability of intermediates, directly impacting kinetics.[3][4] |
| Base | Screen organic (e.g., DMAP, Et3N) and inorganic (e.g., K2CO3, KOH) | The choice of base can be critical, influencing which proton is abstracted and the rate of cyclization.[4][5] |
| Atmosphere | Inert (N2, Ar) vs. Air | Many syntheses rely on a final aerial oxidation step for aromatization.[1][5] If this is the case, an inert atmosphere will stall the reaction. |
Table 1: Key Reaction Parameters for Optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction forms an intermediate, but it never cyclizes to the final isothiazole. What's happening?
This common issue points to a problem with the final, often rate-limiting, ring-closure or aromatization step.
-
Causality: The formation of the isothiazole ring often proceeds through a sequential mechanism: imine/enamine formation, intramolecular cyclization, and a final oxidation/elimination step to achieve aromaticity.[5][6] Your reaction is likely stalling before or during this final aromatization.
-
Solution: Many modern, metal-free syntheses rely on aerial oxidation as the terminal step.[1][5] If you are running your reaction under an inert atmosphere (like nitrogen or argon), you may be preventing the final aromatization. Try running the reaction open to the air or bubbling air through the mixture. In other cases, a mild chemical oxidant may be required.
Caption: A generalized pathway for isothiazole synthesis.
Q2: How critical is the choice of base in my reaction?
Absolutely critical. The base does more than just neutralize acidic byproducts; it can be an active participant in the mechanism.
-
Causality: In many syntheses, the base is responsible for deprotonating a key intermediate to facilitate the nucleophilic attack required for ring closure. The strength and steric bulk of the base can dictate the regioselectivity and efficiency of this step. For example, in certain base-promoted cycloadditions, the yield can be poor (<18%) with bases like triethylamine but significantly higher with the right choice.[6]
-
Solution: Do not assume all bases are interchangeable. If a literature procedure calls for a specific base (e.g., 4-dimethylaminopyridine[4] or KOH[5]), it is likely chosen for a specific mechanistic reason. If you are developing a new method, it is wise to screen a variety of bases, including organic amines (Et3N, DIPEA) and inorganic salts (K2CO3, NaOAc).
Q3: I'm seeing multiple spots on my TLC plate, and purification is a nightmare. How can I improve selectivity?
The formation of multiple products, often isomers, is a classic sign that your reaction conditions are not selective enough.[3]
-
Causality: Isothiazole synthesis often involves intermediates with multiple reactive sites. A slight change in conditions can favor an alternative reaction pathway. For example, in syntheses analogous to the Hantzsch synthesis, the formation of isomeric byproducts is a known issue, particularly under acidic conditions.[3]
-
Solutions:
-
Lower the Temperature: Reducing the thermal energy of the system can often favor the thermodynamically more stable product and reduce the rate of competing side reactions.
-
Change the Solvent: As discussed, solvent polarity can stabilize certain transition states over others, guiding the reaction down the desired path.
-
Monitor Early and Often: Use TLC to identify when side products begin to form.[3] You may find that running the reaction for a shorter time maximizes the yield of the desired product before it converts to something else or byproducts accumulate.
-
Consider the Work-up: In some cases, an aqueous work-up can facilitate purification by causing the desired product to precipitate, leaving impurities behind in the solution.[4]
-
Key Experimental Protocol: Metal-Free Synthesis of 3,5-Disubstituted Isothiazoles
This protocol is based on a modern, operationally simple approach that leverages a [4+1] annulation strategy.[1][5] It highlights the principles of sequential imine formation, cyclization, and aerial oxidation.
Objective: To synthesize a 3,5-disubstituted isothiazole from a β-ketothioamide and ammonium acetate.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the β-ketothioamide (1.0 eq), ammonium acetate (2.0-3.0 eq), and a suitable solvent (e.g., ethanol or water).[1][3]
-
Heating: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring. The reaction should be open to the atmosphere to allow for aerial oxidation.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting β-ketothioamide and the appearance of a new, often UV-active, spot indicates product formation.
-
Work-up:
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
If the product precipitates, it can be isolated by simple filtration.[4]
-
Alternatively, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final isothiazole.
Self-Validation: The success of this protocol relies on the key mechanistic steps. The use of ammonium acetate provides the "N1" atom, and heating drives both the initial condensation and the subsequent cyclization.[1][5] Leaving the reaction open to air is crucial for the final aromatization step, which provides the thermodynamic driving force for the reaction's completion.[1][6]
References
-
Organic Chemistry Portal. Isothiazole synthesis. [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
-
Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. [Link]
-
Abdelgawad, M. A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Cogent Chemistry, 6(1), 1848324. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Molecules, 24(20), 3768. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Shakyawar, D., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]
-
Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. [Link]
-
The Organic Chemistry Tutor. (2019). Thiazole synthesis. YouTube. [Link]
-
Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 46(24), 11571-11581. [Link]
- Books. (2024).
-
ResearchGate. (2002). (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. [Link]
-
El-Sayed, L., et al. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 875-880. [Link]
-
Wang, L., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(64), 36625-36633. [Link]
-
Academia.edu. (n.d.). (PDF) The chemistry of isothiazoles. [Link]
-
PubMed. (2015). Thiazole Formation Through a Modified Gewald Reaction. [Link]
-
Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of Dichloroisothiazole Carboxylic Acids
Introduction for the Researcher:
Welcome to the technical support center for the scale-up synthesis of dichloroisothiazole carboxylic acids. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to larger, pilot, or industrial-scale production. Isothiazole derivatives are critical scaffolds in medicinal and agricultural chemistry, valued for their wide range of biological activities.[1]
While the query specified 3,5-dichloro-4-isothiazolecarboxylic acid , the available literature and patent landscape more extensively document the synthesis and industrial application of its isomers, particularly 3,4-dichloro-5-isothiazolecarboxylic acid . The principles, challenges, and troubleshooting steps outlined in this guide are focused on these more referenced isomers but provide a robust framework applicable to the synthesis of other dichloroisothiazole derivatives. The core chemical transformations and potential scale-up issues are often conserved across such isomers.
This document provides field-proven insights, troubleshooting guides for common issues encountered during scale-up, and detailed protocols grounded in established chemical literature.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable route for synthesizing 3,4-dichloro-5-isothiazolecarboxylic acid?
A1: The most prevalent industrial route involves a two-step process. First, the synthesis of the intermediate 3,4-dichloro-5-cyanoisothiazole , followed by its hydrolysis to the final carboxylic acid.[2][3] This pathway is advantageous for scale-up because it often starts from simple, readily available raw materials like a cyanide source, carbon disulfide, and chlorine gas.[4] An alternative approach mentioned in patent literature avoids highly toxic cyanide gas by using ferricyanide complexes as the initial raw material.[5]
Q2: What are the critical quality parameters for the starting materials in this synthesis?
A2: Starting material purity is paramount to avoid side reactions and ensure consistent yields.
-
Cyanide Source (e.g., NaCN): Must be anhydrous and of high purity. Moisture can lead to unwanted side reactions.
-
Carbon Disulfide (CS₂): Should be colorless and free from sulfur impurities, which can interfere with the reaction.
-
Chlorine (Cl₂): Anhydrous chlorine gas is required. The presence of water can lead to the formation of corrosive hydrochloric acid and other byproducts.
-
Solvents (e.g., DMF): Anhydrous grade is essential. Dimethylformamide (DMF) is a common solvent, but its stability under reaction conditions should be considered, as it can decompose at high temperatures or in the presence of strong acids or bases.
Q3: What are the primary safety concerns during the scale-up of this process?
A3: This synthesis involves several hazardous materials and conditions that require strict safety protocols.
-
Toxicity: Sodium cyanide and chlorine gas are highly toxic. All operations should be conducted in a well-ventilated area, preferably a walk-in fume hood or a contained reactor system with appropriate scrubbing for off-gases.[6]
-
Exothermic Reactions: The chlorination step is highly exothermic. On a large scale, this requires a jacketed reactor with efficient cooling capabilities to prevent thermal runaway. A slow, controlled addition of chlorine is crucial.
-
Corrosivity: The reaction mixture can be highly corrosive, especially if moisture is present. Glass-lined or Hastelloy reactors are often recommended for industrial-scale production.
-
Waste Disposal: The process generates hazardous waste that must be handled and disposed of according to local regulations.[7]
Q4: How can I effectively monitor the reaction progress at a larger scale?
A4: At scale, direct sampling can be challenging. In-process controls are vital.
-
TLC and HPLC: These are the most common methods. Develop a reliable HPLC method during bench-scale experiments to track the consumption of the nitrile intermediate and the formation of the carboxylic acid product.
-
Gas Chromatography (GC): Can be used to monitor volatile starting materials or byproducts.
-
Pressure and Temperature Monitoring: A sudden increase in temperature or pressure can indicate a runaway reaction. Continuous monitoring is a critical safety measure.
Q5: What are the recommended methods for purification and isolation of the final product on a large scale?
A5: The typical workup involves quenching the reaction, followed by isolation of the product.
-
Precipitation and Filtration: After hydrolysis, the carboxylic acid is typically precipitated by acidifying the aqueous solution with a strong acid like HCl to a pH of around 3.[3]
-
Washing: The filtered solid should be washed with cold water to remove inorganic salts and residual acid.
-
Drying: The product can be dried in a vacuum oven at a controlled temperature to avoid degradation.
Troubleshooting Guide for Scale-Up Synthesis
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low Yield of Nitrile Intermediate | 1. Moisture in Reagents/Solvent: Water reacts with chlorine and other intermediates, reducing yield. 2. Suboptimal Temperature: Reaction may be too slow if cold, or side reactions may occur if too hot. 3. Inefficient Mixing: Poor mass transfer can lead to localized "hot spots" and incomplete reaction. | 1. Use anhydrous reagents and solvents. Consider a nitrogen blanket to maintain an inert atmosphere. 2. Optimize the temperature profile. The chlorination step often requires careful cooling (e.g., 20-50°C) to control the exotherm.[2] 3. Use an appropriate overhead stirrer with baffles in the reactor to ensure homogeneity. |
| Incomplete Hydrolysis (Saponification) | 1. Insufficient Base: Stoichiometric amount of base (e.g., NaOH) is required to drive the reaction to completion. 2. Low Reaction Temperature: Hydrolysis of the nitrile can be slow at lower temperatures. 3. Poor Solubility: The nitrile intermediate may have limited solubility in the aqueous base. | 1. Use a slight excess of the base (e.g., 1.1-1.2 equivalents). 2. Gently heat the reaction mixture (e.g., 40-60°C) to increase the reaction rate.[3] 3. The addition of a co-solvent like methanol can improve solubility and facilitate the reaction.[3] |
| Formation of Dark/Tarry Byproducts | 1. Reaction Temperature Too High: Overheating can cause decomposition of the starting materials, intermediates, or the solvent (DMF). 2. Extended Reaction Time: Prolonged exposure to harsh reaction conditions can lead to degradation. | 1. Implement strict temperature control using a jacketed reactor. For highly exothermic steps, consider semi-batch processing (slow addition of one reagent). 2. Monitor the reaction closely and quench it as soon as it reaches completion to minimize byproduct formation. |
| Difficult Product Filtration | 1. Fine Particle Size: Rapid precipitation can lead to very fine particles that clog the filter. 2. Oily Product: Impurities can cause the product to oil out instead of crystallizing. | 1. Control the rate of acidification and the temperature during precipitation to promote the growth of larger crystals. Consider an aging step where the slurry is stirred for a period before filtration. 2. Ensure the hydrolysis is complete. If impurities are the issue, consider a pre-filtration carbon treatment of the solution before acidification. |
Scale-Up Synthesis Workflow
The following diagram illustrates a typical two-step workflow for the synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid, a representative process for this class of compounds.
Caption: Workflow for the scale-up synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid.
Experimental Protocol: Synthesis of 3,4-Dichloro-5-isothiazolecarboxylic Acid (1 kg Scale Example)
Disclaimer: This protocol is a composite representation based on patent literature and should be optimized and validated at a smaller scale before attempting a large-scale run.[3][4] All operations must be performed by trained personnel with appropriate safety measures in place.[7]
Part 1: Synthesis of 3,4-Dichloro-5-cyanoisothiazole
-
Reactor Setup: Charge a 20 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an inlet for gas dispersion with anhydrous N,N-Dimethylformamide (DMF, 8.5 L).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium cyanide (1.0 kg, 20.4 mol) to the DMF. Stir until dissolved. Cool the mixture to 20°C.
-
Thioformate Formation: Slowly add carbon disulfide (1.55 kg, 20.4 mol) over 1 hour, maintaining the temperature between 20-30°C. Stir the mixture for an additional 2 hours.
-
Chlorination: Cool the reactor to 20°C. Introduce chlorine gas (3.2 kg, 45.1 mol) subsurface via the gas inlet over 4-6 hours. CAUTION: This reaction is highly exothermic. Maintain the temperature below 40°C using the reactor's cooling jacket.
-
Reaction Completion: Once the chlorine addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours. Monitor the reaction by HPLC until the starting material is consumed.
-
Quenching: Slowly pour the reaction mixture into a separate vessel containing 40 L of ice water with vigorous stirring.
-
Isolation: The crude nitrile product will precipitate. Isolate the solid by filtration, wash thoroughly with water, and pull dry. The crude solid can be used directly in the next step.
Part 2: Hydrolysis to 3,4-Dichloro-5-isothiazolecarboxylic Acid
-
Reactor Setup: Charge the 20 L reactor with the crude 3,4-dichloro-5-cyanoisothiazole from the previous step. Add Methanol (4 L) and a solution of sodium hydroxide (0.9 kg, 22.5 mol) in water (4 L).
-
Saponification: Heat the mixture to 40-50°C and stir for 2-4 hours. Monitor the disappearance of the nitrile by HPLC.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Precipitation: Cool the remaining aqueous solution to 10-15°C. Slowly add concentrated hydrochloric acid (approx. 2 L) until the pH of the solution is 2-3. The product will precipitate as a white or off-white solid.
-
Isolation and Drying: Filter the solid product and wash the filter cake with cold deionized water (2 x 2 L). Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: ~2.5 kg (approx. 62% over two steps). Purity should be >97% by HPLC.
References
-
New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
- PROCESS FOR PRODUCING ISOTHIAZOLE DERIVATIVE. (n.d.). Google Patents.
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme Chemistry. Retrieved January 22, 2026, from [Link]
-
Isothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Synthesis of benzo[d]isothiazoles: an update. (n.d.). Arkivoc. Retrieved January 22, 2026, from [Link]
- Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid. (n.d.). Google Patents.
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
-
4-Thiazolecarboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- Process for preparing 3,4-dichloro-n-(2-cyanophenyl)-5-isothiazolecarboxamide. (n.d.). Google Patents.
-
Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 22, 2026, from [Link]
- 3, 4-dichloroisothiazoles and process for making them. (n.d.). Google Patents.
- Preparation method of 3, 4-dichloro 5-cyanoisothiazole. (n.d.). Google Patents.
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]
-
3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0. (n.d.). iChemical. Retrieved January 22, 2026, from [Link]
- METHOD FOR PRODUCING 3,4-DICHLORO-ISOTHIAZOLECARBONIC ACID. (n.d.). Google Patents.
- METHOD FOR PRODUCING 3,4-DICHLORO-N-(2-CYANOPHENYL)-5-ISOTHIAZOLECARBOXAMIDE. (n.d.). Google Patents.
Sources
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 3. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 5. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of Dichloroisothiazole Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activity of structural isomers is paramount. This guide provides an in-depth technical comparison of dichloroisothiazole isomers, focusing on their antimicrobial and enzyme-inhibiting properties. By delving into the structure-activity relationships and providing detailed experimental methodologies, this document serves as a valuable resource for harnessing the potent bioactivity of these compounds.
Introduction to Dichloroisothiazoles: A Tale of Two Chlorines
Isothiazolinones are a class of heterocyclic organic compounds widely recognized for their potent biocidal properties.[1] The introduction of chlorine atoms onto the isothiazole ring significantly enhances their reactivity and, consequently, their biological efficacy. Dichloroisothiazole isomers, characterized by the presence of two chlorine atoms on the isothiazole ring, are of particular interest due to their broad-spectrum activity against bacteria, fungi, and algae.
The specific positioning of the two chlorine atoms on the isothiazole ring gives rise to different isomers, most notably 3,4-dichloroisothiazoles, 3,5-dichloroisothiazoles, and 4,5-dichloroisothiazoles. While seemingly minor, this variation in chlorine substitution can have a profound impact on the molecule's electrophilicity, steric hindrance, and ultimately, its interaction with biological targets. This guide will explore these differences, providing a comparative analysis of their biological activities.
The General Mechanism of Action: A Thiol-Reactive Cascade
The primary mechanism of action for isothiazolinones is their ability to act as electrophiles, readily reacting with nucleophilic residues in biological molecules.[2] The electron-deficient sulfur atom in the isothiazolinone ring is susceptible to nucleophilic attack, particularly by the thiol groups of cysteine residues within proteins.[1][3]
This interaction initiates a cascade of events leading to microbial cell death. The initial, rapid effect is the inhibition of growth and metabolism, followed by irreversible cell damage.[4] Key metabolic pathways involving dehydrogenase enzymes are disrupted, leading to a swift decline in critical physiological functions such as respiration and energy generation.[4] The covalent modification of essential enzymes and proteins ultimately results in a loss of viability.
Comparative Biological Activity of Dichloroisothiazole Isomers
While direct comparative studies providing quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) for all dichloroisothiazole isomers are scarce, structure-activity relationship (SAR) studies of isothiazolinones offer valuable insights into their relative potencies. A crucial factor in the biocidal activity of chlorinated isothiazolinones is the presence of a chlorine substituent at the 5-position of the isothiazolinone ring, which increases the reactivity of the biocide towards thiols.[1]
This suggests that isomers with a chlorine atom at the C5 position, such as 3,5-dichloro- and 4,5-dichloroisothiazole, are likely to exhibit higher biocidal activity compared to isomers lacking this feature. The general biocidal activity of some isothiazolinones has been ranked as follows: 5-chloro-2-methyl-4-isothiazolin-3-one (MCI) > 2-octyl-4-isothiazolin-3-one (OIT) ≈ 4,5-dichloro-2-n-octyl-3(2H)-isothiazolinone (DCOIT) > 1,2-benzisothiazolin-3-one (BIT) > 2-methyl-4-isothiazolin-3-one (MI).[1] This ranking underscores the importance of the chlorine substituent for enhanced activity.
| Isomer/Derivative | Common Biological Activity | Key Structural Features | Expected Relative Potency |
| 4,5-dichloro-2-n-octyl-3(2H)-isothiazolinone (DCOIT) | Broad-spectrum antimicrobial, antifungal, and antifouling agent. | Chlorine at C4 and C5, N-octyl group. | High |
| 3,4-Dichloroisothiazole Derivatives | Fungicidal, potential for systemic acquired resistance in plants. | Chlorine at C3 and C4. | Moderate to High |
| 3,5-Dichloroisothiazole Isomers | Expected to have significant antimicrobial activity due to the C5 chlorine. | Chlorine at C3 and C5. | High (Predicted) |
This table summarizes known activities and predicted potencies based on established structure-activity relationships. Direct comparative quantitative data is limited.
Experimental Protocols for Assessing Biological Activity
To enable researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key bioassays.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.[6]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for determining acetylcholinesterase inhibition and IC50 values.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of the dichloroisothiazole isomers.
-
Enzyme Addition: Add 50 µL of the AChE solution to each well. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the ATCI substrate solution and 125 µL of the DTNB solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes).
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is calculated as: (1 - (rate with inhibitor / rate without inhibitor)) * 100.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from this curve. [7]
Conclusion: Guiding Future Research and Development
The biological activity of dichloroisothiazole isomers is a complex interplay of their chemical structure and the biological targets they encounter. While 4,5-dichloro-substituted isothiazolinones are well-established as potent biocides, this guide highlights the importance of the chlorine position in determining overall activity. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative analyses, leading to a deeper understanding of these powerful molecules. Further research focusing on direct, quantitative comparisons of dichloroisothiazole isomers will be invaluable for the rational design of next-generation antimicrobial agents and enzyme inhibitors with enhanced efficacy and specificity.
References
-
da Silva, V. F. M., Silva, C., Soares, P., Garrido, E. M., Borges, F., & Garrido, J. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]
- Shaikh, A. B., Bhandare, R. R., & Gawali, V. B. (2019). Synthesis and antimicrobial evaluation of some new thiazole derivatives. Journal of the Serbian Chemical Society, 84(10), 1085-1096.
- Williams, T. M. (2007). The mechanism of action of isothiazolone biocides. PowerPlant Chemistry, 9(1), 14-22.
- Collier, P. J., Ramsey, A. J., Waigh, R. D., Douglas, K. T., & Gilbert, P. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides. The Journal of applied bacteriology, 69(4), 578–584.
- Lesiak, A., Koprowska, K., & Zaleska-Trelińska, J. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 24(22), 4069.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Kim, D., Kim, E., Heo, M. B., Lee, S., Kim, Y. B., & Bae, O. N. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. International journal of molecular sciences, 22(5), 2563.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
-
Kim, D., Kim, E., Heo, M. B., Lee, S., Kim, Y. B., & Bae, O. N. (2021). A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood-Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. International journal of molecular sciences, 22(5), 2563. [Link]
- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
- Crystal Structure of the Biocide Methylisothiazolinone. (2023). Molbank, 2023(2), M1633.
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). Semantic Scholar.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI.
- IC50 values compared: Topics by Science.gov. (n.d.). Science.gov.
- The Mechanism of Action of Isothiazolone Biocides. (2006). Semantic Scholar.
- Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems. (2023). RSC Publishing.
- A Commonly Used Biocide 2-N-octyl-4-isothiazolin-3-oneInduces Blood–Brain Barrier Dysfunction via Cellular Thiol Modification and Mitochondrial Damage. (2021). OUCI.
- (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020).
- IC50 – Knowledge and References. (n.d.). Taylor & Francis.
- Isothiazolinones: A Functional Biocides. (2021). ChemicalBook.
- (PDF) Guidelines for accurate EC50/IC50 estimation. (2011).
- Synthesis and Antimicrobial Evaluation of Some New Thiazole, Thiazolidinone and Thiazoline Derivatives Starting from 1-Chloro-3,4-dihydronaphthalene-2-carboxaldehyde. | Request PDF. (2013).
- Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020). PubMed.
- The Role of Sulfhydryl (Thiols) Groups in Oral and Periodontal Diseases. (2023). MDPI.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). PMC.
- Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
Sources
- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) in controlling microbial problems in aircraft fuel systems - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02970K [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Differentiation: 3,5-dichloro- vs. 4,5-dichloro-isothiazolecarboxylic Acid
Introduction
In the fields of agrochemical and pharmaceutical development, the precise structural characterization of heterocyclic building blocks is paramount. Isothiazole derivatives, known for their diverse biological activities, are a cornerstone of modern synthesis programs.[1] Among these, dichlorinated isothiazolecarboxylic acids serve as critical intermediates. However, the isomeric similarity between compounds like 3,5-dichloroisothiazole-4-carboxylic acid and 4,5-dichloroisothiazole-3-carboxylic acid presents a significant analytical challenge. A mistake in identification can lead to the synthesis of incorrect final products, wasting valuable time and resources.
This guide provides a comprehensive, data-driven comparison of these two isomers, moving beyond a simple listing of data to explain the underlying structural reasons for their distinct spectroscopic signatures. We will demonstrate that while several techniques provide confirmatory evidence, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy offers the most definitive and unambiguous method for differentiation.
Part 1: The Structural Basis for Spectroscopic Differences
At first glance, the two isomers appear remarkably similar. Both possess a molecular formula of C₄HCl₂NO₂S and a molecular weight of approximately 198.03 g/mol .[2] The key to differentiating them lies in their symmetry and the resulting electronic environment of each atom within the isothiazole ring.
-
3,5-dichloroisothiazole-4-carboxylic acid: This molecule possesses a C₂ axis of symmetry. The chlorine atoms at positions 3 and 5 are chemically equivalent, as are the corresponding carbon atoms (C3 and C5).
-
4,5-dichloroisothiazole-3-carboxylic acid: This molecule lacks any symmetry. Consequently, all three carbon atoms of the isothiazole ring (C3, C4, and C5) are in unique chemical environments.
This fundamental difference in symmetry is the central predictive tool for our spectroscopic analysis, particularly for NMR.
Part 2: A Multi-Technique Spectroscopic Comparison
¹H NMR Spectroscopy: A Limited Outlook
Proton NMR is often the initial go-to technique for structural elucidation. However, in this specific case, its utility is limited. Neither isomer has a proton directly attached to the isothiazole ring. The only proton available for detection is that of the carboxylic acid functional group.
-
Expected Observation: For both isomers, the ¹H NMR spectrum will display a single, broad singlet in the downfield region, typically between 10-13 ppm.[3] This signal confirms the presence of the carboxylic acid group but offers no information to distinguish the isomers. The broadness of the signal is a classic characteristic resulting from hydrogen bonding and chemical exchange.[3] While the exact chemical shift may vary slightly between the two due to subtle differences in the overall electronic structure, this variation is generally too small to be a reliable primary method for differentiation.
¹³C NMR Spectroscopy: The Definitive Differentiator
The power of ¹³C NMR lies in its ability to detect unique carbon environments. As predicted from our initial structural analysis, the difference in molecular symmetry provides a clear and unambiguous distinction.
-
3,5-dichloroisothiazole-4-carboxylic acid (Predicted): Due to its symmetry, we predict three distinct signals for the four carbon atoms:
-
One signal for the two equivalent carbons C3 and C5.
-
One signal for the unique carbon C4 (bearing the carboxyl group).
-
One signal for the carboxylic acid carbonyl carbon (COOH).
-
-
4,5-dichloroisothiazole-3-carboxylic acid (Observed/Predicted): The lack of symmetry means all four carbon atoms are unique. We therefore expect four distinct signals:
-
One signal for C3 (bearing the carboxyl group).
-
One signal for C4 (bearing a chlorine atom).
-
One signal for C5 (bearing a chlorine atom).
-
One signal for the carboxylic acid carbonyl carbon (COOH).
-
The Causality Explained: The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule.[4] The simple act of counting the peaks in the aromatic/heterocyclic region provides an immediate and definitive identification. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, S, Cl) and the electron-withdrawing nature of the carboxylic acid group, causing the signals to appear in the typical range for aromatic and carboxylic carbons.[5][6]
Infrared (IR) Spectroscopy: Confirmatory Evidence
IR spectroscopy is excellent for identifying functional groups. Both isomers will exhibit the classic signatures of a carboxylic acid.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8]
-
C=O Stretch: A strong, sharp absorption band between 1690-1725 cm⁻¹. The exact position can be influenced by the electronic effects of the dichlorinated ring, but it will be prominent in both spectra.[7]
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C, C-N, C-S, and C-Cl stretching and bending vibrations. While the spectra for the two isomers will be different in this region, definitively assigning these peaks without authentic reference standards is challenging. Therefore, IR is best used to confirm the presence of the carboxylic acid functional group rather than for primary isomer identification.
Mass Spectrometry (MS): Deducing Fragmentation Pathways
Mass spectrometry provides information on the molecular weight and fragmentation patterns. Both isomers will show an identical molecular ion peak (M⁺) cluster around m/z 197/199/201, with the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). Differentiation must come from analyzing the fragmentation.
-
Common Fragments: Both isomers are expected to show initial losses characteristic of carboxylic acids, such as the loss of a hydroxyl radical (M-17) or the loss of the entire carboxyl group (M-45).[9]
-
Distinguishing Fragments: The fragmentation pathways that involve the isothiazole ring are likely to differ.
-
For 4,5-dichloroisothiazole-3-carboxylic acid , the loss of CO followed by chlorine could be a plausible pathway.
-
For 3,5-dichloroisothiazole-4-carboxylic acid , fragmentation might involve a concerted loss of CO₂ and a chlorine radical.
-
Expert Insight: The relative abundances of the M-17 and M-45 fragments may differ. The stability of the resulting cation is influenced by the position of the chlorine atoms relative to the charge-bearing carbon, offering a potential, albeit subtle, method for differentiation. Without reference spectra, predicting these abundances with certainty is difficult.
-
Part 3: Summary and Identification Workflow
Comparative Data Summary
| Spectroscopic Technique | 3,5-dichloroisothiazole-4-carboxylic acid (Predicted) | 4,5-dichloroisothiazole-3-carboxylic acid (Observed/Predicted) | Utility for Differentiation |
| ¹H NMR | Single broad singlet (~10-13 ppm) | Single broad singlet (~10-13 ppm)[10] | Low |
| ¹³C NMR | 3 signals (2 ring carbons, 1 COOH) | 4 signals (3 ring carbons, 1 COOH) | High (Definitive) |
| IR | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1700 cm⁻¹) | Broad O-H (2500-3300 cm⁻¹), Strong C=O (~1700 cm⁻¹) | Medium (Confirmatory) |
| MS | M⁺ at m/z ~197 (with Cl₂ pattern) | M⁺ at m/z ~197 (with Cl₂ pattern)[2] | Medium (Requires detailed fragmentation analysis) |
Recommended Identification Workflow
For any researcher presented with an unknown sample of dichloroisothiazolecarboxylic acid, the following workflow provides a logical and efficient path to unambiguous identification.
Caption: Workflow for isomeric differentiation using ¹³C NMR as the primary tool.
Part 4: Standard Operating Protocols
The following protocols represent best practices for the spectroscopic analysis of these compounds.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Accurately weigh 10-15 mg of the purified dichloroisothiazolecarboxylic acid sample.
-
Solvation: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry 5 mm NMR tube.[10] DMSO-d₆ is often a good choice for carboxylic acids due to its high polarity and ability to prevent premature precipitation. Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.
-
Instrument Setup (300-500 MHz Spectrometer):
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution using the deuterium lock signal of the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.[4]
-
Set a spectral width of approximately 250 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification, although for simple peak counting, this is less critical.
-
A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO-d₆ at 39.52 ppm).[11]
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Background Scan: With the ATR crystal clean, acquire a background spectrum (typically 32-64 scans). This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum using the same number of scans as the background.
-
Data Analysis: The resulting spectrum will be automatically ratioed against the background. Identify the key functional group peaks (O-H, C=O) and analyze the fingerprint region.
Protocol 3: Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a suitable technique for these polar, acidic molecules, typically run in negative ion mode to form the [M-H]⁻ ion. Alternatively, Electron Impact (EI) can be used to observe the molecular ion (M⁺) and its fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu). For more detailed analysis, perform tandem MS (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis: Examine the spectrum for the molecular ion cluster to confirm the molecular formula. Analyze the fragmentation pattern to support the structural assignment made by NMR.
Conclusion
While 3,5-dichloroisothiazole-4-carboxylic acid and 4,5-dichloroisothiazole-3-carboxylic acid present a non-trivial analytical puzzle due to their isomeric nature, a systematic spectroscopic approach can provide a confident and correct structural assignment. ¹H NMR and IR spectroscopy are effective for confirming the presence of the carboxylic acid functional group, but they fall short of being primary tools for differentiation. Mass spectrometry can offer supporting evidence through detailed fragmentation analysis. The most powerful and unambiguous technique is ¹³C NMR spectroscopy , where a simple count of the signals arising from the isothiazole ring carbons—two for the 3,5-dichloro isomer and three for the 4,5-dichloro isomer—provides a definitive answer rooted in the fundamental principles of molecular symmetry.
References
-
S. N. Egorov, et al. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. [Online]. Available: [Link]
-
Wiley-VCH. (2025). 4,5-DICHLORO-ISOTHIAZOLE-3-CARBOXYLIC-ACID - Optional[1H NMR] - Spectrum. SpectraBase. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (2024). 4,5-Dichloroisothiazole-3-carboxylic acid. PubChem Compound Summary for CID 1244565. [Online]. Available: [Link]
-
A. F. Khlebnikov, et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ACS Omega. [Online]. Available: [Link]
- Supporting Information for various chemical syntheses. (n.d.). Angew. Chem. Int. Ed. 2018, 57, 10949. (This is a representative example of where such data is found, not a direct source for the target molecules).
-
A. K. Sharma, et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [Online]. Available: [Link]
-
M. R. Grimmett. (n.d.). The chemistry of isothiazoles. Academia.edu. [Online]. Available: [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Online]. Available: [Link]
- H. Friebolin. (n.d.). 13C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Online]. Available: [Link]
-
J. Wang, et al. (2023). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. [Online]. Available: [Link]
-
University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2023). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Available: [Link]
-
Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Online]. Available: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
- 10. spectrabase.com [spectrabase.com]
- 11. chem.washington.edu [chem.washington.edu]
A Comparative Guide to the In Vitro and In Vivo Activity of Isothiazole-Based Fungicides
For researchers and professionals in the field of drug development and crop protection, understanding the translational journey of a fungicide from a controlled laboratory setting to a complex biological system is paramount. This guide provides an in-depth comparison of the in vitro and in vivo activity of isothiazole-based fungicides, a critical class of compounds known for their broad-spectrum efficacy. We will delve into the mechanistic underpinnings of their dual-action activity, present detailed experimental protocols for their evaluation, and dissect the factors that often lead to discrepancies between laboratory and real-world performance.
The Isothiazole Fungicide Landscape: A Dual-Pronged Attack
Isothiazole and its derivatives, particularly isothiazolinones, form a cornerstone of modern fungicidal chemistry. Their efficacy stems from a multi-faceted mechanism of action that not only directly targets fungal pathogens but can also stimulate the host plant's innate defense systems.
The primary mode of action for many isothiazolinones involves the rapid and irreversible inhibition of microbial growth by breaking bonds in bacterial and algal proteins.[1] This is achieved through their ability to act as electrophilic agents, reacting with critical enzymes, particularly those containing thiol groups at their active sites, and producing free radicals.[2][3] This disruption of essential metabolic pathways, including respiration and energy generation, ultimately leads to cell death.[2][4]
Interestingly, some isothiazole derivatives, such as isotianil, exhibit a dual-action mechanism.[5][6][7][8][9] While they possess some direct fungicidal activity, a significant component of their efficacy comes from their ability to induce Systemic Acquired Resistance (SAR) in the host plant.[5][6][7][8][9] SAR is a plant-wide defense response that enhances resistance to a broad spectrum of pathogens.[10][11] Isothiazoles like isotianil can activate the salicylic acid signaling pathway, leading to the expression of pathogenesis-related (PR) genes and the production of defense compounds that fortify the plant against subsequent infection.[12][13]
This dual functionality underscores the importance of both in vitro and in vivo testing to fully characterize the potential of an isothiazole-based fungicide.
Visualizing the Fungicidal Mechanism and Experimental Workflow
Dual mechanism of action of isothiazole-based fungicides.
Workflow for in vitro and in vivo fungicide efficacy testing.
In Vitro Activity Assessment: The Foundation of Fungicide Screening
In vitro assays provide a rapid, cost-effective, and highly controlled method for determining the intrinsic fungitoxicity of a compound. The mycelial growth inhibition assay is a gold standard for this purpose.
Experimental Protocol: Mycelial Growth Inhibition Assay
This protocol is a self-validating system designed to ensure reproducibility and accuracy.
1. Preparation of Fungicide Stock Solutions and Dilutions:
- Accurately weigh the isothiazole-based fungicide and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10,000 µg a.i./ml).
- Perform serial dilutions of the stock solution to obtain a range of test concentrations. The final concentrations should bracket the anticipated 50% effective concentration (EC50).
2. Media Preparation and Amendment:
- Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
- Cool the molten PDA to approximately 50-55°C in a water bath to prevent degradation of the fungicide.
- Add the appropriate volume of each fungicide dilution to individual flasks of molten PDA to achieve the desired final concentrations. Ensure thorough mixing.
- Pour the fungicide-amended PDA into sterile Petri plates (90 mm diameter) and allow them to solidify in a laminar flow hood. A control set of plates containing only the solvent at the highest concentration used should also be prepared.
3. Inoculation:
- From the growing edge of a fresh, actively growing culture of the target fungus on PDA, cut 5 mm mycelial plugs using a sterile cork borer.
- Aseptically place one mycelial plug in the center of each fungicide-amended and control Petri plate.
4. Incubation:
- Incubate the plates at a temperature optimal for the growth of the target fungus (typically 20-28°C) in the dark.
- Incubate until the mycelial growth in the control plates has reached the edge of the plate.
5. Data Collection and Analysis:
- Measure the diameter of the fungal colony in two perpendicular directions for each plate.
- Calculate the average diameter for each concentration.
- Determine the percentage of mycelial growth inhibition for each concentration using the following formula:
- Percent Inhibition = [(C - T) / C] x 100
- Where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
- Calculate the EC50 value (the concentration of the fungicide that inhibits 50% of the mycelial growth) by performing a probit analysis or other suitable statistical method on the dose-response data.
In Vivo Efficacy Evaluation: Bridging the Gap to Real-World Application
In vivo testing in a controlled greenhouse or growth chamber environment is the critical next step to evaluate a fungicide's performance in the context of a host-pathogen interaction.
Experimental Protocol: Greenhouse Efficacy Trial
This protocol provides a robust framework for assessing the protective and curative activity of isothiazole-based fungicides.
1. Plant Propagation and Maintenance:
- Grow a susceptible host plant species from seed in a sterile potting mix under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
- Ensure uniform plant growth and development to the desired stage for testing (e.g., 3-4 true leaves).
2. Fungicide Application:
- Prepare aqueous solutions of the isothiazole-based fungicide at various concentrations, often including a surfactant to ensure even coverage.
- Apply the fungicide solution to the plants as a foliar spray until runoff. A control group of plants should be sprayed with water and the surfactant.
- Allow the fungicide to dry on the plant surfaces before inoculation.
3. Inoculum Preparation and Inoculation:
- Prepare a spore suspension of the target pathogen from a fresh culture.
- Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.
- Inoculate the treated and control plants by spraying the spore suspension evenly over the foliage.
4. Incubation and Disease Development:
- Place the inoculated plants in a high-humidity environment (e.g., a dew chamber or by covering with plastic bags) for 24-48 hours to facilitate infection.
- Return the plants to the greenhouse or growth chamber and allow the disease to develop.
5. Disease Assessment and Data Analysis:
- After a set incubation period (e.g., 7-14 days), assess the disease severity on each plant. This can be done by estimating the percentage of leaf area affected by disease symptoms or by using a standardized disease rating scale.
- Calculate the percent disease control for each fungicide concentration using the following formula:
- Percent Disease Control = [(DSC - DST) / DSC] x 100
- Where DSC is the average disease severity in the control group and DST is the average disease severity in the treated group.
- Determine the in vivo EC50 value by analyzing the dose-response data.
Comparative Performance: A Look at the Data
The following tables provide a summary of representative in vitro and in vivo data for isothiazole-based fungicides against common plant pathogens. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Activity of Isothiazole-Based Fungicides (EC50 in µg/mL)
| Fungicide | Phytophthora infestans | Alternaria solani | Sclerotinia sclerotiorum | Reference |
| Isotianil | - | - | - | [5][6] |
| Compound 6u | - | - | - | [5][6] |
| Compound 6b | - | - | 0.22 | [5][6] |
| Compound 6c | - | - | 0.53 | [5][6] |
| Compound 6o | - | 8.92 | - | [5][6] |
| Compound 6s * | - | 7.84 | - | [5][6] |
*Novel isothiazole-thiazole derivatives from a specific study.
Table 2: In Vivo Activity of Isothiazole-Based Fungicides (EC50 in µg/mL)
| Fungicide | Pseudoperonospora cubensis | Phytophthora infestans | Reference |
| Isotianil | - | - | [5][6] |
| Compound 6u * | 0.046 | 0.20 | [5][6] |
*Novel isothiazole-thiazole derivative from a specific study.
The Discrepancy Between Benchtop and Greenhouse: A Scientist's Perspective
A common observation in fungicide development is the discrepancy between in vitro and in vivo results. A compound that demonstrates high potency in a Petri dish may show significantly reduced or even no activity on a whole plant. Understanding the reasons for this is crucial for the rational design and selection of fungicide candidates.
Several key factors contribute to this disparity:
-
Systemic Acquired Resistance (SAR): As previously discussed, fungicides like isotianil may have limited direct antifungal activity in vitro but show excellent disease control in vivo by stimulating the plant's own defenses.[14][15] This is a prime example of why in vivo testing is indispensable.
-
Fungicide Metabolism and Translocation: Once applied to a plant, a fungicide is subject to various metabolic processes. The plant may metabolize the compound into a more active form (activation) or a less active form (deactivation).[16] Furthermore, the ability of the fungicide to be absorbed and translocated within the plant to the site of infection is critical for its efficacy.[16] A compound that is not readily systemic may fail to protect new growth or reach pathogens within the plant tissue.
-
Environmental Factors: The controlled environment of an in vitro assay does not account for the dynamic and often harsh conditions in a greenhouse or field. Factors such as UV light, rainfall, temperature fluctuations, and microbial activity on the leaf surface can lead to the degradation or removal of the fungicide.[17][18][19][20]
-
Host-Pathogen Interaction: The complex interplay between the host plant and the pathogen can influence fungicide performance. The physiological state of the plant, the virulence of the pathogen strain, and the infection pressure can all impact the outcome of a fungicide application.[17]
Conclusion: An Integrated Approach for Predictive Fungicide Development
The development of effective isothiazole-based fungicides necessitates a comprehensive evaluation of both their in vitro and in vivo activities. While in vitro assays provide a valuable initial screen for intrinsic fungitoxicity, they are not always predictive of performance in a whole-plant system. The complexities of host-pathogen interactions, fungicide metabolism and translocation, and the induction of plant defenses like SAR highlight the critical importance of well-designed in vivo studies. By understanding the underlying mechanisms of action and the factors that influence efficacy in different experimental systems, researchers can make more informed decisions in the development of the next generation of sustainable and effective crop protection solutions.
References
-
Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593-39601. Available at: [Link]
-
Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. [PMC] Available at: [Link]
-
Adaskaveg, J. E., et al. Fungicide Performance. University of California Agriculture and Natural Resources. Available at: [Link]
-
Kerns, J. (2012). Factors Affecting Fungicide Performance. USGA Green Section Record, 50(19), 1-4. Available at: [Link]
-
Kerns, J. (2014). Factors affecting fungicide performance. Golf Course Management, 82(5), 84-88. Available at: [Link]
-
Anaissie, E. J., et al. (1994). Correlation between in vitro and in vivo activity of antifungal agents against Candida species. The Journal of infectious diseases, 170(2), 384–389. Available at: [Link]
-
Kerns, J. (2014). Factors affecting fungicide performance. Golf Course Management, 82(4), 92-96. Available at: [Link]
-
Yoshioka, K., et al. (2002). Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. The Plant Journal, 29(4), 449-459. Available at: [Link]
-
Bayer CropScience. (2006). Applied Development of a Novel Fungicide Isotianil (Stout®). Journal of Pesticide Science, 31(3), 314-315. Available at: [Link]
-
FRAC. (n.d.). Modes of Action for Plant Disease Management Chemistries. Fungicide Resistance Action Committee. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2022). Public Release Summary on new active constituent isotianil in the product Routine 200 SC Fungicide. Available at: [Link]
-
Zhao, B., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]
-
Conti, S., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(2), 113. Available at: [Link]
-
Li, Y., et al. (2023). Absorption, translocation, and accumulation of the fungicide triadimefon in Pak choi (Brassica rapa var chinensis), pepper. SciSpace. Available at: [Link]
-
Pesticide Environmental Stewardship. (n.d.). Mechanisms of Fungicide Resistance. Available at: [Link]
-
Agriculture and Agri-Food Canada. (1996). Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Regulatory Directive Dir96-01. Available at: [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22. Available at: [Link]
-
Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed. Available at: [Link]
-
Frontiers in Fungal Biology. (n.d.). Mechanisms and Management of Fungicide Metabolism and Resistance. Available at: [Link]
-
Hahn, M. (2014). Mechanisms and significance of fungicide resistance. Journal of Plant Diseases and Protection, 121(5-6), 189-196. Available at: [Link]
-
United States Environmental Protection Agency. (n.d.). Series 810 - Product Performance Test Guidelines. Available at: [Link]
-
Görlach, J., et al. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. The Plant Cell, 8(4), 629-643. Available at: [Link]
-
Reglinski, T., et al. (2005). Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry. Journal of Arboriculture, 31(1), 1-10. Available at: [Link]
-
Wu, Q., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PubMed. Available at: [Link]
-
Altın, N., et al. (2018). In vitro and in vivo efficacy of some fungicides against Phytophthora nicotianae. International Journal of Agriculture and Biology, 20(9), 2069-2073. Available at: [Link]
-
Kim, Y., et al. (2019). Mycelium growth assays to detect fungicide sensitive and resistant... ResearchGate. Available at: [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Toxicities (EC 50 values) of the target compounds in vitro. Download Table. Available at: [Link]
-
ResearchGate. (n.d.). Regulation mechanisms of systemic acquired resistance induced by plant activators. Request PDF. Available at: [Link]
-
CABI. (n.d.). Fungicide Efficacy Evaluation. CABI Digital Library. Available at: [Link]
-
Spina, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [PMC]. Available at: [Link]
- Förster, H., et al. (2020). Modern Fungicides and Antifungal Compounds X. In: Deising, H., et al. (eds) Modern Fungicides and Antifungal Compounds. Springer, Cham.
-
Gauthier, N. (2020). Fungicides for Management of Diseases in Commercial Greenhouse Ornamentals. University of Kentucky College of Agriculture, Food and Environment. Available at: [Link]
-
Williams, T. M. (2006). The Mechanism of Action of Isothiazolone Biocide. OnePetro. Available at: [Link]
-
United States Environmental Protection Agency. (2012). Product Performance Test Guidelines OCSPP 810.2300: Sanitizers for Use on Hard Surfaces Efficacy Data Recommendations. EPA NEPS. Available at: [Link]
-
Spina, A., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Available at: [Link]
-
Paret, M. (2019). How to conduct the perfect fungicide trial…. University of Florida. Available at: [Link]
-
ResearchGate. (n.d.). Isothiazolinone inhibition of soil microbial activity persists despite biocide dissipation. Request PDF. Available at: [Link]
-
United States Environmental Protection Agency. (2018). Product Performance Test Guidelines OCSPP 810.2000. Regulations.gov. Available at: [Link]
-
Product Safety Labs. (n.d.). Antimicrobial Efficacy. Available at: [Link]
-
United States Environmental Protection Agency. (2012). Product Performance Test Guidelines OPPTS 810.2000: General Considerations for Public Health Uses of Antimicrobial Agents. Regulations.gov. Available at: [Link]
-
SciSpace. (n.d.). Mycelial Growth Inhibition: Significance and symbolism. Available at: [Link]
Sources
- 1. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. onepetro.org [onepetro.org]
- 5. Correlation between in vitro and in vivo activity of antifungal agents against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.fspublishers.org [api.fspublishers.org]
- 10. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 11. vegetables.bayer.com [vegetables.bayer.com]
- 12. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agristudentbikash.wordpress.com [agristudentbikash.wordpress.com]
- 15. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
- 16. scispace.com [scispace.com]
- 17. Fungicide Performance | California Fruit and Nut Fungicides [cfn-fungicides.ucr.edu]
- 18. archive.lib.msu.edu [archive.lib.msu.edu]
- 19. archive.lib.msu.edu [archive.lib.msu.edu]
- 20. archive.lib.msu.edu [archive.lib.msu.edu]
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Dichloroisothiazole Carboxamides as Antifungal Agents
Introduction: The Isothiazole Scaffold in Agrochemistry
The isothiazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for conferring potent and diverse biological activities.[1] Within this class, dichloroisothiazole carboxamides have emerged as a focal point for the development of novel fungicides. Their broad-spectrum activity, coupled with a unique mechanism of action, positions them as critical tools in the ongoing battle against crop pathogens and the growing challenge of fungicide resistance.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of dichloroisothiazole carboxamides. We will dissect the key structural motifs that govern their antifungal potency, compare their efficacy against established commercial fungicides, and provide detailed, field-tested protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery of next-generation crop protection agents.
Core Synthesis Strategy: From Carboxylic Acid to Active Carboxamide
The primary synthetic route to dichloroisothiazole carboxamides is a robust and versatile pathway commencing from the corresponding dichloroisothiazole carboxylic acid. The most common precursors are 3,4-dichloroisothiazole-5-carboxylic acid and 4,5-dichloroisothiazole-3-carboxylic acid.[2][3] The synthesis follows a classical two-step procedure: activation of the carboxylic acid followed by amidation.
The carboxylic acid is first converted to a more reactive acyl chloride. This is typically achieved by refluxing with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).[2] The resulting acyl chloride is then reacted with a desired primary or secondary amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, yielding the final carboxamide product.
Caption: General Synthesis Workflow for Dichloroisothiazole Carboxamides.
Structure-Activity Relationship (SAR) Analysis
The antifungal efficacy of dichloroisothiazole carboxamides is highly dependent on the nature and position of substituents on both the isothiazole ring and the carboxamide nitrogen. By systematically analyzing analogs, we can deduce key relationships that govern potency and spectrum of activity.
The Dichloroisothiazole Core: A Non-negotiable Pharmacophore
The 3,4-dichloro-substituted isothiazole ring is a critical component for high antifungal activity. This substructure is a key feature of the commercial plant activator, Isotianil, which is known to induce systemic acquired resistance (SAR) in plants.[1][4] This dual-action potential—direct fungicidal activity and host defense induction—makes this core particularly attractive.
The Amide Linker and N-Substituent: The Key to Potency and Selectivity
The majority of SAR studies focus on modifying the substituent (R-group) attached to the amide nitrogen. This region of the molecule significantly influences physical properties like lipophilicity and steric bulk, which in turn affect target binding and systemic movement within the plant.
Caption: Core Scaffold for SAR Analysis.
Key Findings from Analog Studies:
-
Aromatic and Heterocyclic Substituents: Introducing a second heterocyclic ring, such as a thiazole, via the amide linker can dramatically increase potency. For instance, compound 6u from a study by Wu et al., which incorporates a substituted thiazole ring, exhibited an outstanding EC₅₀ value of 0.046 mg/L against Pseudoperonospora cubensis, significantly outperforming commercial standards.[4][5]
-
N-Arylalaninates: Derivatives where the amide nitrogen is part of an N-arylalanine structure have shown moderate to good activity against a range of fungi including Botrytis cinerea and Rhizoctonia solani.[1] Specifically, compounds 2a (N-(2,6-dimethylphenyl)) and 2g (N-(2-ethyl-6-methylphenyl)) inhibited fungal growth by over 60% at a concentration of 100 µg/mL.[1]
-
Impact of Halogenation on the N-Aryl Group: Further halogenation on the N-aryl substituent can influence the activity spectrum. For instance, a 3,5-dichloroaryl substituent resulted in moderate activity specifically against Sclerotinia sclerotiorum.[1]
Comparative Performance Analysis
A crucial aspect of developing new fungicides is benchmarking their performance against existing market leaders. Data from recent studies demonstrate that optimized dichloroisothiazole carboxamides can not only match but often exceed the efficacy of widely used commercial products.
| Compound/Product | Target Pathogen | EC₅₀ (mg/L) | Reference(s) |
| Compound 6u | Pseudoperonospora cubensis | 0.046 | [4],[5] |
| Compound 6u | Phytophthora infestans | 0.20 | [4],[5] |
| Compound 6b | Sclerotinia sclerotiorum | 0.22 | [4] |
| Compound 2ai | Alternaria solani | 5.56 | [6] |
| Compound 2ai | Botrytis cinerea | 2.90 | [6] |
| Alternative Fungicides | |||
| Oxathiapiprolin | Sclerotinia sclerotiorum | 5.98 | [4] |
| Azoxystrobin | Sclerotinia sclerotiorum | 4.04 | [4] |
| Isotianil | Pseudoperonospora cubensis | 6.64 | [4],[5] |
| Dimethomorph | Pseudoperonospora cubensis | 75.9% efficacy (field) | [2] |
| Boscalid | Sclerotinia sclerotiorum | 1.08 (for similar class) | [7] |
Table 1: Comparative in vitro and in vivo efficacy of novel dichloroisothiazole carboxamides against commercial fungicides. EC₅₀ values represent the concentration required to inhibit 50% of fungal growth.
The data clearly indicate that strategic modification of the N-substituent (as in compound 6u ) can lead to orders-of-magnitude improvement in potency against challenging oomycete pathogens like P. cubensis and P. infestans when compared to the parent scaffold Isotianil and other commercial standards like Oxathiapiprolin.[4]
Mechanism of Action: A Dual Threat
The fungicidal activity of isothiazolinones, the core of these carboxamides, is primarily attributed to their ability to disrupt essential metabolic pathways.[8][9]
-
Enzyme Inhibition: The electrophilic sulfur atom in the isothiazolinone ring readily reacts with nucleophilic residues, particularly the thiol groups of cysteine in enzymes.[10][11] This leads to the irreversible inhibition of key dehydrogenase enzymes involved in respiration and energy generation (ATP synthesis), ultimately causing cell death.[9][11]
-
Targeting Oxysterol-Binding Protein (ORP): Recent research on highly active isothiazole-thiazole derivatives suggests a more specific target. Molecular docking studies indicate that compounds like 6u likely bind to the oxysterol-binding protein (PcORP1).[4][5][12] This is the same target as the potent commercial fungicide oxathiapiprolin, suggesting a convergent evolution in targeting this critical lipid transport protein.
-
Induction of Systemic Acquired Resistance (SAR): The 3,4-dichloroisothiazole moiety is known to act as a plant defense elicitor.[2][4] Compounds containing this core can trigger the expression of defense-related genes in the host plant, such as the pr1 gene, leading to a state of heightened resistance against subsequent pathogen attacks.[4] This provides a secondary, indirect mode of action that complements direct fungicidal activity.
Experimental Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols represent standard, validated procedures for the synthesis and evaluation of dichloroisothiazole carboxamides.
Protocol 1: General Synthesis of N-Aryl-3,4-dichloroisothiazole-5-carboxamide
-
Acid Chloride Formation:
-
To a solution of 3,4-dichloroisothiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of DMF (2-3 drops).
-
Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) to the stirring solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,4-dichloroisothiazole-5-carbonyl chloride, which can be used in the next step without further purification.
-
-
Amidation:
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve the desired aniline derivative (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 3-6 hours.
-
Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to afford the pure N-aryl-3,4-dichloroisothiazole-5-carboxamide.
-
Protocol 2: Antifungal Susceptibility Testing via Broth Microdilution (CLSI M38-A Standard)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 reference method for filamentous fungi, a gold standard for susceptibility testing.[4][13]
Caption: Workflow for Broth Microdilution Antifungal Assay.
-
Inoculum Preparation:
-
Grow the fungal strain on Potato Dextrose Agar (PDA) at 28 °C for 7-10 days until sporulation is evident.
-
Harvest spores by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80.
-
Gently scrape the surface with a sterile loop.
-
Filter the resulting suspension through sterile cheesecloth to remove hyphal fragments.
-
Adjust the spore concentration spectrophotometrically to achieve a final inoculum concentration of 0.5 × 10⁵ to 5 × 10⁵ CFU/mL.
-
-
Microdilution Assay:
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in RPMI 1640 medium to achieve final concentrations typically ranging from 0.01 to 100 µg/mL.
-
Add 100 µL of the adjusted fungal inoculum to each well.
-
Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for 48 to 72 hours.
-
-
Data Analysis:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
For quantitative analysis, the half-maximal effective concentration (EC₅₀) can be calculated by measuring absorbance and fitting the data to a dose-response curve.
-
Conclusion and Future Outlook
Dichloroisothiazole carboxamides represent a highly promising class of fungicides with a compelling dual mechanism of action. The structure-activity relationship is strongly dictated by the nature of the N-substituent, with the incorporation of additional heterocyclic moieties proving to be a particularly fruitful strategy for enhancing potency. Quantitative data confirms that rationally designed analogs can significantly outperform established commercial fungicides against key agricultural pathogens. The future of this chemical class lies in fine-tuning the N-substituent to optimize not only fungicidal potency but also pharmacokinetic properties, such as plant systemic mobility and environmental persistence. Continued exploration of this versatile scaffold is poised to deliver novel solutions for sustainable crop protection.
References
-
Wu, Q., Zhao, B., Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(70), 39593-39601. Available at: [Link]
-
Wu, Q., Zhao, B., Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances. Available at: [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3954-3959. Available at: [Link]
-
Wu, Q., Zhao, B., Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. ResearchGate. Available at: [Link]
-
Ochoa-Villarreal, M., et al. (2016). Mycelial Growth Inhibition Assay. Bio-protocol, 6(13). Available at: [Link]
-
Rodriguez-Tudela, J. L., et al. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 46(2), 688-690. Available at: [Link]
-
Nevzorova, T. A., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(2), 565. Available at: [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Available at: [Link]
-
Bio-protocol. (2021). Mycelial growth inhibition. Bio-protocol, 11(16), e4131. Available at: [Link]
-
Wang, Z., et al. (2019). Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. Pesticide Biochemistry and Physiology, 157, 65-73. Available at: [Link]
-
Kim, J., et al. (2018). Mycelium growth assays to detect fungicide sensitive and resistant isolates of Colletotrichum spp. causing apple bitter rot. ResearchGate. Available at: [Link]
-
Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]
-
Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocide. ResearchGate. Available at: [Link]
-
ResearchGate. (2023). How should I prepare a liquid culture of filamentous fungi for an inhibition assay?. ResearchGate. Available at: [Link]
-
Păun, A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. Molecules, 28(14), 5369. Available at: [Link]
- Google Patents. (n.d.). Preparation method of 3, 4-dichloro 5-cyanoisothiazole. Google Patents.
-
ResearchGate. (2019). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters. ResearchGate. Available at: [Link]
Sources
- 1. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 2. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. njccwei.com [njccwei.com]
- 6. Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Performance and use of Isothiazolinone_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of Synthesis Routes for Dichloroisothiazoles: A Guide for Researchers
Dichloroisothiazoles are a critical class of heterocyclic compounds, forming the backbone of numerous fungicides, bactericides, and pharmacologically active agents.[1][2] The arrangement of chlorine atoms on the isothiazole ring significantly influences the molecule's biological activity and chemical reactivity. Consequently, the efficient and selective synthesis of dichloroisothiazole isomers is a subject of considerable interest in academic and industrial research. This guide provides a comparative analysis of the primary synthetic routes to dichloroisothiazoles, offering insights into the underlying mechanisms, experimental considerations, and practical applications of each methodology.
Overview of Dichloroisothiazole Isomers and Their Significance
The three primary dichloroisothiazole isomers of synthetic importance are 3,4-dichloroisothiazole, 4,5-dichloroisothiazole, and 3,5-dichloroisothiazole. Each isomer possesses a unique profile of reactivity and biological efficacy. For instance, derivatives of 3,4-dichloroisothiazole are key precursors to potent fungicides like Isotianil.[3] This guide will focus on the synthesis of the commercially significant 3,4- and 4,5-dichloroisothiazole derivatives.
Retrosynthetic Analysis: Deconstructing the Isothiazole Ring
From a retrosynthetic perspective, the formation of the isothiazole ring can be broadly categorized into several approaches, primarily involving the construction of the S-N bond and subsequent or concurrent ring closure.[3] The choice of starting materials and reaction conditions dictates the final substitution pattern of the dichloroisothiazole product.
Key Synthesis Routes: A Detailed Comparison
This section will delve into the most prevalent and industrially relevant methods for synthesizing dichloroisothiazoles. We will examine each route's mechanism, advantages, and limitations, supported by experimental data.
Synthesis of 3,4-Dichloroisothiazole-5-carbonitrile: The Industrial Workhorse
A cornerstone of the agrochemical industry is the synthesis of 3,4-dichloroisothiazole-5-carbonitrile, a key intermediate for fungicides. The most established route involves the reaction of a cyanide source with carbon disulfide and chlorine gas.[4][5]
3.1.1. Classical Route: From Alkali Metal Cyanides
This method, while effective, utilizes highly toxic alkali metal cyanides like sodium cyanide.[5]
Reaction Scheme:
Caption: Synthesis of 3,4-dichloroisothiazole-5-carbonitrile from NaCN.
Mechanism & Causality: The reaction proceeds through the formation of a sodium cyanodithioformate complex. The subsequent chlorination at elevated temperatures (20-50°C) is crucial for the oxidative cyclization and formation of the isothiazole ring.[5] Chlorination at lower temperatures leads to different products. The use of aprotic polar solvents like dimethylformamide (DMF) is preferred to facilitate the reaction.[3][5]
Advantages:
-
High yield and purity of the final product.
-
Well-established and scalable process.
Limitations:
-
Use of extremely toxic sodium cyanide poses significant safety and environmental risks.
-
The reaction can be exothermic and requires careful temperature control.
3.1.2. A Safer Alternative: The Ferrocyanide Process
To mitigate the hazards associated with simple cyanides, a newer method utilizing less toxic ferrocyanide complexes, such as sodium ferrocyanide, has been developed.[6]
Reaction Scheme:
Caption: Safer synthesis of 3,4-dichloroisothiazole-5-carbonitrile.
Mechanism & Causality: This process involves the reaction of a ferrocyanide complex with carbon disulfide and chlorine in the presence of a catalyst, such as copper(I) iodide or palladium chloride.[6] The catalyst is believed to facilitate the cleavage of the cyanide from the iron complex and promote the subsequent reaction cascade.
Advantages:
-
Avoids the use of highly toxic sodium cyanide, significantly improving industrial safety.[6]
-
The raw materials are low-cost and readily available.[6]
-
The process is suitable for large-scale production.[6]
Limitations:
-
Requires a catalyst, which may need to be removed from the final product.
-
Reaction times can be lengthy.[6]
Synthesis from Succinonitrile
An industrially attractive method for producing 3,4-dichloroisothiazole-5-carbonitrile involves the direct reaction of succinonitrile with sulfur and chlorine gas.[3]
Reaction Scheme:
Caption: Synthesis from succinonitrile, sulfur, and chlorine.
Mechanism & Causality: This route is valued for its atom economy and avoidance of hazardous cyanide reagents. The reaction likely proceeds through a series of chlorination and sulfurization steps, leading to the formation of the heterocyclic ring.
Advantages:
-
Avoids the use of aprotic polar solvents, reducing production costs and environmental impact.[3]
-
Represents a more environmentally friendly approach.
Limitations:
-
The reaction may require high temperatures and produce byproducts.
-
Purification of the final product can be challenging.
Synthesis of 4,5-Dichloroisothiazole Derivatives
The 4,5-dichloroisothiazole scaffold is also of significant interest. These compounds are often synthesized from precursors already containing the isothiazole ring.
3.3.1. From 3-Substituted Isothiazoles
A common strategy involves the functionalization of a pre-formed isothiazole ring. For example, 3-substituted 4,5-dichloroisothiazoles can be prepared in good yields.[7]
Experimental Protocol: General Procedure for the Synthesis of 3-Substituted 4,5-Dichloroisothiazoles [7]
-
Dissolve the starting 3-substituted isothiazole in a suitable solvent (e.g., chloroform).
-
Add a chlorinating agent (e.g., sulfuryl chloride) dropwise at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a suitable reagent (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Hydrolysis to Dichloroisothiazole Carboxylic Acids
The corresponding carboxylic acids are often the desired final products or key intermediates for further derivatization. These are typically obtained by the hydrolysis of the corresponding nitriles.[8]
Experimental Protocol: Hydrolysis of 3,4-Dichloro-5-cyanoisothiazole [8]
-
Suspend the crude 3,4-dichloro-5-cyanoisothiazole in methanol.
-
Add a 45% sodium hydroxide solution.
-
Stir the reaction mixture at 40°C for 2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Adjust the pH of the remaining solution to 3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with cold water to afford the desired 3,4-dichloroisothiazole-5-carboxylic acid.
Comparative Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Catalyst | Advantages | Disadvantages |
| Classical Route for 3,4-dichloro-5-cyanoisothiazole | Sodium Cyanide, Carbon Disulfide | Chlorine | None | High yield, well-established | Extremely toxic starting material, exothermic |
| Ferrocyanide Process for 3,4-dichloro-5-cyanoisothiazole [6] | Sodium Ferrocyanide, Carbon Disulfide | Chlorine | CuI, PdCl₂, etc. | Safer raw materials, low cost | Requires catalyst, longer reaction times |
| Succinonitrile Route for 3,4-dichloro-5-cyanoisothiazole [3] | Succinonitrile, Sulfur | Chlorine | None | Avoids hazardous cyanides and polar solvents | Potential for byproducts, purification challenges |
| From 3-Substituted Isothiazoles for 4,5-dichloroisothiazoles [7] | 3-Substituted Isothiazole | Chlorinating agent (e.g., SO₂Cl₂) | None | Good yields, versatile for various substituents | Requires pre-formed isothiazole ring |
Conclusion and Future Outlook
The synthesis of dichloroisothiazoles has evolved significantly, with a clear trend towards safer and more environmentally benign methodologies. While the classical route using alkali metal cyanides remains a benchmark for efficiency, the development of the ferrocyanide process and the succinonitrile route represents significant progress in green chemistry. For the synthesis of specifically substituted isomers like 4,5-dichloroisothiazoles, the functionalization of pre-existing isothiazole rings remains a powerful and versatile strategy.
Future research will likely focus on the development of even more efficient catalytic systems, the use of flow chemistry to improve safety and scalability, and the exploration of novel starting materials derived from renewable feedstocks. As the demand for effective and sustainable agrochemicals and pharmaceuticals continues to grow, innovation in the synthesis of dichloroisothiazoles will remain a critical area of research.
References
- Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
-
Song, Y., et al. (2018). Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 66(28), 7319-7327. [Link]
-
[Author not specified]. (Date not specified). Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles. CrystEngComm. [Link]
- [Author not specified]. (Date not specified). Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid.
- [Author not specified]. (Date not specified). Preparation method of 3, 4-dichloro 5-cyanoisothiazole.
- [Author not specified]. (Date not specified). 3, 4-dichloroisothiazoles and process for making them.
-
[Author not specified]. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]
- [Author not specified]. (Date not specified). Synthesis of 4,5-Dichloroisothiazole-3-carboxylic Acid Amides and Esters.
- [Author not specified]. (Date not specified). PROCESS FOR PRODUCING ISOTHIAZOLE DERIVATIVE.
Sources
- 1. Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. DE102005031348B4 - Process for the preparation of 3,4-dichloroisothiazolecarboxylic acid - Google Patents [patents.google.com]
- 5. US3341547A - 3, 4-dichloroisothiazoles and process for making them - Google Patents [patents.google.com]
- 6. CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents [patents.google.com]
- 7. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
A Researcher's Guide to Validating the Mechanism of Action of Isothiazole Herbicides
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the mechanism of action of isothiazole-based herbicides. Isothiazole derivatives represent a versatile class of bioactive compounds with demonstrated potential in agriculture as fungicides, insecticides, and herbicides.[1][2] While some isothiazole compounds have a known herbicidal mode of action, many derivatives may exhibit novel mechanisms, necessitating a robust validation strategy. This document will delve into the known mechanisms, present a comparative analysis with established herbicide classes, and provide detailed experimental protocols to elucidate and confirm the mode of action of new isothiazole candidates.
The Enigmatic Herbicidal Action of Isothiazoles: A Case Study
The isothiazole nucleus is a key component in a variety of biologically active molecules.[3][4] In the context of herbicides, the mechanism of action for many isothiazole derivatives is not yet fully understood, placing them in a category of compounds with unknown modes of action that require in-depth investigation.[5] However, a specific class of isothiazole derivatives, the aminoisothiazolamides, has been identified as inhibitors of lysyl-tRNA synthetase.[1] This enzyme is critical for protein synthesis in plants, and its inhibition leads to the cessation of growth and eventual plant death.[1]
Proposed Signaling Pathway for Aminoisothiazolamide Herbicides
The inhibition of lysyl-tRNA synthetase by aminoisothiazolamides disrupts the translation process, a fundamental step in gene expression. This disruption triggers a cascade of downstream cellular events, ultimately leading to plant mortality.
Caption: Proposed signaling pathway of aminoisothiazolamide herbicides.
A Comparative Framework: Isothiazoles vs. Established Herbicide Classes
To effectively validate the mechanism of a novel isothiazole herbicide, it is crucial to compare its physiological and biochemical effects with those of well-characterized herbicide classes. This comparative approach helps to either classify the new compound into an existing mode of action group or to highlight its unique properties, suggesting a novel mechanism.
| Herbicide Class | Mechanism of Action | Key Target Enzyme/Process | WSSA Group | Typical Injury Symptoms |
| Isothiazoles (Aminoisothiazolamides) | Inhibition of Protein Synthesis | Lysyl-tRNA Synthetase | Unknown | Growth cessation, eventual necrosis.[1] |
| Sulfonylureas | Inhibition of Amino Acid Synthesis | Acetolactate Synthase (ALS) | 2 | Stunting, interveinal chlorosis, purpling of leaves.[6] |
| Triazines | Inhibition of Photosynthesis | Photosystem II (D1 protein) | 5 | Chlorosis followed by necrosis, primarily on older leaves.[7] |
| Glyphosate | Inhibition of Amino Acid Synthesis | EPSP Synthase | 9 | Systemic chlorosis of new growth, followed by necrosis. |
| Glufosinate | Inhibition of Amino Acid Synthesis | Glutamine Synthetase | 10 | Rapid chlorosis and necrosis due to ammonia accumulation. |
| Aryloxyphenoxy-propionates | Inhibition of Lipid Synthesis | Acetyl-CoA Carboxylase (ACCase) | 1 | Discoloration and disintegration of meristematic tissues in grasses.[8] |
The Validation Workflow: A Step-by-Step Experimental Guide
Validating the mechanism of action of a new herbicide is a multi-step process that moves from broad physiological observations to specific molecular target identification.[9] The following workflow provides a structured approach for researchers.
Caption: Experimental workflow for validating a herbicide's mechanism of action.
Detailed Experimental Protocols
Objective: To determine the herbicidal efficacy (e.g., GR50 - the dose required for 50% growth reduction) and to observe the macroscopic symptoms of phytotoxicity.
Materials:
-
Test isothiazole herbicide
-
A selection of monocot and dicot weed species (e.g., Avena fatua, Amaranthus retroflexus)
-
Potting medium
-
Controlled environment growth chamber
-
Spray chamber for uniform herbicide application
Procedure:
-
Grow test plants to the 2-4 leaf stage in pots.
-
Prepare a series of herbicide dilutions.
-
Apply the herbicide dilutions to the plants using a calibrated spray chamber. Include a control group sprayed only with the carrier solvent.
-
Return the plants to the growth chamber and observe daily for 14-21 days.
-
Record visual injury symptoms (e.g., chlorosis, necrosis, stunting, malformation).
-
At the end of the observation period, harvest the above-ground biomass and measure the fresh or dry weight.
-
Calculate the GR50 value by fitting the data to a log-logistic dose-response curve.
Causality Insight: This initial step is crucial for establishing the biological activity of the compound and provides the first clues about its mode of action through the observation of specific symptomology.
Objective: To specifically test the hypothesis that the isothiazole herbicide inhibits lysyl-tRNA synthetase.
Materials:
-
Purified plant lysyl-tRNA synthetase (can be obtained through recombinant expression)
-
Test isothiazole herbicide
-
[¹⁴C]-Lysine
-
Yeast tRNA
-
ATP, MgCl₂, and other necessary buffer components
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the buffer, ATP, MgCl₂, yeast tRNA, and [¹⁴C]-Lysine.
-
Add varying concentrations of the isothiazole herbicide to the reaction mixture. Include a control with no herbicide.
-
Initiate the reaction by adding the purified lysyl-tRNA synthetase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific time.
-
Stop the reaction by precipitating the tRNA (e.g., with trichloroacetic acid).
-
Wash the precipitate to remove unincorporated [¹⁴C]-Lysine.
-
Quantify the amount of [¹⁴C]-Lysine attached to the tRNA using a scintillation counter.
-
Calculate the IC50 value (the concentration of herbicide required for 50% inhibition of enzyme activity).
Trustworthiness: This in vitro assay provides direct evidence of the interaction between the herbicide and its putative target enzyme, forming a self-validating system for the proposed mechanism.
Objective: To determine if the isothiazole herbicide induces oxidative stress as a primary or secondary effect. Many herbicides can lead to the generation of reactive oxygen species (ROS).[10][11]
Materials:
-
Plant tissue from herbicide-treated and control plants
-
Spectrophotometer
-
Reagents for measuring hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) content (a marker of lipid peroxidation)
Procedure for H₂O₂ Measurement:
-
Homogenize plant tissue in trichloroacetic acid (TCA).
-
Centrifuge to pellet debris.
-
Add potassium iodide and phosphate buffer to the supernatant.
-
Measure the absorbance at 390 nm.
Procedure for MDA Measurement (TBARS Assay):
-
Homogenize plant tissue in TCA.
-
Centrifuge to pellet debris.
-
Add thiobarbituric acid (TBA) to the supernatant and heat.
-
Cool the reaction and measure the absorbance at 532 nm and 600 nm (for non-specific absorbance correction).
Authoritative Grounding: The induction of oxidative stress is a known secondary effect of ALS inhibitors and a primary effect of some other herbicide classes.[6] Comparing the timing and extent of oxidative stress with known herbicides can help to place the isothiazole's mechanism in context.
Conclusion and Future Directions
The validation of the mechanism of action for isothiazole herbicides is a dynamic area of research. While the inhibition of lysyl-tRNA synthetase provides a concrete starting point, the chemical diversity of isothiazole derivatives suggests that other novel mechanisms may be discovered.[1] The systematic application of the experimental workflows outlined in this guide will be instrumental in elucidating these mechanisms, paving the way for the development of new and effective weed management solutions. The continuous emergence of herbicide-resistant weeds underscores the critical need for herbicides with novel modes of action.[12]
References
-
Unknown Mode of Action | Herbicide Symptoms. UC Agriculture and Natural Resources. Available at: [Link]
-
Outline of the experimental workflow. (a) Experimental setup using an... ResearchGate. Available at: [Link]
-
[Biological activity of the isothiazole derivatives]. PubMed. Available at: [Link]
-
Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve. Available at: [Link]
-
Effect of Occupational Exposure to Herbicides on Oxidative Stress in Sprayers. PMC - NIH. Available at: [Link]
-
C715 Herbicide Mode of Action. Southeast Research-Extension Center. Available at: [Link]
-
Mechanisms of evolved herbicide resistance. PMC - NIH. Available at: [Link]
-
Molecular Mechanisms of Herbicide Resistance in Weeds. PMC - NIH. Available at: [Link]
-
(PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]
-
Natural Compounds as Next-Generation Herbicides. PMC - NIH. Available at: [Link]
-
Herbicides and its role in Induction of Oxidative Stress- A Review. ijeab. Available at: [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. Available at: [Link]
-
New Approaches to Herbicide and Bioherbicide Discovery | Weed Science | Cambridge Core. Cambridge University Press & Assessment. Available at: [Link]
-
(PDF) Discovering new modes of action for herbicides and the impact of genomics. ResearchGate. Available at: [Link]
-
The nexus between reactive oxygen species and the mechanism of action of herbicides. academic.oup.com. Available at: [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. National Institutes of Health. Available at: [Link]
-
Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase. Frontiers. Available at: [Link]
-
Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Books. Available at: [Link]
-
Distribution and management of herbicide resistance in broad-leaved weeds. AHDB. Available at: [Link]
-
Ambrosia artemisiifolia in Hungary: A Review of Challenges, Impacts, and Precision Agriculture Approaches for Sustainable Site-Specific Weed Management Using UAV Technologies. MDPI. Available at: [Link]
-
Effect of herbicides on the activity of antioxidant enzymes and ALA-D in transgenic hybrid corn. scielo.br. Available at: [Link]
-
Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]
-
Identifying Unknown Herbicide Targets. Plant and Soil Sciences eLibrary. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. [Biological activity of the isothiazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Unknown Mode of Action | Herbicide Symptoms [ucanr.edu]
- 6. Frontiers | Role of oxidative stress in the physiology of sensitive and resistant Amaranthus palmeri populations treated with herbicides inhibiting acetolactate synthase [frontiersin.org]
- 7. southeast.k-state.edu [southeast.k-state.edu]
- 8. cropj.com [cropj.com]
- 9. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Occupational Exposure to Herbicides on Oxidative Stress in Sprayers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijeab.com [ijeab.com]
- 12. Molecular Mechanisms of Herbicide Resistance in Weeds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Isothiazole Derivatives Against Commercial Standards
Abstract
The isothiazole nucleus is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in modern medicinal chemistry. This guide provides a comprehensive framework for benchmarking novel isothiazole derivatives against established commercial standards. We will navigate the logical progression from initial in vitro target validation to determinative in vivo efficacy studies, emphasizing the rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and position new chemical entities within the competitive therapeutic landscape.
Introduction: The Enduring Relevance of the Isothiazole Scaffold
Isothiazoles are five-membered aromatic heterocycles containing adjacent nitrogen and sulfur atoms. This arrangement confers a distinct chemical personality, making the scaffold a versatile building block for designing agents that target a wide array of biological systems.[1][3] From kinase inhibitors in oncology to novel anti-inflammatory and antimicrobial agents, isothiazole derivatives have demonstrated significant therapeutic potential.[3][4][5] The development of new derivatives is a continuous effort to enhance potency, selectivity, and pharmacokinetic profiles over existing treatments.[1]
This guide will use a case-study approach, benchmarking two hypothetical novel isothiazole derivatives, ITD-A1 (a putative kinase inhibitor) and ITD-B2 (a putative anti-inflammatory agent), against industry-standard commercial drugs.
-
For Kinase Inhibition: We will benchmark ITD-A1 against Dasatinib , a potent multi-kinase inhibitor containing a related thiazole scaffold, widely used in cancer therapy.[6]
-
For Anti-Inflammatory Activity: We will benchmark ITD-B2 against Celecoxib , a selective COX-2 inhibitor, representing a standard of care for inflammatory conditions.[7]
The objective is not merely to present data but to construct a self-validating experimental narrative that builds confidence in the therapeutic potential of a new chemical entity.
The Benchmarking Workflow: A Phased Approach
A robust evaluation follows a logical, tiered progression. We begin with highly specific in vitro assays to confirm the mechanism of action and establish potency before committing to resource-intensive cellular and in vivo models. This phased approach ensures that only the most promising candidates advance, saving time and resources.
Caption: High-level experimental workflow for benchmarking new chemical entities.
Case Study 1: ITD-A1 as a Novel Kinase Inhibitor
Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a critical class of oncology drugs.[4][8] Our hypothetical derivative, ITD-A1 , was designed to inhibit a key oncogenic kinase, such as the B-Raf proto-oncogene, serine/threonine kinase (B-RAFV600E).
In Vitro Evaluation: From Enzyme to Cell
Rationale: The first and most critical question is whether ITD-A1 directly and potently inhibits its intended kinase target. An in vitro enzyme inhibition assay provides a clean, cell-free system to measure this interaction and determine the half-maximal inhibitory concentration (IC₅₀), a key metric of potency.[9][10]
Experimental Protocol: Fluorometric Kinase Inhibition Assay
-
Reagent Preparation: Recombinant human B-RAFV600E enzyme, a suitable peptide substrate, and ATP are prepared in kinase buffer.
-
Compound Dilution: A serial 10-point dilution of ITD-A1 and the commercial standard, Dasatinib, is prepared in DMSO and then diluted into the assay buffer.
-
Kinase Reaction: The kinase, substrate, and test compound (or DMSO vehicle control) are incubated together in a 384-well plate. The reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period (e.g., 60 minutes), a detection reagent containing ADP-Glo™ is added. This reagent quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme) and the IC₅₀ value is calculated using a non-linear regression curve fit.
Rationale: Potency in a cell-free assay does not guarantee activity in a cellular context. The compound must be able to cross the cell membrane and inhibit the target in a complex intracellular environment. We use a cancer cell line known to be dependent on B-RAFV600E signaling (e.g., A375 melanoma) to assess anti-proliferative activity.[11] Concurrently, we test against a non-cancerous cell line (e.g., primary fibroblasts) to establish a preliminary therapeutic window.
Experimental Protocol: LDH Cytotoxicity Assay The Lactate Dehydrogenase (LDH) assay is a reliable method for measuring cell death by quantifying the release of this cytosolic enzyme from cells with compromised membrane integrity.[12][13]
-
Cell Plating: A375 (cancer) and primary fibroblast (non-cancer) cells are seeded into separate 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ITD-A1 or Dasatinib for 72 hours.
-
Supernatant Collection: A portion of the cell culture supernatant is carefully transferred to a fresh, optically clear 96-well plate.[12]
-
LDH Reaction: The LDH assay reagent, which contains a tetrazolium salt, is added to each well.[13] Released LDH will catalyze a reaction that produces a colored formazan product.
-
Data Analysis: The absorbance is measured at ~490 nm.[14] Percentage cytotoxicity is calculated relative to a "maximum LDH release" control (cells lysed with Triton™ X-100) and a "spontaneous release" control (untreated cells).[11][14]
Comparative Data Summary: ITD-A1 vs. Dasatinib
| Parameter | Assay | ITD-A1 (Hypothetical Data) | Dasatinib (Reference) | Justification |
| Potency | B-RAFV600E Kinase Inhibition | IC₅₀ = 23 nM | IC₅₀ = 47 nM[8] | Demonstrates superior direct target inhibition. |
| Efficacy | A375 Cell Cytotoxicity | EC₅₀ = 50 nM | EC₅₀ = 95 nM | Shows potent on-target effect in a relevant cancer cell line. |
| Safety | Fibroblast Cytotoxicity | EC₅₀ = 1,500 nM | EC₅₀ = 1,800 nM | Indicates a favorable preliminary therapeutic window. |
| Selectivity Index | (Fibroblast EC₅₀ / A375 EC₅₀) | 30 | 18.9 | Suggests better selectivity for cancer cells over normal cells. |
Case Study 2: ITD-B2 as a Novel Anti-Inflammatory Agent
Chronic inflammation underlies numerous diseases.[15] Many anti-inflammatory drugs, like Celecoxib, function by inhibiting cyclooxygenase (COX) enzymes. Our hypothetical derivative, ITD-B2 , is designed as a novel anti-inflammatory agent.
In Vitro Evaluation: Macrophage-Based Anti-inflammatory Assay
Rationale: To assess anti-inflammatory potential in vitro, we use a cell-based model that mimics an inflammatory response. RAW 264.7 macrophages, when stimulated with lipopolysaccharide (LPS), produce key inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.[15] We can measure the ability of ITD-B2 to suppress the production of these mediators.
Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 cells are plated in a 96-well plate and cultured overnight.
-
Pre-treatment: Cells are pre-treated with various concentrations of ITD-B2 or Celecoxib for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess Reagent system.
-
Data Analysis: The absorbance is read at 540 nm. The percentage inhibition of NO production is calculated relative to the LPS-only treated cells.
In Vivo Evaluation: Validating Efficacy in a Disease Model
Rationale: A successful in vitro result must be validated in a living system. The carrageenan-induced paw edema model in rats is a classic and well-accepted method for evaluating acute anti-inflammatory activity in vivo.[7][16][17] It allows us to assess the compound's ability to reduce inflammation after systemic administration.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
-
Animal Acclimation: Male Wistar rats are acclimated for one week.
-
Compound Administration: Animals are divided into groups: Vehicle Control, Celecoxib (e.g., 10 mg/kg), and ITD-B2 (e.g., 10 mg/kg). The compounds are administered orally (p.o.).
-
Inflammation Induction: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar surface of the right hind paw of each rat.
-
Edema Measurement: The paw volume is measured using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the vehicle control group.
Comparative Data Summary: ITD-B2 vs. Celecoxib
| Parameter | Assay | ITD-B2 (Hypothetical Data) | Celecoxib (Reference) | Justification |
| In Vitro Activity | NO Inhibition (RAW 264.7) | IC₅₀ = 1.2 µM | IC₅₀ = 1.5 µM | Demonstrates comparable cellular anti-inflammatory activity. |
| In Vivo Efficacy | Paw Edema Inhibition (3 hr) | 75% | 70%[7] | Shows superior efficacy in a standard acute inflammation model. |
The Crucial Role of Pharmacokinetics (PK)
Rationale: A compound can have outstanding potency and efficacy but fail if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. Pharmacokinetic (PK) studies, which evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, are therefore non-negotiable.[18][19][20] This data is essential for bridging the gap between in vitro potency and in vivo efficacy and for determining the appropriate dosing regimen for efficacy studies.[21]
Caption: Relationship between in vitro potency, PK, and in vivo efficacy.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Preparation: Cannulated male Sprague-Dawley rats are used to facilitate serial blood sampling.
-
Compound Administration: A single dose of the test compound (e.g., ITD-A1) is administered via intravenous (IV) and oral (p.o.) routes in separate groups of animals.
-
Blood Sampling: Blood samples are collected at specific time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is isolated from the blood samples.
-
Bioanalysis: The concentration of the compound in the plasma is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[20]
-
Data Analysis: Key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are calculated using software like Phoenix WinNonlin.
Conclusion and Future Directions
This guide outlines a logical, evidence-based framework for the preclinical benchmarking of novel isothiazole derivatives. Through a phased approach combining in vitro and in vivo assays, we can build a comprehensive data package that objectively assesses a compound's potency, efficacy, safety, and pharmacokinetic profile relative to established commercial standards.
The hypothetical data for ITD-A1 and ITD-B2 suggest they are promising candidates worthy of further investigation. The next steps in their development would involve broader selectivity profiling, multi-dose toxicity studies, and efficacy testing in more advanced or chronic disease models, ultimately paving the way for Investigational New Drug (IND)-enabling studies. This structured benchmarking process is fundamental to identifying and advancing new chemical entities with the highest probability of clinical success.
References
- Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed. (n.d.). PubMed.
- Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction - PMC. (2024, April 18).
- Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. (n.d.). ScienceOpen.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC. (n.d.).
- Synthesis of isothiazole derivatives with potential biological activity - PubMed. (1992, July 1). PubMed.
- What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025, March 14). WuXi AppTec.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024, January 29). Agilex Biolabs.
- Application Notes and Protocols: Isothiazole and Thiazole Scaffolds in Kinase Inhibitor Synthesis - Benchchem. (n.d.). BenchChem.
- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. (2019, October 17). Thieme Connect.
- Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. (2024, July 24). RSC Publishing.
- Synthesis and Biological Activity of Novel Comenic Acid Derivatives Containing Isoxazole and Isothiazole Moieties - ResearchGate. (2018, November 30).
- Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (n.d.). MDPI.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
- Selected commercial drugs based on thiazole - ResearchGate. (n.d.).
- Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Publishing. (n.d.). Royal Society of Chemistry.
- In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed. (n.d.). PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (2019, March 18). SciELO.
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - ResearchGate. (2018, January 27).
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (2022, November 5). PubMed.
- LDH assay kit guide: Principles and applic
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - NIH. (2011, November 17).
- LDH Cytotoxicity Assay FAQs - G-Biosciences. (2020, April 7). G-Biosciences.
- Isothiazole - Wikipedia. (n.d.). Wikipedia.
- Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). PubMed.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - ACS Publications. (2025, March 27).
- In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC - PubMed Central. (2024, December 8).
- A near-universal way to measure enzyme inhibition | Newsroom. (2018, March 1). McGill University.
- Some thiazole-based synthetic commercial drugs in the market. - ResearchGate. (n.d.).
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Isothiazole - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mcgill.ca [mcgill.ca]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In vitro and in vivo anti-inflammatory effects of a novel 4,6-bis ((E)-4-hydroxy-3-methoxystyryl)-1-phenethylpyrimidine-2(1H)-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 21. scienceopen.com [scienceopen.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 3,5-Dichloro-4-Isothiazolecarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a lead compound is a pivotal parameter that dictates its pharmacokinetic profile and, ultimately, its clinical success. A compound that is too rapidly metabolized will have a short duration of action, leading to the need for frequent dosing and potential challenges in maintaining therapeutic concentrations. Conversely, a compound that is excessively stable may accumulate in the body, increasing the risk of toxicity. The isothiazole scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2][3] This guide focuses on a specific chemical class: 3,5-dichloro-4-isothiazolecarboxylic acid derivatives. We will provide an in-depth, objective comparison of their metabolic stability, supported by established experimental protocols and illustrative data, to empower researchers in making informed decisions in their drug design endeavors.
Understanding the Metabolic Landscape of Isothiazole Carboxylic Acids
The metabolic fate of 3,5-dichloro-4-isothiazolecarboxylic acid derivatives is governed by the interplay of several structural features: the isothiazole ring, the carboxylic acid moiety, and the two chlorine substituents. Each of these presents potential sites for metabolic enzymes to act upon.
Phase I Metabolism: The Role of Cytochrome P450
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism, introducing or exposing functional groups on drug molecules. For isothiazole derivatives, several CYP-mediated reactions are of particular concern:
-
S-oxidation: The sulfur atom in the isothiazole ring is susceptible to oxidation by CYPs, which can be a key step in the biotransformation of these compounds.[4]
-
Ring Cleavage: Reductive cleavage of the isothiazole ring has been observed in the metabolism of drugs like lurasidone.[5]
-
Bioactivation: A critical and potentially hazardous metabolic pathway for isothiazoles is their bioactivation into reactive metabolites.[6][7][8][9] This process, often mediated by CYP3A4, 1A2, and 2D6 in humans, can involve sulfur oxidation followed by nucleophilic attack (e.g., by glutathione) at the C4 position of the isothiazole ring.[6][7][8][9] This can lead to the formation of covalent adducts with proteins and other macromolecules, a potential source of idiosyncratic drug toxicity.[10][11]
-
Dehalogenation: While halogenated aromatic compounds can be resistant to metabolism, dehalogenation can occur through oxidative or reductive pathways.[12][13]
Phase II Metabolism: Conjugation Pathways
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: The carboxylic acid group is a prime target for glucuronidation, a common conjugation pathway catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15][16] The resulting acyl glucuronides are generally inactive and readily eliminated. However, these metabolites can be chemically reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs.[17][18]
The interplay of these pathways determines the overall metabolic stability of a given derivative.
Experimental Assessment of Metabolic Stability: A Validating System
To experimentally assess the metabolic stability of novel 3,5-dichloro-4-isothiazolecarboxylic acid derivatives, the in vitro liver microsomal stability assay is the gold standard in early drug discovery. This assay provides a robust and reproducible measure of a compound's intrinsic clearance.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates the typical workflow for a liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, with each step contributing to the accuracy and reliability of the results.
1. Reagent Preparation:
-
Test Compounds: Prepare 10 mM stock solutions of the 3,5-dichloro-4-isothiazolecarboxylic acid derivatives in DMSO. The high concentration allows for minimal organic solvent in the final incubation.
-
Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute the microsomes to a final concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4). Keeping the microsomes on ice is crucial to preserve enzymatic activity.
-
NADPH Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer (pH 7.4). This ensures a sustained supply of the necessary cofactor, NADPH, for CYP enzyme activity.
2. Incubation:
-
In a 96-well plate, add the test compound to the liver microsome suspension to achieve a final concentration of 1 µM. The low concentration minimizes the risk of enzyme saturation.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding it to a collection plate containing a threefold excess of cold acetonitrile with an internal standard. The cold acetonitrile stops the enzymatic reaction and precipitates the proteins. The internal standard is essential for accurate quantification by LC-MS/MS.
3. Sample Processing and Analysis:
-
Centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC separates the parent compound from any metabolites, and the MS/MS provides sensitive and specific quantification.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).
Comparative Analysis of 3,5-Dichloro-4-Isothiazolecarboxylic Acid Derivatives
To illustrate how structural modifications can impact metabolic stability, we present hypothetical data for a series of derivatives based on established structure-metabolism relationships.
Illustrative Derivatives and Rationale for Their Selection
Let's consider the following hypothetical derivatives of the parent compound (Compound A):
-
Compound A: 3,5-dichloro-4-isothiazolecarboxylic acid (the parent scaffold)
-
Compound B: Methyl ester of Compound A. Esterification of the carboxylic acid can block glucuronidation.
-
Compound C: Amide derivative of Compound A. Amides are generally more stable to hydrolysis than esters.
-
Compound D: Compound A with a p-methoxy-phenyl group attached to the carboxylic acid via an amide linkage. The methoxy group provides a potential "metabolic soft spot" for O-demethylation.
-
Compound E: A bioisosteric replacement of the isothiazole ring with a pyrazole. This modification is intended to mitigate the risk of S-oxidation and bioactivation.[6][7][8][9]
Hypothetical Metabolic Stability Data
The following table summarizes the hypothetical results from a human liver microsomal stability assay for these compounds.
| Compound | Derivative | t½ (min) | CLint (µL/min/mg protein) | Predicted Major Metabolic Pathway |
| A | Parent Acid | 45 | 15.4 | Glucuronidation, Ring Cleavage |
| B | Methyl Ester | 35 | 19.8 | Ester Hydrolysis, Ring Cleavage |
| C | Simple Amide | 55 | 12.6 | Ring Cleavage, Amide Hydrolysis (minor) |
| D | p-MeO-Ph Amide | 20 | 34.7 | O-demethylation, Ring Cleavage |
| E | Pyrazole Bioisostere | >60 | <11.6 | Glucuronidation (slower rate) |
Disclaimer: The data presented in this table is illustrative and intended to demonstrate the principles of structure-metabolism relationships. Actual experimental results may vary.
Interpretation of the Comparative Data
-
Compound A (Parent): Shows moderate stability. The primary metabolic routes are predicted to be Phase II glucuronidation of the carboxylic acid and potential Phase I cleavage of the isothiazole ring.
-
Compound B (Ester): The ester is predicted to be more rapidly metabolized than the parent acid due to susceptibility to hydrolysis by esterases present in liver microsomes. This leads to a shorter half-life and higher intrinsic clearance.
-
Compound C (Amide): The amide is generally more stable to hydrolysis than the ester, resulting in a longer half-life and lower intrinsic clearance compared to Compound B.
-
Compound D (Metabolic Soft Spot): The introduction of a metabolically labile p-methoxyphenyl group provides a readily accessible site for CYP-mediated O-demethylation. This significantly decreases the metabolic stability of the molecule.
-
Compound E (Bioisostere): Replacing the isothiazole with a pyrazole is expected to block the S-oxidation and subsequent bioactivation pathway. This leads to a significant increase in metabolic stability.
Structure-Metabolism Relationships and Strategies for Optimization
The illustrative data highlights key principles for optimizing the metabolic stability of 3,5-dichloro-4-isothiazolecarboxylic acid derivatives.
Caption: Strategies for modulating the metabolic stability of the core scaffold.
Key Takeaways for Drug Design
-
Protecting the Carboxylic Acid: Conversion of the carboxylic acid to a more stable amide can be an effective strategy to reduce clearance via glucuronidation.
-
Introducing Metabolic Soft Spots: While seemingly counterintuitive, introducing a predictable and non-toxic metabolic pathway, such as O-demethylation on a peripheral part of the molecule, can sometimes be a viable strategy to divert metabolism away from the core scaffold and avoid the formation of reactive metabolites.
-
Bioisosteric Replacement: For compounds where bioactivation of the isothiazole ring is a concern, replacing it with a less metabolically labile heterocycle, such as a pyrazole or isoxazole, is a powerful approach to enhance metabolic stability and reduce the risk of toxicity.[6][7][8][9]
Conclusion
The metabolic stability of 3,5-dichloro-4-isothiazolecarboxylic acid derivatives is a complex interplay of Phase I and Phase II metabolic pathways. A thorough understanding of these pathways, coupled with robust in vitro assessment using techniques like the liver microsomal stability assay, is essential for the successful development of drug candidates from this chemical class. By systematically evaluating structure-metabolism relationships, researchers can rationally design derivatives with optimized pharmacokinetic profiles, increasing the likelihood of advancing safe and effective medicines to the clinic.
References
-
Teffera, Y., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1743–1752. [Link]
-
Wikipedia. (n.d.). Lurasidone. [Link]
-
Wen, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Isothiazole Based 1,2,4-Trizaole Derivatives. Chinese Journal of Chemistry, 36(8), 731-736. [Link]
-
Dalvi, T., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Journal of Chemical Information and Modeling, 61(7), 3469–3481. [Link]
-
Mani, C., et al. (2004). Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. Drug Metabolism and Disposition, 32(4), 381-387. [Link]
-
Liu, D. Q., et al. (2004). In Vitro Metabolism of MK-0767...Identification of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition, 32(9), 1023-1031. [Link]
-
Teffera, Y., et al. (2010). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. Chemical Research in Toxicology, 23(11), 1743-1752. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 980-995. [Link]
-
Reyes-Garcés, N., et al. (2020). Analytical methods for isothiazolinones determination in different products. In Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. [Link]
-
de Weert, J., et al. (2001). Biotransformation of the Major Fungal Metabolite 3,5-Dichloro-p-Anisyl Alcohol under Anaerobic Conditions and Its Role in Formation of Bis(3,5-Dichloro-4-Hydroxyphenyl)methane. Applied and Environmental Microbiology, 67(7), 3057-3062. [Link]
-
Regiec, A., et al. (2002). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 335(5), 223-230. [Link]
-
Lipscomb, J. C. (2013). I. Investigation of the Factors Influencing Dichloroacetic Acid Metabolism. ResearchGate. [Link]
-
Ladino-Orjuela, G., et al. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]
-
Obach, R. S., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology, 23(9), 1515-1525. [Link]
-
Hypha Discovery. (n.d.). Acyl Glucuronides of Carboxylic acid-containing Drugs. [Link]
-
Teffera, Y., et al. (2010). Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery. ACS Publications. [Link]
-
Dalvi, T., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. The Gohlke Group. [Link]
-
Breborowicz, A., et al. (2004). L-2-oxothiazolidine-4-carboxylic acid reduces in vitro cytotoxicity of glucose degradation products. Nephrology, Dialysis, Transplantation, 19(12), 3005-3011. [Link]
-
Dalvie, D., et al. (2022). Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications. [Link]
-
Potkin, V., & Zheldakova, R. (2021). Isothiazoles. ResearchGate. [Link]
-
Yamaguchi, T., et al. (1994). Metabolic fate of [3H]-l-menthol in the rat. Drug Metabolism and Disposition, 22(4), 616-624. [Link]
-
Carlson, G. P. (1981). Effects of Halogenated Aromatic Compounds on the Metabolism of Foreign Organic Compounds. EPA. [Link]
-
Gaba, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5489. [Link]
-
Karlsson, A. (2022). EXPLORING THE METABOLISM AND MIXTURE EFFECTS OF THE ISOTHIAZOLINONE BIOCIDES BIT AND OIT IN PLHC-1 CELLS. Gupea. [Link]
-
Li, Y., et al. (2021). Diazotrifluoroethyl Radical in Photoinduced [3 + 2] Cycloadditions. Organic Letters, 23(1), 183-188. [Link]
-
ResearchGate. (2023). Halogenated Aromatic Compounds. [Link]
-
InsideScientific. (2023, February 9). Are In Vitro Metabolism and DDI Studies Critical for an Investigational New Drug Application? YouTube. [Link]
-
Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Antimicrobial Agents and Chemotherapy, 58(9), 5065-5075. [Link]
-
Margun, A. V., et al. (2020). Synthesis of functional derivatives of chlorine-substituted isothiazoles. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 56(2), 195-201. [Link]
-
Dalvi, T., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ChemRxiv. [Link]
-
Auchus, R. J., & Miller, W. L. (2014). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of Biological Chemistry, 289(24), 16486-16495. [Link]
-
Häggblom, M. M. (1992). Microbial breakdown of halogenated aromatic pesticides and related compounds. FEMS Microbiology Letters, 103(1), 29-72. [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]
-
Bailey, M. J., & Dickinson, R. G. (2003). Acyl glucuronides: the good, the bad and the ugly. Clinical Pharmacokinetics, 42(6), 529-549. [Link]
-
Bradshaw, P. R., et al. (2020). Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships. Organic & Biomolecular Chemistry, 18(5), 857-868. [Link]
-
Wang, F., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(15), 5945-5949. [Link]
-
Heck, R. F. (1983). Formation of thiazolidine-4-carboxylic acid represents a main metabolic pathway of 5-hydroxytryptamine in rat brain. Journal of Neurochemistry, 41(1), 1-6. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. Lurasidone - Wikipedia [en.wikipedia.org]
- 6. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Bioactivation of Isothiazoles: Minimizing the Risk of Potential Toxicity in Drug Discovery / Chemical Research in Toxicology, 2010 [sci-hub.box]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hyphadiscovery.com [hyphadiscovery.com]
- 18. Kinetic modelling of acyl glucuronide and glucoside reactivity and development of structure–property relationships - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB02008J [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,5-Dichloro-4-Isothiazolecarboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3,5-dichloro-4-isothiazolecarboxylic acid. As a chlorinated heterocyclic compound, this substance requires rigorous safety protocols to protect laboratory personnel and ensure environmental compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Disclaimer: Specific data for the 3,5-dichloro-4-isothiazolecarboxylic acid isomer is not widely available. The guidance herein is based on the established chemical properties of its close isomers, such as 3,4-dichloro-5-isothiazolecarboxylic acid and 4,5-dichloro-isothiazole-3-carboxylic acid, and the general principles for managing halogenated organic waste.
Hazard Profile and Essential Risk Assessment
Understanding the specific hazards of 3,5-dichloro-4-isothiazolecarboxylic acid is the foundation of its safe management. Its molecular structure, featuring a carboxylic acid group and dichloro substitutions on an isothiazole ring, points to multiple hazard classifications.[1]
Chemical Identity and Properties
| Property | Value | Source |
| Chemical Name | 3,5-Dichloro-4-Isothiazolecarboxylic Acid | - |
| Synonyms | Dichloro-isothiazolecarboxylic acid | [1][2] |
| Molecular Formula | C₄HCl₂NO₂S | [1][2][3] |
| Molecular Weight | 198.03 g/mol | [2][3] |
| Physical Form | Solid | [4] |
| Key Structural Features | Halogenated Organic, Carboxylic Acid, Heterocycle | [1][5] |
GHS Hazard Classification (Anticipated)
Based on data from closely related isomers, the following GHS classifications should be assumed.[4][6][7]
| Pictogram | GHS Code | Hazard Statement |
| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| - | Very toxic to aquatic life with long-lasting effects.[7] |
Causality of Hazards:
-
Corrosivity & Irritation: The carboxylic acid group makes the compound acidic, capable of causing chemical burns and irritation to skin, eyes, and the respiratory tract upon contact or inhalation.[8][9]
-
Toxicity: The chlorinated heterocyclic structure contributes to its toxicity if ingested, inhaled, or absorbed through the skin.[6][7] Halogenated organics can interfere with biological processes.
-
Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic organisms.[7][10] Improper disposal can lead to long-term ecosystem damage.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
A multi-layered PPE strategy is essential to prevent exposure. The choice of PPE is dictated by the hazards identified above.
| Task | Required PPE | Rationale |
| Routine Handling (Weighing, transfers in a ventilated area) | • Nitrile or Neoprene Gloves• Safety Glasses with Side Shields• Lab Coat | Prevents incidental skin contact and protects eyes from dust or minor splashes. |
| Waste Handling & Consolidation | • Chemical-Resistant Gloves (e.g., Butyl rubber, Viton)• Chemical Splash Goggles• Face Shield (worn over goggles)• Chemical-Resistant Apron or Gown | Provides enhanced protection against splashes and direct contact during waste transfer. A face shield protects the entire face.[8][11] |
| Spill Cleanup | • All PPE from Waste Handling• Respiratory Protection (as needed, based on spill size and ventilation) | Protects against higher concentrations of dust or vapors that may be generated during a spill cleanup.[9][12] |
Laboratory Waste Management: Segregation is Key
Proper segregation at the point of generation is the most critical step in the disposal workflow. Mixing this waste with other streams can create dangerous reactions or complicate the final disposal process.[13]
Step-by-Step Waste Collection Protocol
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a screw-top lid. The container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene).
-
Label Correctly: Before adding any waste, label the container with "HAZARDOUS WASTE," "Halogenated Organic Solid," and the full chemical name: "3,5-Dichloro-4-Isothiazolecarboxylic Acid."[14]
-
Collect Waste: Collect all solid waste, including contaminated weigh paper and disposable labware, directly into this container.
-
Segregate Solvents: If the compound is dissolved in a solvent for a reaction, the resulting liquid waste must be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container.[14]
-
Keep Containers Closed: Always keep waste containers tightly sealed when not in use to prevent the release of vapors.[14][15]
-
Store Safely: Store the waste container in a designated satellite accumulation area, away from incompatible materials like strong bases, oxidizing agents, and non-halogenated waste streams.[16][17]
Waste Segregation Decision Workflow
The following diagram illustrates the critical decision points for segregating waste containing 3,5-dichloro-4-isothiazolecarboxylic acid.
Caption: Waste segregation decision tree for 3,5-dichloro-4-isothiazolecarboxylic acid.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to minimizing exposure and environmental impact.
Small Spill Cleanup Protocol (Solid, <5 grams)
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and chemical-resistant gloves.[18]
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill absorbent.[19][20] DO NOT use combustible materials like paper towels. Avoid sweeping dry powder, as this can create airborne dust. If necessary, lightly moisten the absorbent material to minimize dust.
-
Collect the Material: Carefully scoop the mixture into your designated halogenated solid waste container using spark-proof tools.[18]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a soap and water solution. Collect the cloth and any contaminated PPE as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department according to your institution's policy.
Large Spills or Unknown Situations
For any spill that is large, involves airborne dust, occurs in a poorly ventilated area, or that you are not comfortable cleaning up, follow these steps:
-
Alert: Notify your supervisor and contact your institution's emergency response personnel or EHS department.[19]
-
Isolate: Secure the area to prevent re-entry.
-
Wait for Professionals: Do not attempt to clean up a major spill unless you are trained and equipped to do so.[9]
The Final Disposal Pathway: High-Temperature Incineration
Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds are considered hazardous waste and require specific treatment methods.[21][22][23] The industry-standard and most environmentally sound disposal method is high-temperature incineration in a dedicated hazardous waste facility.[10][24]
The Scientific Rationale for Incineration:
-
Complete Destruction: Incineration at temperatures typically between 800°C and 1500°C ensures the complete breakdown of the organic molecule.[25] The robust combustion process converts the hazardous organic material into simpler, less harmful components: carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[24][25][26]
-
Acid Gas Neutralization: The hydrogen chloride gas generated during combustion is a corrosive acid. The flue gas from the incinerator is directed through a scrubber system, where it is neutralized, often with a caustic solution, before being released into the atmosphere.[10][25] This prevents acid rain and environmental damage.
-
Prevents Dioxin Formation: Proper incineration at high temperatures with sufficient oxygen and advanced design minimizes the formation of highly toxic byproducts like dioxins and furans, which can sometimes be formed from chlorinated precursors in uncontrolled or low-temperature burning.[26][27][28]
The Disposal Process Overview
Caption: The cradle-to-grave disposal pathway for chlorinated organic waste.
By adhering to these rigorous procedures, researchers can ensure that 3,5-dichloro-4-isothiazolecarboxylic acid is managed safely from the laboratory bench to its final destruction, upholding the principles of scientific integrity, personal safety, and environmental stewardship.
References
- John Zink Hamworthy Combustion. (n.d.). Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems. Retrieved from John Zink Hamworthy Combustion website.
- The Chlorine Institute. (2001). Pamphlet 065 - Personal Protective Equipment Selection - Chlorine.
- Kober, A., & Schmittinger, P. (1980). Process for the incineration of chlorinated organic materials. U.S. Patent 4,215,095.
- Ghelfi, G. (1991). Disposal of chlorinated hydrocarbons through incineration. Water Science and Technology, 24(12), 123-130.
- Karol, M. (n.d.). Fate of Chlorine Compound in Combustion of Alternative Fuels.
- Wiley-VCH. (2024). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.
- dphhs.mt.gov. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from the Montana Department of Public Health and Human Services.
- Texas Department of Insurance. (n.d.). Chlorine Safety. Retrieved from the Texas Department of Insurance website.
- Santoleri, J. J., & Bell, A. C. (1970). Process for Disposal of Chlorinated Organic Residues. AIChE Symposium Series, 67(107), 16-21.
- iChemical. (n.d.). 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0.
- NextSDS. (2026). Your Guide to Personal Protective Equipment for Chemicals.
- Sigma-Aldrich. (n.d.). 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- Bucknell University. (2016). Hazardous Waste Segregation.
- The Redwoods Group. (n.d.). Using Pool Chemicals Safely.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- SpillFix. (n.d.). SpillFix Recommended Spill Clean Up Procedure.
- The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals.
- National Center for Biotechnology Information. (n.d.). 4,5-Dichloroisothiazole-3-carboxylic acid. PubChem Compound Database.
- ICE Cleaning. (2023). How To Clean Up A Corrosive Chemical Spill.
- Echemi. (n.d.). 3,4-Dichloro-5-isothiazolecarboxylic acid Safety Data Sheets.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- CymitQuimica. (n.d.). CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid.
- Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- ECHEMI. (n.d.). 131947-13-2, 4,5-DICHLOROISOTHIAZOLE-3-CARBOXYLIC ACID Formula.
- CPAchem Ltd. (2024). Safety data sheet for 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Electronic Code of Federal Regulations (eCFR). (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from the University of Maryland Environmental Safety, Sustainability and Risk website.
- Braun Research Group, University of Delaware. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Georg Thieme Verlag. (n.d.). Product Class 15: Isothiazoles. Science of Synthesis.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- ChemicalBook. (2025). 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID - Safety Data Sheet.
- Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
- Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
- PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- Organic Chemistry Portal. (n.d.). Isothiazole synthesis.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Royal Society of Chemistry. (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry.
Sources
- 1. CAS 18480-53-0: 3,4-Dichloro-5-isothiazolecarboxylic acid [cymitquimica.com]
- 2. 3,4-Dichloro-isothiazole-5-carboxylic acid, CAS No. 18480-53-0 - iChemical [ichemical.com]
- 3. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-Dichloroisothiazole-5-carboxylic acid | 18480-53-0 [sigmaaldrich.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. echemi.com [echemi.com]
- 7. cpachem.com [cpachem.com]
- 8. actenviro.com [actenviro.com]
- 9. icecleaning.co.uk [icecleaning.co.uk]
- 10. tandfonline.com [tandfonline.com]
- 11. nextsds.com [nextsds.com]
- 12. redwoodsgroup.com [redwoodsgroup.com]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. ethz.ch [ethz.ch]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. nipissingu.ca [nipissingu.ca]
- 18. ccny.cuny.edu [ccny.cuny.edu]
- 19. jk-sci.com [jk-sci.com]
- 20. spillfix.com [spillfix.com]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 22. wku.edu [wku.edu]
- 23. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 24. iwaponline.com [iwaponline.com]
- 25. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 26. johnzink.com [johnzink.com]
- 27. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 28. chemistryviews.org [chemistryviews.org]
Navigating the Safe Handling of Dichloroisothiazole Carboxylic Acids: A Guide to Personal Protective Equipment and Disposal
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
When working with reactive heterocyclic compounds, a deep understanding of their potential hazards is paramount to ensuring laboratory safety. This guide provides essential, immediate safety and logistical information for handling dichloroisothiazole carboxylic acids, with a specific focus on personal protective equipment (PPE) and disposal protocols.
Disclaimer: The user has specified "4-Isothiazolecarboxylic acid, 3,5-dichloro". However, commercially available and well-documented isomers include 4,5-Dichloroisothiazole-3-carboxylic acid and 3,4-Dichloroisothiazole-5-carboxylic acid. This guide will address the known hazards of these compounds. It is crucial to always refer to the specific Safety Data Sheet (SDS) for the exact chemical you are using.
Hazard Assessment: Understanding the Risks
Both 4,5-Dichloroisothiazole-3-carboxylic acid and 3,4-Dichloroisothiazole-5-carboxylic acid present significant health hazards. A thorough risk assessment is the foundation of a safe experimental plan.
Primary Hazards:
-
Skin Corrosion/Irritation: These compounds are known to cause skin irritation and, in some cases, severe skin burns.[1][2] Prolonged or repeated contact can lead to dermatitis.
-
Serious Eye Damage/Irritation: Contact with the eyes can cause serious irritation or even severe damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][3]
-
Harmful if Swallowed or Inhaled: These chemicals are classified as harmful if ingested or inhaled.[2][3]
-
Allergic Skin Reaction: Some isothiazolinones may cause an allergic skin reaction.[2][4]
Personal Protective Equipment (PPE) Protocol: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the potential for exposure. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used when engineering and administrative controls cannot eliminate all hazards.[5][6][7]
Eye and Face Protection
-
Rationale: To prevent contact with chemical splashes, dust, or aerosols that can cause serious eye damage.[5][7]
-
Required PPE:
-
Safety Glasses with Side Shields: For general handling of small quantities in a well-ventilated area.
-
Chemical Safety Goggles: Required when there is a higher risk of splashes, such as during solution preparation or transfers. These must meet ANSI Z87.1 standards.[5]
-
Face Shield: Must be worn in conjunction with chemical safety goggles when handling larger quantities or when there is a significant risk of splashing.
-
Skin and Body Protection
-
Rationale: To prevent direct contact with the skin, which can cause irritation, burns, or sensitization.
-
Required PPE:
-
Laboratory Coat: A standard lab coat is the minimum requirement. A chemically resistant lab coat or apron is recommended when handling larger quantities.
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are generally recommended. Always check the manufacturer's glove compatibility chart for the specific chemical and breakthrough time. Dispose of contaminated gloves immediately and wash hands thoroughly.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or spill, a chemically resistant suit may be necessary.
-
Respiratory Protection
-
Rationale: To prevent the inhalation of harmful dust or aerosols.
-
Required PPE:
-
Work in a Fume Hood: All work with solid dichloroisothiazole carboxylic acids or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Respirator: If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator is required.[8][9][10] For dusts, a particulate respirator (e.g., N95, P100) may be sufficient for low-level exposure. For higher concentrations or the potential for vapors, an air-purifying respirator with appropriate cartridges (e.g., organic vapor/acid gas) should be used. A full-face respirator provides both respiratory and eye protection.
-
Summary of PPE for Common Laboratory Tasks
| Task | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Weighing Solid | Chemical safety goggles | Lab coat, chemical-resistant gloves | Work in a fume hood or use a respirator |
| Preparing Solutions | Chemical safety goggles and face shield | Lab coat, chemical-resistant gloves | Work in a fume hood |
| Running Reaction | Chemical safety goggles | Lab coat, chemical-resistant gloves | Work in a fume hood |
| Handling Waste | Chemical safety goggles and face shield | Lab coat, chemical-resistant gloves | Work in a well-ventilated area |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow
Safe Handling and Operational Plan
A clear, step-by-step operational plan is crucial for minimizing exposure.
Weighing the Solid Compound:
-
Preparation: Don all required PPE (chemical safety goggles, lab coat, gloves). Ensure the chemical fume hood is on and functioning correctly.
-
Containment: Perform all weighing activities inside the fume hood. Use a disposable weighing boat or place a tared beaker on the balance.
-
Transfer: Carefully transfer the solid using a spatula. Avoid generating dust. If any material is spilled, clean it up immediately following the spill response protocol.
-
Completion: Close the container tightly after use.
Preparing a Solution:
-
Preparation: Don all required PPE (chemical safety goggles, face shield, lab coat, gloves). Work inside a chemical fume hood.
-
Glassware: Use clean, dry glassware.
-
Addition: Slowly add the solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
Transfer: If the solution needs to be transferred, use a funnel to minimize the risk of splashing.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.
Decontamination:
-
Work Surfaces: Clean and decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol) after each use.
-
Glassware: Rinse glassware thoroughly with a suitable solvent, and then wash with soap and water.
-
PPE: Remove and dispose of gloves immediately after handling the chemical. Lab coats should be laundered separately from personal clothing.
Disposal:
-
Chemical Waste: All waste containing dichloroisothiazole carboxylic acid, including excess solid, solutions, and contaminated materials (e.g., gloves, weighing boats), must be disposed of as hazardous waste.
-
Waste Containers: Collect waste in a clearly labeled, sealed, and compatible container.[11] Do not mix with incompatible waste streams.[12]
-
Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling dichloroisothiazole carboxylic acids and ensure a safe and productive research environment.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). (n.d.). Google Cloud.
- Personal Protective Equipment - Standards | Occupational Safety and Health Administration. (n.d.). OSHA.
- OSHA Regulations for Personal Protective Equipment - Facilities Management Insights. (n.d.). FacilitiesNet.
- Personal Protective Equipment - Overview | Occupational Safety and Health Administration. (n.d.). OSHA.
- PPE Requirements – OSHA - Tucker Safety | Personal Protective Gloves and Apparel for Foodservice. (n.d.). Tucker Safety.
- Chemical Safety | CEPP - Colorado Emergency Preparedness Partnership. (n.d.). CEPP.
- Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC. (n.d.). CDC.
- NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). CDC.
- Chemical Safety in the Workplace - Restored CDC. (2024, November 12). CDC.
- Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC. (n.d.). CDC.
- 4,5-Dichloroisothiazole-3-carboxylic acid - Apollo Scientific. (2023, July 4). Apollo Scientific.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 24). Sigma-Aldrich.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7). Sigma-Aldrich.
- 3,4-Dichloro-5-isothiazolecarboxylic acid Safety Data Sheets - Echemi. (n.d.). Echemi.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 5 - Safety data sheet. (2024, March 19). CPAchem.
- Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Nipissing University.
- Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). ETH Zürich.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. cpachem.com [cpachem.com]
- 5. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 6. OSHA Regulations for Personal Protective Equipment - Facilities Management Insights [facilitiesnet.com]
- 7. tuckersafety.com [tuckersafety.com]
- 8. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 9. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 11. ethz.ch [ethz.ch]
- 12. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
